3-(2-Pyrrolidinyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLPVRDNESICJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306634 | |
| Record name | 3-(2-Pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203797-58-3 | |
| Record name | 3-(2-Pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203797-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Pyrrolidinyl)benzonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-(2-Pyrrolidinyl)benzonitrile. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related structures and general chemical principles to offer valuable insights for researchers in drug discovery and organic synthesis. The guide covers the compound's structural features, predicted physicochemical properties, potential synthetic routes, and speculative biological relevance based on the well-established roles of the benzonitrile and pyrrolidine moieties in medicinal chemistry.
Introduction
3-(2-Pyrrolidinyl)benzonitrile is a small molecule featuring a benzonitrile group substituted with a pyrrolidine ring at the meta position. The constituent fragments, benzonitrile and pyrrolidine, are prevalent scaffolds in numerous biologically active compounds, suggesting that their combination in this arrangement could yield novel pharmacological properties. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyrrolidine ring provides a three-dimensional structural element that can influence binding affinity and selectivity to biological targets. This guide aims to provide a detailed, albeit partially theoretical, foundation for researchers interested in exploring the potential of this compound.
Chemical Structure and Identification
The fundamental identity of 3-(2-Pyrrolidinyl)benzonitrile is established through its molecular formula, weight, and unique CAS registry number.
| Identifier | Value | Source |
| IUPAC Name | 3-(Pyrrolidin-2-yl)benzonitrile | N/A |
| CAS Number | 1203797-58-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂ | [2] |
| Molecular Weight | 172.23 g/mol | [2] |
| Synonyms | Benzonitrile, 3-(2-pyrrolidinyl)- | [2] |
Structural Representation
The two-dimensional structure of 3-(2-Pyrrolidinyl)benzonitrile highlights the key functional groups.
Caption: 2D structure of 3-(2-Pyrrolidinyl)benzonitrile.
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data, the following physicochemical properties are predicted based on the compound's structure and data from analogous compounds. These values should be considered as estimates and require experimental validation.
| Property | Predicted Value | Basis of Prediction |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | > 300 °C (Predicted) | Based on the boiling points of similar aromatic nitriles and pyrrolidines. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility trends for aromatic compounds with polar functional groups. |
| pKa | ~9-10 (for the pyrrolidine nitrogen) | Based on the pKa of pyrrolidine and the electron-withdrawing effect of the benzonitrile group. |
| LogP | ~1.5 - 2.5 (Calculated) | Calculated based on the structure using computational models. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthesis could involve the coupling of a protected 2-lithiopyrrolidine with 3-bromobenzonitrile, followed by deprotection.
Caption: Proposed synthetic workflow for 3-(2-Pyrrolidinyl)benzonitrile.
Reactivity Profile
The reactivity of 3-(2-Pyrrolidinyl)benzonitrile is dictated by its three main components: the aromatic ring, the nitrile group, and the secondary amine of the pyrrolidine ring.
-
Pyrrolidine Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles, such as alkyl halides and acyl chlorides, and can be protonated by acids.
-
Benzonitrile Moiety: The nitrile group is susceptible to nucleophilic attack at the carbon atom and can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta-positions relative to the nitrile.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although it is deactivated by the nitrile group.
Spectroscopic Analysis (Theoretical)
In the absence of experimental spectra, theoretical spectroscopic data can be predicted to aid in the characterization of 3-(2-Pyrrolidinyl)benzonitrile.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (4H): Expected to appear in the range of 7.2-7.8 ppm as a complex multiplet.
-
Pyrrolidine Protons (9H): The proton at the 2-position (methine) would likely be a multiplet around 3.5-4.0 ppm. The other pyrrolidine protons would appear as multiplets between 1.5 and 2.5 ppm. The N-H proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (6C): Expected in the range of 110-150 ppm. The carbon of the nitrile group would be downfield, around 118-120 ppm.
-
Pyrrolidine Carbons (5C): The carbon at the 2-position would be around 60-65 ppm, with the other carbons appearing between 25 and 50 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹.
-
C≡N Stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Theoretical)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring.
Predicted Fragmentation:
Caption: Predicted major fragmentation pathways in EI-MS.
Potential Biological and Pharmacological Relevance
The combination of the benzonitrile and pyrrolidine scaffolds suggests several potential avenues for biological activity, making 3-(2-Pyrrolidinyl)benzonitrile an interesting candidate for drug discovery programs.
-
Enzyme Inhibition: The nitrile group is a known pharmacophore in many enzyme inhibitors, acting as a hydrogen bond acceptor or a covalent warhead. For instance, derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[3] Although the substitution pattern is different, this suggests that 3-(2-Pyrrolidinyl)benzonitrile could be explored as an inhibitor for various enzymes.
-
GPCR Ligands: The pyrrolidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs). Its rigid, three-dimensional structure can provide the necessary conformational constraints for selective binding.
-
Central Nervous System (CNS) Activity: Many CNS-active drugs contain pyrrolidine or benzonitrile moieties. The overall physicochemical properties of 3-(2-Pyrrolidinyl)benzonitrile suggest it may have the potential to cross the blood-brain barrier.
Caption: Relationship between structural features and potential applications.
Safety and Handling
Specific toxicity data for 3-(2-Pyrrolidinyl)benzonitrile is not available. However, based on the general hazards associated with benzonitriles and pyrrolidines, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Benzonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(2-Pyrrolidinyl)benzonitrile represents a molecule of interest for chemical and pharmaceutical research due to the presence of two pharmacologically relevant scaffolds. While this guide provides a foundational understanding of its structure, predicted properties, and potential applications, it is crucial to emphasize the need for experimental validation. Future research should focus on developing a reliable synthetic route, thoroughly characterizing its physicochemical and spectroscopic properties, and exploring its biological activity against a range of targets. Such studies will be instrumental in unlocking the full potential of this and related compounds in the field of drug discovery.
References
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ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available from: [Link]
- PURE. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs.
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PubMed. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Available from: [Link]
-
SAGE Journals. Natural products containing the nitrile functional group and their biological activities. Available from: [Link]
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NICNAS. Benzonitrile: Human health tier II assessment. Available from: [Link]
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PubMed. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Available from: [Link]
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ResearchGate. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Available from: [Link]
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PubMed Central. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]
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PubMed. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Available from: [Link]
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MDPI. Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Available from: [Link]
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ResearchGate. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Available from: [Link]
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-
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-
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Sources
An In-Depth Technical Guide to the Synthesis of 3-(2-Pyrrolidinyl)benzonitrile: Strategies and Methodologies for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(2-Pyrrolidinyl)benzonitrile, a crucial scaffold in medicinal chemistry. Recognizing the importance of this structural motif in the development of novel therapeutics, this document delves into the principal retrosynthetic analyses, starting material selection, and detailed experimental protocols. The guide is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the chemical causality behind various synthetic choices, enabling the efficient and strategic production of this key intermediate. We will explore established methodologies such as palladium-catalyzed cross-coupling reactions and strategies involving the formation of the pyrrolidine ring, offering field-proven insights to navigate the complexities of its synthesis.
Introduction: The Significance of the 3-(2-Pyrrolidinyl)benzonitrile Scaffold
The 3-(2-Pyrrolidinyl)benzonitrile moiety is a privileged scaffold frequently incorporated into a diverse range of biologically active molecules. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. Its combination with the benzonitrile group, a versatile synthetic handle and a common pharmacophore, makes this compound a valuable building block in drug discovery programs targeting a wide array of diseases. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, such as amines or tetrazoles, expanding the accessible chemical space for structure-activity relationship (SAR) studies. This guide will provide a detailed exploration of the key synthetic routes to access this important molecule.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of 3-(2-Pyrrolidinyl)benzonitrile can be approached through several strategic disconnections. The two most prominent and logical retrosynthetic pathways involve either the formation of the carbon-carbon bond between the pre-formed pyrrolidine and benzonitrile rings or the construction of the pyrrolidine ring onto a functionalized benzonitrile precursor.
Figure 1: Key retrosynthetic strategies for 3-(2-Pyrrolidinyl)benzonitrile.
This guide will focus on these two primary strategies, providing detailed protocols and discussing the advantages and limitations of each approach.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds. This approach offers high functional group tolerance and generally proceeds with excellent yields and selectivity.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 3-(2-pyrrolidinyl)benzonitrile, this translates to the coupling of a pyrrolidin-2-yl boronic acid or ester with a 3-halobenzonitrile.
Starting Materials:
-
3-Bromobenzonitrile: This is a commercially available and relatively inexpensive starting material.[1]
-
N-Boc-pyrrolidin-2-ylboronic acid or ester: The synthesis of this key intermediate is crucial. While not as readily available, it can be prepared from N-Boc-proline through various established methods. The Boc (tert-butyloxycarbonyl) protecting group is essential to prevent side reactions and facilitate purification.
Conceptual Workflow:
Figure 2: Workflow for the Suzuki-Miyaura coupling approach.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
(Illustrative, based on general Suzuki-Miyaura conditions)
Materials:
| Reagent/Solvent | Supplier Example | Purity |
| 3-Bromobenzonitrile | Sigma-Aldrich | 99% |
| N-Boc-pyrrolidin-2-ylboronic acid pinacol ester | Commercially available or synthesized | >95% |
| Palladium(II) acetate (Pd(OAc)2) | Strem Chemicals | 98% |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Strem Chemicals | 98% |
| Potassium phosphate (K3PO4) | Acros Organics | >98% |
| Toluene | Fisher Scientific | Anhydrous |
| Dioxane | Fisher Scientific | Anhydrous |
| Trifluoroacetic acid (TFA) | Oakwood Chemical | >99% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
Procedure:
-
Coupling Reaction: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzonitrile (1.0 eq.), N-Boc-pyrrolidin-2-ylboronic acid pinacol ester (1.2 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (2.0 eq.).
-
Add anhydrous toluene and dioxane (e.g., a 1:1 mixture).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(pyrrolidin-2-yl)benzonitrile.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical for the efficiency of the Suzuki coupling. Pd(OAc)2 is a common and effective precatalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, leading to higher yields, especially with sterically hindered substrates.[2]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent System: A mixture of toluene and dioxane is often used to ensure the solubility of all reactants and to achieve the desired reaction temperature. Anhydrous conditions are crucial to prevent the decomposition of the catalyst and boronic ester.
Experimental Protocol: Boc Deprotection
-
Deprotection: Dissolve the purified N-Boc-3-(pyrrolidin-2-yl)benzonitrile in dichloromethane.
-
Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2-pyrrolidinyl)benzonitrile. The product may be further purified by distillation or crystallization if necessary.
Strategy 2: Pyrrolidine Ring Formation
An alternative and often cost-effective strategy involves the construction of the pyrrolidine ring onto a pre-existing benzonitrile framework. This approach can be particularly advantageous if the required substituted benzonitrile starting material is readily accessible.
Alkylation and Cyclization Approach
This method involves the alkylation of a suitable 3-cyanophenyl precursor with a four-carbon electrophile, followed by an intramolecular cyclization to form the pyrrolidine ring. A plausible starting material for this route is 3-cyanobenzyl cyanide.
Starting Materials:
-
3-Cyanobenzyl cyanide: This can be prepared from 3-cyanobenzyl bromide via nucleophilic substitution with sodium cyanide.
-
1,4-Dibromobutane: A commercially available four-carbon dielectrophile.[3]
Conceptual Workflow:
Figure 3: Workflow for the alkylation and cyclization approach.
Experimental Protocol: Alkylation and Cyclization
Reaction Scheme:
(Illustrative, based on analogous alkylation reactions)
Materials:
| Reagent/Solvent | Supplier Example | Purity |
| 3-Cyanobenzyl cyanide | Synthesized | >95% |
| 1,4-Dibromobutane | TCI America | >98% |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Acros Organics | 60% |
| Anhydrous Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Sodium in liquid ammonia | Prepared in situ | - |
Procedure:
-
Alkylation: To a suspension of sodium hydride (2.2 eq.) in anhydrous DMF at 0 °C, add a solution of 3-cyanobenzyl cyanide (1.0 eq.) in DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1,4-dibromobutane (1.1 eq.) dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product, containing the cyclized intermediate 2-(3-cyanophenyl)pyrrolidine-2-carbonitrile, can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the benzylic position of 3-cyanobenzyl cyanide, facilitating the subsequent alkylation.
-
Solvent: DMF is a polar aprotic solvent that is suitable for SN2 reactions and can solvate the sodium cation.
Experimental Protocol: Reductive Decyanation
-
Decyanation: In a three-necked flask equipped with a dry ice condenser, add liquid ammonia.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Add a solution of 2-(3-cyanophenyl)pyrrolidine-2-carbonitrile in an appropriate solvent (e.g., THF) dropwise.
-
Stir the reaction for several hours, maintaining the blue color by adding more sodium if necessary.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then add water to the residue.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to obtain 3-(2-pyrrolidinyl)benzonitrile.
Synthesis via a Pyrrole Intermediate and Subsequent Reduction
Another viable approach within this strategy is the synthesis of a 3-(1H-pyrrol-2-yl)benzonitrile intermediate, followed by the reduction of the pyrrole ring to a pyrrolidine.
Conceptual Workflow:
Figure 4: Workflow for the synthesis via a pyrrole intermediate.
This method leverages the well-established chemistry of pyrroles and their subsequent reduction. The Suzuki coupling to form the aryl-pyrrole bond is generally efficient.[4]
Experimental Protocol: Catalytic Hydrogenation of the Pyrrole Ring
Materials:
| Reagent/Catalyst | Supplier Example | Purity |
| 3-(1H-Pyrrol-2-yl)benzonitrile | Synthesized | >95% |
| Rhodium on carbon (Rh/C) | Johnson Matthey | 5% |
| Methanol | Fisher Scientific | ACS Grade |
| Acetic Acid | Fisher Scientific | Glacial |
Procedure:
-
Hydrogenation: To a solution of 3-(1H-pyrrol-2-yl)benzonitrile in methanol containing a small amount of acetic acid, add 5% rhodium on carbon catalyst.
-
Place the reaction mixture in a high-pressure hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the uptake of hydrogen and by TLC or GC-MS analysis.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Work-up the residue with a basic aqueous solution and extract with an organic solvent to isolate the 3-(2-pyrrolidinyl)benzonitrile.
Causality Behind Experimental Choices:
-
Catalyst: Rhodium on carbon is a highly effective catalyst for the hydrogenation of aromatic and heteroaromatic rings under relatively mild conditions. The acidic medium (acetic acid) can help to activate the pyrrole ring towards reduction.[5]
Conclusion and Future Perspectives
This technical guide has outlined two primary and robust strategies for the synthesis of 3-(2-pyrrolidinyl)benzonitrile, a key building block in modern drug discovery. The choice between a palladium-catalyzed cross-coupling approach and a pyrrolidine ring formation strategy will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory.
The Suzuki-Miyaura coupling offers a convergent and often high-yielding route, provided that the requisite pyrrolidin-2-yl boronic acid derivative is accessible. The pyrrolidine ring formation strategies, while potentially more linear, can be advantageous when starting from simple and inexpensive benzonitrile precursors.
Future advancements in this area may focus on the development of more efficient and stereoselective methods for the synthesis of the key pyrrolidine-containing building blocks. Furthermore, the exploration of novel catalytic systems for the direct C-H functionalization of pyrrolidines could provide even more direct and atom-economical routes to this important scaffold. As the demand for structurally diverse and complex molecules in drug discovery continues to grow, the development of efficient and scalable syntheses for key intermediates like 3-(2-pyrrolidinyl)benzonitrile will remain a critical area of research.
References
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In Vitro Mechanism of Action of 3-(2-Pyrrolidinyl)benzonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of Pyrrolidine-based DPP-4 Inhibitors
The landscape of metabolic disease therapeutics is continually evolving, with a significant focus on targeted enzyme inhibition. Among the most validated targets for type 2 diabetes is Dipeptidyl Peptidase-4 (DPP-4), a serine protease pivotal in glucose homeostasis. The chemical scaffold of 3-(2-Pyrrolidinyl)benzonitrile, characterized by its cyanopyrrolidine moiety, represents a cornerstone in the design of potent and selective DPP-4 inhibitors.[1][2] This technical guide provides an in-depth exploration of the in vitro mechanism of action of 3-(2-Pyrrolidinyl)benzonitrile, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, the downstream signaling consequences of DPP-4 inhibition, and the detailed experimental protocols required to elucidate its activity.
Core Mechanism: Competitive Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
The primary in vitro mechanism of action of 3-(2-Pyrrolidinyl)benzonitrile is the competitive inhibition of the DPP-4 enzyme. DPP-4 is responsible for the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] By binding to the active site of DPP-4, 3-(2-Pyrrolidinyl)benzonitrile prevents the degradation of these crucial hormones, thereby prolonging their biological activity.
Molecular Interactions at the DPP-4 Active Site
The inhibitory activity of cyanopyrrolidine-based compounds is dictated by their specific interactions with the amino acid residues within the catalytic site of DPP-4. The active site of DPP-4 is comprised of several key subsites, including the S1 and S2 pockets, which are crucial for substrate recognition and binding.
-
The S1 Pocket: This subsite is predominantly hydrophobic and is where the pyrrolidine ring of the inhibitor typically binds.
-
The S2 Pocket: This region accommodates the side chains of the substrate and is involved in electrostatic and hydrophobic interactions.
The nitrile group of the cyanopyrrolidine moiety is a key pharmacophore, forming a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site. This interaction is critical for the high potency of this class of inhibitors.
Downstream Signaling Cascade: Amplification of Incretin Pathways
The inhibition of DPP-4 by 3-(2-Pyrrolidinyl)benzonitrile leads to elevated levels of active GLP-1 and GIP. These incretin hormones, in turn, activate their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR), primarily on pancreatic β-cells. This activation initiates a cascade of intracellular signaling events that culminate in enhanced glucose-dependent insulin secretion.
The GLP-1 and GIP Signaling Pathway
The binding of GLP-1 and GIP to their receptors on pancreatic β-cells triggers the following key signaling events:
-
Activation of Adenylyl Cyclase: This leads to an increase in intracellular cyclic AMP (cAMP) levels.
-
Activation of Protein Kinase A (PKA) and Epac2: cAMP activates these downstream effectors, which play a central role in modulating insulin exocytosis.
-
Closure of ATP-sensitive Potassium (K-ATP) Channels: This results in membrane depolarization.
-
Opening of Voltage-gated Calcium (Ca2+) Channels: The influx of extracellular calcium is a critical trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.
The following diagram illustrates the signaling pathway initiated by the inhibition of DPP-4:
Caption: DPP-4 Inhibition and Downstream Signaling.
In Vitro Experimental Workflow for Assessing DPP-4 Inhibition
A robust in vitro experimental workflow is essential to accurately characterize the inhibitory potential of 3-(2-Pyrrolidinyl)benzonitrile. The following diagram outlines a typical workflow:
Caption: In Vitro DPP-4 Inhibition Assay Workflow.
Detailed Protocol: Fluorogenic In Vitro DPP-4 Inhibition Assay
This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (3-(2-Pyrrolidinyl)benzonitrile)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound and reference inhibitor in assay buffer.
-
Dilute the DPP-4 enzyme and the fluorogenic substrate to their final working concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): DPP-4 enzyme and assay buffer.
-
Test compound wells: DPP-4 enzyme and the serial dilutions of the test compound.
-
Reference inhibitor wells: DPP-4 enzyme and the serial dilutions of the reference inhibitor.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC-based substrates) kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Normalize the data to the control wells (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Quantitative Analysis and Expected Potency
While specific IC50 values for 3-(2-Pyrrolidinyl)benzonitrile are not publicly documented, data from structurally analogous compounds provide a strong indication of its expected potency. For instance, a novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been reported to exhibit potent DPP-4 inhibitory activity.[4]
Table 1: DPP-4 Inhibitory Activity of a Representative Pyrrolidine-2-carbonitrile Derivative
| Compound | Target | IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Compound 17a* | DPP-4 | 0.017 | 1324 | 1164 |
*Data for a 4-fluoropyrrolidine-2-carbonitrile derivative, a close structural analog of 3-(2-Pyrrolidinyl)benzonitrile.[4]
This data highlights the nanomolar to sub-micromolar potency that can be expected from compounds possessing the cyanopyrrolidine scaffold. The high degree of selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical feature for minimizing off-target effects and ensuring a favorable safety profile.
Conclusion: A Potent and Selective Mechanism for Glycemic Control
3-(2-Pyrrolidinyl)benzonitrile, as a member of the cyanopyrrolidine class of compounds, is rationally designed to act as a potent and selective inhibitor of Dipeptidyl Peptidase-4. Its in vitro mechanism of action is centered on the competitive inhibition of the DPP-4 active site, leading to the preservation of active incretin hormones, GLP-1 and GIP. The subsequent amplification of the incretin signaling pathway results in enhanced glucose-dependent insulin secretion, a cornerstone of effective glycemic control in type 2 diabetes. The experimental protocols and expected potency outlined in this guide provide a robust framework for the in vitro characterization of 3-(2-Pyrrolidinyl)benzonitrile and other novel DPP-4 inhibitors, facilitating their advancement in the drug discovery pipeline.
References
-
Dipeptidyl peptidase IV (DPP-IV) can be regarded as a promising therapeutic target in the treatment of type 2 diabetes mellitus. (Source: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review, [Link])
-
From the past few years, pyrrolidine derivatives have grabbed much of the attention of the researchers for the development of the novel molecules that can be used as a drug candidate for the treatment of Diabetes Mellitus. (Source: Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects, [Link])
-
Cyanopyrrolidines (cyanopyrrolidides, pyrrolidine-2-nitriles, prolinenitriles) as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-IV, DP IV, CD26, EC 3.4.14.5) were first reported in 1995. (Source: 11 Years of cyanopyrrolidines as DPP-IV inhibitors, [Link])
-
A series of pyrrolidine‐2‐carbonitrile derivatives was designed, synthesized, and evaluated for their antidiabetic potential. (Source: Synthesis of methanoprolinenitrile based derivatives as DPP‐IV inhibitors, [Link])
-
A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives was designed, synthesized, and found to act as dipeptidyl peptidase-4 (DPP-4) inhibitors. (Source: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes, [Link])
-
Novel DPP-IV inhibitors were identified comprising of three potent dipeptides (Trp-Arg, Trp-Lys and Trp-Leu) with half maximum inhibitory concentration (IC50 values) <45 μM. (Source: Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides, [Link])
-
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. (Source: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, [Link])
-
Our previous studies showed that SIM hydrolysates exhibited dipeptidyl peptidase‐IV (DPP‐IV) inhibition activity. (Source: Inhibitory effects on dipeptidyl peptidase‐IV (DPP‐IV) and IC50 curves..., [Link])
- The specification describes the use of selected DPP IV inhibitors for the treatment of physiological functional disorders and for reducing the risk of the occurrence of such functional disorders in at-risk patient groups.
-
In this research a number of pyrrolidine-2-one derivatives were prepared by lactamization of γ –butyrolactone (GBL) with hydrazine hydrate (80%) to produce (1-aminopyrrolidine-2-one) that undergoes several reactions to afford these derivatives that diagnosed by infrared, nuclear magnetic resonance and mass spectroscopy. (Source: Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives, [Link])
-
A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized successfully. (Source: Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv - Brieflands, [Link])
-
The reaction product cyclizes first to the 1-(4-oxobutyl)-3,4-dihydro-2H-pyrrolium cation and further to pyrrolizidine-1-carbaldedye in a Mannich-type reaction. (Source: Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants, [Link])
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A Technical Guide to Unveiling the Biological Targets of 3-(2-Pyrrolidinyl)benzonitrile
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic potential. 3-(2-Pyrrolidinyl)benzonitrile is one such molecule, integrating the three-dimensional, sp3-rich pyrrolidine ring with the electronically distinct benzonitrile moiety.[1][2] The pyrrolidine scaffold is a cornerstone in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and explore complex pharmacophore space.[1] Simultaneously, the benzonitrile group is a versatile functional group known to participate in key binding interactions and enhance metabolic stability.[2] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the potential biological targets of this promising, yet uncharacterized, compound. We will eschew a rigid, templated approach, instead navigating the logical, cause-and-effect-driven workflow of modern target identification, from initial computational predictions to rigorous experimental validation.
Part 1: Foundational Analysis & In Silico Target Prediction
The initial challenge in assessing a novel compound like 3-(2-Pyrrolidinyl)benzonitrile is the absence of established biological activity data. Therefore, our investigation commences with computational, or in silico, methodologies. This "predict first" approach is a cost-effective and rapid strategy to generate testable hypotheses, thereby focusing subsequent, resource-intensive experimental efforts.[3][4]
The Rationale for a Computational Approach
Modern drug discovery leverages computational tools to bridge the gap between chemical structure and biological function.[5] For an "orphan" compound, these methods can predict potential protein targets, elucidate possible mechanisms of action, and even anticipate off-target effects or opportunities for drug repurposing.[3][4] The core principle is that a compound's biological activity is encoded in its structure, which can be decoded by comparing it to vast databases of known chemical-protein interactions.[6]
In Silico Target Prediction Workflow
We propose a multi-pronged computational workflow that combines both ligand-based and structure-based methods to maximize the robustness of our predictions.[3][7]
-
Ligand-Based Prediction : This approach operates on the principle that structurally similar molecules tend to have similar biological targets.[4] We will compare the 2D and 3D structure of 3-(2-Pyrrolidinyl)benzonitrile against databases like ChEMBL using chemical similarity metrics (e.g., Tanimoto similarity of chemical fingerprints).[4] Web-based tools such as Similarity Ensemble Approach (SEA) and SwissTargetPrediction are powerful platforms for this type of analysis.[7]
-
Structure-Based Prediction (Reverse Docking) : This method "reverses" the typical virtual screening paradigm. Instead of screening many compounds against one target, we will screen our single compound against a large library of 3D protein structures.[3] This "panel docking" approach can identify proteins with binding pockets that are sterically and electrostatically complementary to our molecule, suggesting potential interactions.
The consensus from these parallel methods—targets predicted independently by multiple tools—provides the highest confidence starting points for experimental validation.[7][8]
Figure 1: A streamlined workflow for in silico target prediction.
Part 2: Hypothesis Generation from Structural Analogs
The chemical architecture of 3-(2-Pyrrolidinyl)benzonitrile provides critical clues to its potential biological roles. By deconstructing the molecule into its core components—the pyrrolidine ring and the benzonitrile group—we can survey the known pharmacology of analogous compounds.
| Structural Motif | Known Biological Activities of Analogs | Potential Target Classes | Supporting Evidence |
| Pyrrolidine | Neurotransmission, enzyme inhibition, anti-cancer, anti-inflammatory, antimicrobial. | GPCRs, Ion Channels, Kinases, Dipeptidyl Peptidase-IV (DPP-IV), Glycosidases, Aldose Reductases. | The pyrrolidine ring is a versatile scaffold found in numerous natural products and synthetic drugs with a wide array of biological functions.[1][9] Analogs have shown activity as DPP-IV inhibitors.[10] |
| Benzonitrile | CNS activity, receptor antagonism, metabolic stability enhancement. | Metabotropic Glutamate Receptors (mGluRs), Transient Receptor Potential (TRP) Channels. | Benzonitrile-containing compounds have been developed as potent TRPV1 antagonists and as PET radiotracers for imaging mGluR5.[11][12] The nitrile group often acts as a key hydrogen bond acceptor. |
| Combined Scaffold | Potent and selective enzyme inhibition and receptor modulation. | DPP-IV, mGluR5, Histamine H3 Receptor. | The combination of a nitrogen heterocycle and a benzonitrile is present in various bioactive molecules, including DPP-IV inhibitors and histamine H3 receptor antagonists.[2][10] |
This analysis suggests that high-priority target families for 3-(2-Pyrrolidinyl)benzonitrile likely include G-protein coupled receptors (GPCRs) such as mGluR5, ion channels like TRPV1, and enzymes , particularly proteases like DPP-IV. These hypotheses, derived from both computational predictions and analog analysis, form the essential foundation for our experimental strategy.
Part 3: A Validating System for Experimental Target Identification
With a set of prioritized hypotheses, we transition to experimental workflows designed to first confirm a cellular effect (phenotypic screening) and then definitively identify the molecular target(s) responsible. This progression constitutes a self-validating system, where each step builds upon and confirms the last.
Step 1: Phenotypic Screening (Forward Chemical Genetics)
Before searching for a specific target, it is crucial to confirm that the compound has any biological effect at all. Phenotypic screening involves applying the compound to cells or organisms and observing a change in phenotype (e.g., cell death, change in morphology, inhibition of a pathway) without a priori knowledge of the target.[5][13]
Protocol: High-Content Imaging Assay for Cytotoxicity and Morphology
-
Cell Plating : Plate a panel of relevant human cell lines (e.g., a cancer cell line like HeLa, a neuronal line like SH-SY5Y) in 384-well, optically clear bottom plates.
-
Compound Treatment : Treat cells with a dose-response curve of 3-(2-Pyrrolidinyl)benzonitrile (e.g., from 1 nM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Staining : Following incubation, fix the cells and stain with multiple fluorescent dyes. For example:
-
Hoechst 33342 : Stains nuclei to count cells (viability).
-
Phalloidin-Alexa Fluor 488 : Stains F-actin to visualize cell morphology.
-
MitoTracker Red CMXRos : Stains mitochondria to assess mitochondrial health.
-
-
Imaging & Analysis : Use a high-content imaging system to automatically acquire images and quantify dozens of cellular features (cell count, nuclear size, cytoskeletal changes, mitochondrial integrity, etc.).
-
Interpretation : A confirmed "hit" is a reproducible, dose-dependent change in one or more cellular phenotypes. This observable effect is the anchor for all subsequent target deconvolution efforts.
Step 2: Target Deconvolution using Affinity-Based Proteomics
Once a phenotype is confirmed, the central task is to identify the direct binding partner(s) of the compound. Affinity-based pull-down methods are a classic and powerful approach for this purpose.[14] The strategy involves immobilizing the small molecule to "fish" for its target proteins from a complex cellular lysate.
Protocol: Biotin-Tagged Pull-Down and Mass Spectrometry
-
Probe Synthesis : Synthesize an analog of 3-(2-Pyrrolidinyl)benzonitrile that incorporates a linker and a biotin tag. Crucial Control : The linker attachment point must be chosen carefully to minimize disruption of the original compound's binding pharmacophore. It is essential to verify that the tagged compound retains the biological activity observed in the phenotypic screen.
-
Lysate Preparation : Prepare a native protein lysate from the cells used in the phenotypic screen.
-
Affinity Purification :
-
Incubate the cell lysate with the biotinylated compound.
-
Add streptavidin-coated magnetic beads, which have an extremely high affinity for biotin, to capture the compound-protein complexes.[14]
-
Wash the beads extensively to remove non-specific protein binders.
-
Competition Control (Self-Validation) : In a parallel experiment, pre-incubate the lysate with a high concentration of the original, untagged 3-(2-Pyrrolidinyl)benzonitrile before adding the biotinylated probe. True binding partners will be competed off and absent in this control sample.
-
-
Elution and Digestion : Elute the bound proteins from the beads and digest them into smaller peptides using trypsin.
-
LC-MS/MS Analysis : Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis : Candidate targets are proteins that are significantly enriched in the pull-down sample compared to both a beads-only control and, most importantly, the competition control.
Step 3: Orthogonal Validation of Target Engagement
The final and most critical phase is to validate that the compound directly engages the candidate target within the intact cellular environment. This step rules out artifacts from the in vitro pull-down and confirms a direct interaction in a physiological context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle : The binding of a small molecule to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization.
-
Cell Treatment : Treat intact cells with either the vehicle control or 3-(2-Pyrrolidinyl)benzonitrile.
-
Heating : Aliquot the treated cells and heat them across a temperature gradient (e.g., from 40°C to 70°C).
-
Lysis and Separation : Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins via centrifugation.
-
Detection : Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Interpretation : A "thermal shift" — an increase in the temperature at which the target protein denatures and precipitates in the compound-treated sample compared to the vehicle control — is strong evidence of direct target engagement in the cell.
Figure 2: A multi-phase workflow for experimental target identification.
Conclusion
References
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Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
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Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
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Yu, H., et al. (2016). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PMC - PubMed Central. Retrieved from [Link]
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Bosc, N., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Retrieved from [Link]
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Waser, M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Retrieved from [Link]
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Waser, M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. Retrieved from [Link]
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ACD/Labs. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]
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Hart, G. T. (2011). Target identification and mechanism of action in chemical biology and drug discovery. NIH. Retrieved from [Link]
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Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]
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Choi, J. Y., et al. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. PubMed. Retrieved from [Link]
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Scott, D. C., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Retrieved from [Link]
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Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. Retrieved from [Link]
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Agrawal, R. K., et al. (2013). 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors. PubMed. Retrieved from [Link]
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Doan, T. N., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. MDPI. Retrieved from [Link]
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Raimondi, M. V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
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NICNAS. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]
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Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. Retrieved from [Link]
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Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. Retrieved from [Link]
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Geng, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]
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Lee, C. F., et al. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 3-(2-Pyrrolidinyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Pyrrolidinyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from related structures and established chemical principles to offer a detailed perspective on its synthesis, physicochemical properties, reactivity, and potential applications. The guide also presents hypothetical, yet plausible, experimental protocols for its preparation and characterization, serving as a valuable resource for researchers exploring this and similar chemical scaffolds.
Introduction: The Significance of the Pyrrolidinylbenzonitrile Scaffold
The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical research. Within this endeavor, the design and synthesis of small molecules with unique structural and electronic features are paramount. The 3-(2-Pyrrolidinyl)benzonitrile scaffold represents a compelling fusion of two key pharmacophoric elements: the pyrrolidine ring and the benzonitrile moiety.
The pyrrolidine ring , a five-membered saturated heterocycle, is a prevalent feature in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the chemical space compared to its flat aromatic counterparts, often leading to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or be functionalized to modulate the compound's physicochemical properties, such as solubility and lipophilicity.
The benzonitrile group , an aromatic ring bearing a cyano (-C≡N) substituent, is a versatile functional group in medicinal chemistry. The nitrile moiety is a well-established bioisostere for various functional groups, including carbonyls and halides, and can participate in crucial hydrogen bonding interactions with protein targets. Its presence can also influence a molecule's metabolic stability and pharmacokinetic profile.
The combination of these two motifs in 3-(2-Pyrrolidinyl)benzonitrile suggests a molecule with significant potential as a building block or lead compound in drug discovery programs targeting a range of therapeutic areas.
Physicochemical and Structural Information
| Property | Value | Source |
| CAS Number | 1203797-58-3 | [3][4] |
| IUPAC Name | 3-(pyrrolidin-2-yl)benzonitrile | [5] |
| Molecular Formula | C₁₁H₁₂N₂ | [4] |
| Molecular Weight | 172.23 g/mol | [4] |
| Appearance | Expected to be a solid or oil at room temperature. | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | N/A |
| Predicted LogP | 1.8 (Predicted) | N/A |
Synthesis of 3-(2-Pyrrolidinyl)benzonitrile
While a specific, detailed synthesis of 3-(2-Pyrrolidinyl)benzonitrile is not extensively documented in publicly available literature, several established methods for the synthesis of 2-arylpyrrolidines can be adapted. A plausible and efficient approach involves the catalytic coupling of a suitable vinylarene with an amino-functionalized precursor.[6][7]
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for 3-(2-Pyrrolidinyl)benzonitrile is depicted below. The disconnection of the C-N bond in the pyrrolidine ring leads back to a linear amino alcohol, which can be derived from a protected amino acid precursor. The aryl-pyrrolidine bond can be formed through various modern cross-coupling strategies.
Caption: Proposed retrosynthetic analysis for 3-(2-Pyrrolidinyl)benzonitrile.
Hypothetical Experimental Protocol: Copper-Catalyzed Carboamination
This protocol is based on the copper-catalyzed intermolecular carboamination of vinylarenes.[6][7]
Step 1: Synthesis of N-Boc-4-aminobut-1-ene
-
To a solution of 4-aminobut-1-ene (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-aminobut-1-ene.
Step 2: Copper-Catalyzed Coupling
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), add copper(I) iodide (CuI) (10 mol%), a suitable ligand such as 1,10-phenanthroline (10 mol%), and 3-bromobenzonitrile (1.0 eq).
-
Add a solution of N-Boc-4-aminobut-1-ene (1.2 eq) in a dry, degassed solvent like toluene.
-
Add a base, for example, potassium tert-butoxide (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2-pyrrolidinyl)benzonitrile.
Step 3: N-Boc Deprotection
-
Dissolve the N-Boc-3-(2-pyrrolidinyl)benzonitrile (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer, filter, and concentrate to yield 3-(2-Pyrrolidinyl)benzonitrile.
Caption: Proposed workflow for the synthesis of 3-(2-Pyrrolidinyl)benzonitrile.
Chemical Properties and Reactivity
The chemical behavior of 3-(2-Pyrrolidinyl)benzonitrile is dictated by its constituent functional groups.
-
Pyrrolidine Nitrogen: The secondary amine in the pyrrolidine ring is basic and nucleophilic. It will readily react with acids to form salts and can be acylated, alkylated, or sulfonylated to introduce various substituents. This provides a convenient handle for library synthesis and structure-activity relationship (SAR) studies.
-
Nitrile Group: The cyano group is susceptible to nucleophilic attack at the carbon atom. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-(pyrrolidin-2-yl)benzoic acid) or amide. Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, will afford the corresponding primary amine (3-(pyrrolidin-2-yl)benzylamine).
-
Aromatic Ring: The benzonitrile ring can undergo electrophilic aromatic substitution reactions. The cyano group is a deactivating, meta-directing group, while the pyrrolidinyl group is an activating, ortho-, para-directing group. The regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the electrophile.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of synthesized 3-(2-Pyrrolidinyl)benzonitrile.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzonitrile ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns will provide valuable information about the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms, including the quaternary carbon of the nitrile group and the carbons of the aromatic and pyrrolidine rings.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
Chromatographic Methods
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of the compound.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of the final compound with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely be a suitable starting point for method development.
Potential Applications in Drug Development
The 3-(2-Pyrrolidinyl)benzonitrile scaffold holds promise in various areas of drug discovery due to the favorable properties of its constituent parts.
-
Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a common feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and enzymes makes this scaffold a potential starting point for the development of novel treatments for neurological and psychiatric conditions.
-
Oncology: The benzonitrile group is present in several anti-cancer agents. Its ability to act as a hydrogen bond acceptor allows it to interact with key residues in the active sites of enzymes involved in cancer progression. For instance, derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[8]
-
Infectious Diseases: The pyrrolidine ring is found in a number of antiviral and antibacterial agents. The unique three-dimensional shape of the pyrrolidine can facilitate interactions with viral or bacterial proteins.
-
Metabolic Diseases: Pyrrolidine-containing compounds have been explored for the treatment of metabolic disorders such as diabetes.
The secondary amine of the pyrrolidine ring serves as a versatile point for modification, allowing for the generation of a library of derivatives for high-throughput screening and SAR optimization.
Conclusion
3-(2-Pyrrolidinyl)benzonitrile is a promising chemical entity that combines the advantageous structural features of the pyrrolidine ring and the electronic properties of the benzonitrile group. While specific data on this compound is limited, this guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic routes and analytical methods are based on well-established chemical principles and provide a solid foundation for researchers interested in exploring the potential of this and related scaffolds in the development of new therapeutic agents. Further investigation into the biological activity of 3-(2-Pyrrolidinyl)benzonitrile and its derivatives is warranted to fully elucidate its potential in drug discovery.
References
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Um, C., & Chemler, S. R. (2016). Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates. Organic Letters, 18(10), 2515–2518. [Link]
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PubMed. (2016). Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates. [Link]
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PubChem. (r)-3-(Pyrrolidin-2-yl)benzonitrile hydrochloride. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755–4759. [Link]
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PubMed. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. [Link]
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MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]
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PubMed. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. [Link]
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PubMed. (2012). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
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PubMed. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. [Link]
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Introduction: The Critical Role of Early-Phase Physicochemical Profiling
An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Pyrrolidinyl)benzonitrile: Solubility and Stability Profiling
Abstract: The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 3-(2-Pyrrolidinyl)benzonitrile, a novel pyrrolidinyl derivative. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining aqueous and organic solubility, pH-solubility profiles, and stability under various stress conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust characterization package for early-stage compounds.
3-(2-Pyrrolidinyl)benzonitrile is a small molecule featuring a benzonitrile core and a pyrrolidinyl substituent. The nitrogen atom in the pyrrolidine ring introduces a basic center, suggesting that its ionization state, and therefore its solubility, will be highly dependent on pH. The nitrile group and the aromatic ring contribute to its lipophilicity. Understanding the interplay between these structural features is paramount for predicting its behavior in biological systems and during formulation development.
An early and accurate assessment of solubility and stability prevents costly late-stage failures. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can compromise drug safety and efficacy. The following sections detail a logical, multi-stage workflow for characterizing this NCE, moving from fundamental solubility assessments to forced degradation studies that reveal its intrinsic liabilities.
Foundational Analysis: Structure and Predicted Properties
Before embarking on experimental work, an in-silico analysis provides a valuable starting point.
-
Structure: 3-(2-Pyrrolidinyl)benzonitrile
-
Molecular Formula: C₁₁H₁₂N₂
-
Molecular Weight: 172.23 g/mol
-
Key Features:
-
Basic Center: The secondary amine in the pyrrolidine ring (pKa predicted to be in the range of 9-11) will be protonated at physiological pH.
-
Lipophilic Regions: The benzene ring and the pyrrolidine's aliphatic portion.
-
Polar Group: The nitrile (-C≡N) group.
-
This structure suggests a classic "amphiphilic" character, where solubility will be a delicate balance between its ionized, hydrophilic form and its neutral, more lipophilic form.
Solubility Determination: Methodologies and Rationale
Solubility is not a single value but a property dependent on the surrounding environment. Our investigation is therefore tiered, starting with thermodynamic solubility in a neutral buffer and expanding to include pH effects and solubility in organic solvents relevant to processing and analysis.
Thermodynamic Aqueous Solubility (Shake-Flask Method)
The gold standard for determining intrinsic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution. This method is resource-intensive but provides the most accurate and unambiguous data.
Experimental Protocol: Shake-Flask Solubility (USP <1236>)
-
Preparation: Add an excess amount of 3-(2-Pyrrolidinyl)benzonitrile (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required to reach a plateau.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. It is critical not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase for the chosen analytical method.
-
Quantification: Analyze the diluted supernatant using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor.
Rationale for Choices:
-
PBS at pH 7.4: Mimics physiological conditions.
-
24-48 Hour Agitation: Ensures the dissolution process has reached a true thermodynamic equilibrium.
-
Centrifugation: Removes fine particles that could otherwise lead to an overestimation of solubility.
-
HPLC-UV: Provides a robust and sensitive method for quantification.
pH-Solubility Profile
Given the basic nature of the pyrrolidine moiety, the solubility of 3-(2-Pyrrolidinyl)benzonitrile is expected to increase significantly at lower pH values due to the formation of the more soluble protonated salt. Mapping this relationship is essential for predicting its behavior in the gastrointestinal tract.
Experimental Workflow: pH-Solubility Profiling
Caption: Workflow for pH-dependent solubility determination.
Hypothetical Data: pH-Solubility Profile
| pH | Solubility (µg/mL) | Predominant Species |
| 2.0 | 15,200 | Protonated (BH⁺) |
| 4.0 | 14,800 | Protonated (BH⁺) |
| 6.0 | 8,500 | Mixed (BH⁺ and B) |
| 7.4 | 150 | Mostly Neutral (B) |
| 8.0 | 95 | Neutral (B) |
| 10.0 | 80 | Neutral (B) |
This data clearly illustrates the dramatic increase in solubility in acidic environments, confirming the critical role of the pyrrolidine nitrogen.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development that involves subjecting the NCE to harsh conditions to deliberately induce degradation.[1] The objectives are threefold: to identify potential degradation products, to elucidate degradation pathways, and to develop a stability-indicating analytical method capable of separating the parent compound from all its degradants.[2] The typical goal is to achieve 5-20% degradation of the active ingredient.[1][3]
The following studies are mandated by regulatory bodies like the ICH (International Council for Harmonisation).[3]
Experimental Setup for Forced Degradation
-
Concentration: A stock solution of 3-(2-Pyrrolidinyl)benzonitrile is prepared (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).[4]
-
Control: A control sample, protected from the stress condition, is analyzed alongside the stressed samples.
-
Analysis: Samples are analyzed at various time points by a validated HPLC-UV/MS method to monitor the loss of the parent peak and the emergence of degradation products.
Hydrolytic Stability (Acidic, Basic, Neutral)
This study assesses the compound's susceptibility to hydrolysis across a range of pH values.
Protocol:
-
Acid Hydrolysis: The drug solution is mixed with 0.1 M HCl and heated (e.g., 60 °C). Samples are taken at 2, 8, and 24 hours.[3]
-
Base Hydrolysis: The drug solution is mixed with 0.1 M NaOH and kept at room temperature. Samples are taken at 2, 8, and 24 hours.
-
Neutral Hydrolysis: The drug solution is mixed with purified water and heated (e.g., 60 °C). Samples are taken at 2, 8, and 24 hours.[5]
Rationale: The conditions are chosen to accelerate the breakdown that might occur over months or years in an aqueous formulation. Heating is used if no degradation is observed at room temperature.[4][6]
Oxidative Stability
This test evaluates the molecule's sensitivity to oxidation, a common degradation pathway.
Protocol:
-
The drug solution is mixed with a dilute solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.[3][7]
-
The mixture is kept at room temperature, protected from light.
-
Samples are analyzed at intervals (e.g., 2, 8, 24 hours).
Rationale: H₂O₂ is a potent oxidizing agent that can simulate oxidation by atmospheric oxygen or reactive oxygen species.[8][9]
Photostability
This study is crucial for determining if the compound requires protection from light during manufacturing and storage. The protocol is guided by ICH Q1B.[10][11]
Protocol:
-
A thin layer of the solid drug substance and a solution of the drug are exposed to a controlled light source.[12]
-
The light source must provide a standardized output of both cool white fluorescent (visible) and near-ultraviolet (UV) light.[13]
-
The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[13]
-
A dark control sample, wrapped in aluminum foil, is stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[12]
Thermal Stability
This test assesses the stability of the drug substance at elevated temperatures.
Protocol:
-
The solid drug substance is placed in a temperature-controlled oven (e.g., 80 °C).
-
Samples are taken at various time points (e.g., 1, 3, 7 days) and analyzed.
Hypothetical Forced Degradation Results Summary
| Stress Condition | % Degradation (at 24h) | No. of Degradants | Observations |
| 0.1 M HCl, 60 °C | ~15% | 2 | Significant degradation. Potential hydrolysis of the nitrile group. |
| 0.1 M NaOH, RT | ~8% | 1 | Moderate degradation. |
| Water, 60 °C | < 2% | 0 | Stable to neutral hydrolysis. |
| 3% H₂O₂, RT | ~12% | 1 | Susceptible to oxidation, likely at the pyrrolidine ring (N-oxidation). |
| ICH Q1B Light Exposure (Solid) | < 1% | 0 | Photostable in the solid state. |
| ICH Q1B Light Exposure (Solution) | ~5% | 1 | Minor photolytic degradation in solution. |
| Thermal (Solid, 80 °C, 7 days) | < 2% | 0 | Thermally stable as a solid. |
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Conclusions and Forward Look
The physicochemical profile of 3-(2-Pyrrolidinyl)benzonitrile reveals a compound with classic pH-dependent aqueous solubility. Its high solubility in acidic conditions is a favorable attribute for potential oral absorption in the stomach. However, its low solubility at neutral pH (~150 µg/mL) may present challenges for absorption in the intestine and for developing neutral pH parenteral formulations.
Forced degradation studies indicate that the primary liabilities are hydrolysis under acidic conditions and oxidation. The compound is relatively stable to heat and light. This information is invaluable for guiding formulation development. For an oral dosage form, excipients should be chosen to protect the drug from acidic hydrolysis. For any formulation, the inclusion of an antioxidant may be warranted, and packaging should protect the product from atmospheric oxygen.
The stability-indicating method developed during these studies is now qualified to support formal, long-term stability studies as per ICH Q1A(R2) guidelines.[14][15][16] These studies will ultimately define the retest period and recommended storage conditions for the drug substance.
References
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available at: [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
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ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]
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FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. (2025). Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (2010). Available at: [Link]
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ICH. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available at: [Link]
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Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). EJPPS. Available at: [Link]
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ICH. Quality Guidelines. Available at: [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]
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FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
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ICH. (2003). Q1A(R2) Guideline. Available at: [Link]
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Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. In Pharmaceutical Development and Technology. Available at: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Cipriani, F., et al. (2021). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. Biomacromolecules. Available at: [Link]
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Gifer, C., et al. (2024). Biodegradation of Water-Soluble Polymers by Wastewater Microorganisms: Challenging Laboratory Testing Protocols. Environmental Science & Technology. Available at: [Link]
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Cipriani, F., et al. (2021). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. ACS Publications. Available at: [Link]
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Hydrolytic Test of Polymer Degradation. Scribd. Available at: [Link]
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3-(2-Pyrrolidinyl)benzonitrile structural analogs and derivatives
An In-depth Technical Guide to 3-(2-Pyrrolidinyl)benzonitrile: Synthesis, Derivatization, and Therapeutic Applications
Abstract
The convergence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the 3-(2-pyrrolidinyl)benzonitrile scaffold, a molecule that marries the three-dimensional versatility of the pyrrolidine ring with the potent electronic and binding properties of the benzonitrile group. We delve into the strategic rationale behind this scaffold's design, offering detailed retrosynthetic analyses and step-by-step protocols for its synthesis via nucleophilic aromatic substitution. Through a comprehensive case study on the isomeric 4-(pyrrolidin-3-yl)benzonitrile derivatives, we explore their successful application as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), detailing the structure-activity relationships that guided their optimization. Further applications in targeting Dipeptidyl Peptidase-IV (DPP-IV) and Transient Receptor Potential Vanilloid 1 (TRPV1) are discussed, illustrating the broad therapeutic potential of this chemical class. This whitepaper is intended for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the synthesis, derivatization, and application of pyrrolidinyl-benzonitrile analogs.
Introduction: The Strategic Value of the Pyrrolidinyl-Benzonitrile Scaffold
In the landscape of drug discovery, certain molecular fragments consistently appear in successful therapeutic agents. The strategic combination of these "privileged scaffolds" can significantly accelerate the development of novel drug candidates by providing a robust starting point with favorable pharmacokinetic and pharmacodynamic properties. The 3-(2-pyrrolidinyl)benzonitrile core is an exemplary fusion of two such motifs.
The Pyrrolidine Moiety: A Privileged Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[1] Its value stems from several key attributes:
-
Three-Dimensionality: Unlike flat aromatic rings, the non-aromatic, puckered structure of pyrrolidine allows for the exploration of three-dimensional pharmacophore space, enabling more specific and complex interactions with protein binding sites.[2]
-
Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, providing opportunities to fine-tune binding affinity and selectivity. The specific stereochemistry is often critical for biological activity.[1][3]
-
Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, often improving aqueous solubility and providing a key interaction point for receptor binding.
-
Synthetic Tractability: The pyrrolidine ring can be synthesized through various robust methods, including 1,3-dipolar cycloadditions, and its nitrogen atom serves as a convenient handle for further derivatization.[2]
The Benzonitrile Group: A Versatile Pharmacophore and Synthetic Handle
The benzonitrile group, consisting of a cyano (-C≡N) substituent on a benzene ring, is far more than a simple synthetic intermediate. In medicinal chemistry, it functions as a potent pharmacophore.[4]
-
Binding Interactions: The nitrile group is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions, enhancing a molecule's binding affinity to biological targets.[1]
-
Metabolic Stability: It can serve as a metabolically stable isostere for other functional groups, such as aldehydes or amides, improving a compound's pharmacokinetic profile.[1]
-
Modulation of Properties: The strong electron-withdrawing nature of the nitrile group influences the electronic properties of the aromatic ring, which can be used to tune reactivity and binding characteristics.[4]
-
Synthetic Versatility: The nitrile can be chemically transformed into other crucial functional groups, including primary amines, amides, or carboxylic acids, providing a gateway to a wide range of derivatives.[4]
By combining these two powerful moieties, the 3-(2-pyrrolidinyl)benzonitrile scaffold offers a compelling framework for developing novel therapeutics with tailored properties.
Core Synthesis Strategies
The efficient construction of the target scaffold is paramount for enabling extensive derivatization and structure-activity relationship (SAR) studies. The primary approach involves the coupling of pre-formed pyrrolidine and benzonitrile synthons.
Retrosynthetic Analysis of 3-(2-Pyrrolidinyl)benzonitrile
A logical retrosynthetic approach disconnects the C-N bond between the two rings. This strategy relies on a nucleophilic substitution reaction, where the pyrrolidine nitrogen acts as the nucleophile and a halogenated benzonitrile serves as the electrophile. Protecting the pyrrolidine nitrogen (e.g., as a Boc carbamate) is crucial to prevent side reactions and allow for controlled derivatization later.
Caption: Retrosynthetic analysis of the target scaffold.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a common and reliable method for coupling the two rings. The choice of a fluoro-substituted benzonitrile is often preferred for SNAr due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.
Objective: To synthesize N-Boc-3-(2-pyrrolidinyl)benzonitrile.
Materials:
-
3-Fluorobenzonitrile
-
(S)-(-)-2-(Hydroxymethyl)pyrrolidine (as a precursor to the nucleophile)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes, Saturated aq. NH₄Cl, Brine
Step-by-Step Methodology:
-
Protection of Pyrrolidine:
-
Dissolve (S)-(-)-2-(Hydroxymethyl)pyrrolidine in dichloromethane (DCM).
-
Add triethylamine (TEA) followed by the slow addition of Boc₂O at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work up the reaction by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(S)-2-(hydroxymethyl)pyrrolidine. This step protects the nitrogen, preventing it from acting as a nucleophile in subsequent steps.
-
-
Formation of the Nucleophile (Alkoxide):
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-protected pyrrolidine from Step 1 in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. CAUTION: NaH reacts violently with water and generates flammable H₂ gas.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the sodium alkoxide is the key to activating the pyrrolidine derivative for the SNAr reaction.
-
-
SNAr Coupling Reaction:
-
To the alkoxide solution from Step 2, add 3-fluorobenzonitrile dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain the protected product.
-
-
Deprotection (Optional):
-
To remove the Boc group, dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure and basify with a suitable base (e.g., NaHCO₃) to obtain the free amine, 3-(2-pyrrolidinyl)benzonitrile.
-
Characterization and Validation: A Self-Validating Workflow
Every synthetic protocol must be self-validating. The identity and purity of the final compound and key intermediates must be rigorously confirmed.
Caption: A standard workflow for compound purification and validation.
Structural Analogs and Derivatives: Exploring Chemical Space
The true power of this scaffold lies in its amenability to systematic modification to probe structure-activity relationships.
-
Isomeric Scaffolds: The point of attachment on both rings is critical. For instance, 4-(pyrrolidin-3-yl)benzonitrile derivatives were successfully developed as LSD1 inhibitors, demonstrating that positional isomers can have entirely different biological targets and activities.[5] Likewise, 2-(2-pyrrolidinyl)benzonitrile is a valuable chemical intermediate in its own right.[1]
-
Derivatization of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is the most common site for modification. Acylation, alkylation, sulfonylation, or reaction with isocyanates can install a wide variety of functional groups to probe interactions with specific pockets of a target protein.
-
Modification of the Benzonitrile Ring: Additional substituents can be introduced onto the benzonitrile ring to modulate electronic properties, improve solubility, or block potential sites of metabolism. For example, introducing electron-withdrawing groups can enhance the nitrile's ability to act as a hydrogen bond acceptor.[4]
Case Study: 4-(Pyrrolidin-3-yl)benzonitrile Derivatives as Reversible LSD1 Inhibitors
A prime example of this scaffold's potential is the development of inhibitors for Lysine Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in various cancers, including acute myeloid leukemia (AML).[5]
Background: LSD1 as an Epigenetic Target
LSD1 removes methyl groups from histone H3 (specifically at lysines 4 and 9), leading to the repression of gene transcription. In many cancers, LSD1 is overexpressed and silences tumor suppressor genes. Inhibiting LSD1 can reactivate these genes and promote cancer cell differentiation.
Caption: Mechanism of LSD1 inhibition leading to gene activation.
Structure-Activity Relationship (SAR) Analysis
Researchers identified the 4-(pyrrolidin-3-yl)benzonitrile core as a successful "scaffold-hop" from a known inhibitor, GSK-690. They then systematically modified the pyrrolidine nitrogen to optimize potency and selectivity.[5]
| Compound | R Group (on Pyrrolidine-N) | LSD1 Kd (nM) | LSD1 IC50 (nM) | hERG pIC50 |
| GSK-690 | (Cyclopropyl)methyl | 23 | 48 | 6.2 |
| 21a | H | 12000 | >100000 | <5 |
| 21d | Benzyl | 140 | 330 | 5.3 |
| 21g | 3-Fluorobenzyl | 22 | 57 | 5.4 |
| 21h | 4-Fluorobenzyl | 23 | 66 | 5.3 |
| 21k | (Thiophen-2-yl)methyl | 42 | 110 | 5.1 |
Data synthesized from Mould, D. et al. (2017).[5]
Key Insights from SAR:
-
A substituent on the pyrrolidine nitrogen is essential for activity (compare 21a to others).
-
Aromatic substituents, particularly benzyl groups, are well-tolerated and confer high potency (21d ).
-
Adding a fluorine atom to the benzyl ring at the 3- or 4-position (21g , 21h ) maintains or slightly improves binding affinity (Kd) and biochemical inhibition (IC50).
-
Crucially, the new scaffold demonstrated improved selectivity against the hERG ion channel compared to the parent compound GSK-690, a critical step in de-risking a compound for further development.[5]
The lead compound, 21g , was shown to increase the expression of the cellular biomarker CD86 in human THP-1 acute myeloid leukemia cells, confirming its mechanism of action in a relevant cell model.[5]
Broader Therapeutic Landscape
The versatility of the pyrrolidinyl-benzonitrile scaffold extends to numerous other therapeutic areas, highlighting its potential as a platform for generating diverse compound libraries.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Analogs such as 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyls have been investigated as DPP-IV inhibitors.[6] 3D-QSAR modeling of these compounds revealed that hydrophobic and aromatic characteristics are critical for potent inhibition, providing a clear roadmap for further design.[6] DPP-IV inhibitors are an established class of drugs for treating type 2 diabetes.
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: More complex analogs incorporating a substituted benzonitrile C-region and a piperidinyl moiety have been developed as highly potent antagonists of the TRPV1 receptor.[3] These compounds show promise in animal models of neuropathic pain. SAR studies in this series highlighted the importance of stereochemistry, with the S-isomer of one compound being significantly more active.[3]
-
Other Targets: The core structure has also been explored in the context of other CNS targets, such as histamine H3 receptor antagonists for potential use in cognitive disorders.[1]
Conclusion and Future Outlook
The 3-(2-pyrrolidinyl)benzonitrile scaffold and its isomers represent a highly valuable class of molecules in drug discovery. By strategically combining the 3D structure and synthetic accessibility of the pyrrolidine ring with the potent binding and metabolic stability of the benzonitrile group, researchers have a powerful tool to develop novel therapeutics. The successful development of potent and selective LSD1 inhibitors from this scaffold underscores its potential.
Future research will likely focus on several key areas:
-
Exploring Novel Derivatizations: Applying modern synthetic methods to create more diverse libraries, including modifications to the pyrrolidine ring itself.
-
Targeting New Disease Areas: Screening existing and new analogs against a wider range of biological targets, particularly in oncology, immunology, and neuroscience.
-
Improving Physicochemical Properties: Fine-tuning derivatives to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for in vivo efficacy and safety.
This technical guide serves as a foundational resource, demonstrating the causality behind the scaffold's design, providing validated synthetic protocols, and highlighting its proven success in generating high-quality lead compounds.
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D'Andrea, P., & Liguori, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7319. [Link]
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Lee, J., et al. (2014). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 22(15), 4114-4125. [Link]
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Agrawal, R. K., et al. (2013). 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors. Current Computer-Aided Drug Design, 9(3), 398-413. [Link]
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Permatasari, D. A., et al. (2024). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Pharmaceutical and Biomedical Sciences, 5(1), 32-41. [Link]
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An In-Depth Technical Guide to the Predicted ADME Properties of 3-(2-Pyrrolidinyl)benzonitrile
Abstract
In the modern drug discovery paradigm, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage failures and reducing the immense costs associated with pharmaceutical research and development.[1][2][3][4] This technical guide provides a comprehensive analysis of the predicted ADME profile of 3-(2-Pyrrolidinyl)benzonitrile (CAS No. 1203797-58-3), a small molecule of interest in medicinal chemistry.[5] By leveraging established in silico computational models, we will dissect the likely pharmacokinetic and toxicological characteristics of this compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the predictive methodologies and strategic interpretation of ADMET data to guide early-stage decision-making.
Introduction: The Imperative of Early-Stage ADME Profiling
The journey of a drug candidate from initial hit to market approval is fraught with challenges, with a significant percentage of failures attributed to unfavorable pharmacokinetic or toxicity profiles.[3][4] Historically, these critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters were evaluated late in the development pipeline, leading to costly attrition. The contemporary strategy, however, emphasizes the integration of ADME profiling at the earliest stages of discovery.[2][4]
Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this "fail early, fail cheap" approach.[6][7] These methods offer a rapid, cost-effective, and ethically sound alternative to traditional animal testing for screening large numbers of compounds. By analyzing a molecule's chemical structure, these models can forecast its behavior within a biological system, allowing chemists to prioritize compounds with the highest probability of success.[8][9]
This guide focuses on 3-(2-Pyrrolidinyl)benzonitrile, a molecule featuring a benzonitrile core and a pyrrolidine moiety.[5] Such structural motifs are common in medicinal chemistry, making an understanding of their ADME implications broadly relevant. We will explore its predicted properties through the lens of established computational methodologies, explaining the causality behind each prediction and its strategic implications for drug development.
Foundational Physicochemical Properties: The Basis of Prediction
The ADME profile of any compound is fundamentally governed by its physicochemical properties. These descriptors are the primary inputs for virtually all predictive in silico models. For 3-(2-Pyrrolidinyl)benzonitrile, these core properties form the basis of our subsequent ADME analysis.
| Property | Predicted Value | Significance in ADME |
| Molecular Formula | C₁₁H₁₂N₂ | Provides the elemental composition. |
| Molecular Weight | 172.23 g/mol | Influences diffusion and overall size; generally favorable (<500 Da). |
| LogP (Octanol/Water) | ~1.5 - 2.5 | A measure of lipophilicity; critical for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~36.1 Ų | Estimates polarity; key predictor for cell permeability and BBB penetration. |
| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and receptor binding. |
| Aqueous Solubility | Moderately Soluble | Essential for absorption; poor solubility is a common hurdle. |
Note: These values are estimations based on the chemical structure and common computational algorithms. Actual experimental values may vary.
The In Silico Predictive Workflow: From Structure to Profile
The prediction of ADME properties from a chemical structure is a multi-step process that relies on sophisticated computational models, primarily Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms.[10] These models are trained on large datasets of compounds with known experimental ADME values to identify correlations between chemical features and biological outcomes.[11][12]
The general workflow is a self-validating system where the robustness of the prediction is dependent on the quality of the training data and the applicability domain of the model.
Caption: General workflow for in silico ADMET prediction.
Predicted ADME Profile of 3-(2-Pyrrolidinyl)benzonitrile
This section details the predicted ADME characteristics of the target molecule, synthesized from established computational models.
Absorption
Absorption determines the extent to which a drug enters systemic circulation, a prerequisite for efficacy, particularly for orally administered drugs.[1]
-
Human Intestinal Absorption (HIA): Predicted to be High . The molecule's favorable molecular weight and moderate lipophilicity suggest efficient passive diffusion across the gut wall.
-
Caco-2 Permeability: Predicted to be High . Caco-2 cell assays are an in vitro standard for predicting intestinal permeability.[1] The physicochemical properties of the compound fall within the range typically associated with good permeability.
-
Oral Bioavailability: Predicted to be Moderate to High . While direct prediction of human oral bioavailability is complex, integrating factors like high intestinal absorption and predicted metabolic stability supports a favorable outlook.[13][14][15] However, first-pass metabolism remains a key variable.
-
P-glycoprotein (P-gp) Substrate: Predicted to be a Non-substrate . P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. The structural features of 3-(2-Pyrrolidinyl)benzonitrile do not strongly align with known P-gp substrate motifs.
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids. A key consideration for many drug targets is the ability to cross the Blood-Brain Barrier (BBB).
-
Blood-Brain Barrier (BBB) Penetration: Predicted to be High . The molecule exhibits several characteristics favorable for CNS penetration: a low TPSA (< 90 Ų), a molecular weight under 450 Da, and moderate lipophilicity.[16][17][18] This suggests the compound is likely to cross the BBB and could be a candidate for centrally-acting therapies.
-
Plasma Protein Binding (PPB): Predicted to be Moderate . The compound is expected to bind to plasma proteins like albumin. High PPB (>95%) can limit the free fraction of the drug available to exert its therapeutic effect.[19] A moderate level of binding is often a desirable balance.
Metabolism
Metabolism involves the enzymatic conversion of a drug into metabolites, primarily in the liver, which impacts its efficacy and duration of action.[12][20]
-
CYP450 Inhibition: The compound is predicted to be a non-inhibitor of the major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[21]
-
Metabolic Stability: Predicted to be Moderately Stable . The primary sites of metabolism (SoMs) are likely the pyrrolidine ring and the aromatic ring. Phase I metabolism via oxidation is the most probable pathway. The benzonitrile group is generally stable.
-
Predicted Sites of Metabolism (SoMs):
-
Pyrrolidine Ring: Oxidation on the carbon atoms adjacent to the nitrogen is a common metabolic pathway.
-
Benzene Ring: Aromatic hydroxylation is a possibility, though less likely to be the primary route compared to the pyrrolidine moiety.
-
Caption: Predicted metabolic pathway for the compound.
Excretion
Excretion is the process of removing the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile).
-
Renal Clearance: Predicted to be the primary route of excretion for the parent compound and its more polar metabolites.
-
Half-Life (T½): While a precise quantitative prediction is difficult, the moderate metabolic stability suggests a half-life that would likely support a reasonable dosing interval (e.g., once or twice daily).
Predicted Toxicity Profile
Early identification of potential toxic liabilities is a cornerstone of modern drug safety assessment.[11][22][23]
| Toxicity Endpoint | Predicted Risk | Rationale & Implications |
| Hepatotoxicity (DILI) | Low | The molecule lacks common structural alerts associated with drug-induced liver injury.[24] |
| Cardiotoxicity (hERG Inhibition) | Low | The compound does not possess the typical pharmacophore for high-affinity hERG channel blockers. Early assessment is crucial to avoid cardiac risks.[11] |
| Mutagenicity (AMES Test) | Non-mutagenic | No structural alerts (e.g., aromatic amines, nitro groups) that are commonly associated with mutagenicity are present. |
| Carcinogenicity | Low | Based on the lack of mutagenic alerts and other known carcinophoric groups. |
| Skin Sensitization | Low | The compound is not predicted to be a skin sensitizer. |
Summary and Strategic Implications
The comprehensive in silico analysis of 3-(2-Pyrrolidinyl)benzonitrile paints the profile of a promising drug candidate, particularly for indications requiring central nervous system activity.
| ADMET Parameter | Predicted Outcome | Strategic Implication |
| Absorption | High | Suitable for oral administration. |
| Distribution | High BBB Penetration | Excellent candidate for CNS targets. May be unsuitable for peripheral targets due to potential CNS side effects. |
| Metabolism | Moderately Stable, Low DDI Risk | Favorable profile suggesting a low likelihood of drug-drug interactions and a reasonable dosing schedule. |
| Toxicity | Low Predicted Risk | The compound appears to have a clean initial safety profile, reducing early-stage development risk. |
Key Insights:
-
The strong prediction for BBB penetration is the most significant finding. This directs the therapeutic application of this scaffold towards neurological or psychiatric disorders.
-
The clean toxicity and metabolism profile makes it an attractive starting point for lead optimization. Efforts can be focused on refining potency and selectivity rather than mitigating inherent ADMET liabilities.
Limitations and Next Steps: It is critical to recognize that in silico predictions are probabilistic and serve as a guide for experimental work, not a replacement for it.[11][16] The confidence in any prediction is only as strong as the data and algorithms used. Therefore, the following experimental validations are essential next steps:
-
In Vitro Solubility Assays: Confirm aqueous solubility.
-
In Vitro Permeability Assays: Use Caco-2 or PAMPA models to validate intestinal permeability.
-
In Vitro Metabolism Assays: Employ liver microsomes or hepatocytes to determine metabolic stability and identify metabolites.
-
In Vitro Safety Assays: Conduct hERG patch-clamp assays and cytotoxicity assays in relevant cell lines.
Conclusion
This in-depth analysis of 3-(2-Pyrrolidinyl)benzonitrile demonstrates the power of applying a structured, in silico ADMET profiling workflow early in the drug discovery process. The predictions suggest a molecule with favorable drug-like properties, including good oral absorption, high CNS penetration, and a low risk of significant toxicity or drug-drug interactions. This profile provides a strong, data-driven rationale for advancing this compound or its analogs into the next phase of experimental validation for CNS-related therapeutic programs. By embracing such predictive sciences, research organizations can significantly enhance the efficiency and success rate of bringing safe and effective medicines to patients.
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In Silico Modeling of 3-(2-Pyrrolidinyl)benzonitrile Interactions with Lysine-Specific Demethylase 1 (LSD1): A Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in silico modeling of 3-(2-Pyrrolidinyl)benzonitrile and its derivatives as potential inhibitors of Lysine-Specific Demethylase 1 (LSD1). We will delve into the causality behind experimental choices, providing field-proven insights into the computational workflows used to predict and analyze these molecular interactions.
Introduction: The Rationale for Targeting LSD1 with 3-(2-Pyrrolidinyl)benzonitrile Analogs
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] The scaffold of 3-(2-Pyrrolidinyl)benzonitrile has emerged as a promising starting point for the development of reversible LSD1 inhibitors.[5] In silico modeling provides a powerful and cost-effective approach to explore the structure-activity relationships (SAR) of these compounds, predict their binding affinity, and elucidate their mechanism of action at the molecular level.
This guide will focus on a structured, multi-step computational workflow designed to provide a holistic understanding of the interaction between 3-(2-Pyrrolidinyl)benzonitrile analogs and the LSD1 active site.
The Computational Modeling Workflow: A Validating System
Our in silico protocol is designed as a self-validating system, where each subsequent step builds upon and refines the results of the previous one. This iterative process enhances the reliability of the final predictions.
Caption: A multi-stage workflow for in silico modeling of ligand-protein interactions.
Part 1: System Preparation
Ligand Preparation: 3-(2-Pyrrolidinyl)benzonitrile
The initial step involves the generation of a high-quality 3D conformation of the ligand. This is crucial as the initial geometry can significantly impact the outcome of subsequent docking and simulation studies.
Protocol: Ligand Preparation using Avogadro and Open Babel
-
2D Sketching: Draw the 2D structure of 3-(2-Pyrrolidinyl)benzonitrile using a chemical drawing tool like ChemDraw or the built-in editor in Avogadro.
-
3D Generation: Import the 2D structure into Avogadro and use the "Add Hydrogens" and "Optimize Geometry" functions. This will generate an initial 3D conformation.
-
Energy Minimization: Perform a more rigorous energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation.
-
File Format Conversion: Save the optimized structure in a suitable format for docking software, such as .mol2 or .pdbqt, using a tool like Open Babel.
Receptor Preparation: Lysine-Specific Demethylase 1 (LSD1)
The selection of an appropriate crystal structure of the target protein is paramount. For this guide, we will utilize a high-resolution crystal structure of human LSD1 in complex with a relevant inhibitor. A suitable starting point is the PDB entry 6W4K , which provides the crystal structure of LSD1 with a non-covalent inhibitor.[3]
Protocol: Receptor Preparation using PyMOL and AutoDockTools
-
PDB Structure Acquisition: Download the PDB file (e.g., 6W4K) from the RCSB Protein Data Bank.[3]
-
Initial Inspection and Cleaning: Open the PDB file in a molecular visualization tool like PyMOL. Remove water molecules, co-solvents, and any co-crystallized ligands that are not part of the catalytic machinery (e.g., the original inhibitor). Retain the FAD cofactor as it is essential for LSD1 activity.[6]
-
Handling Missing Residues and Loops: Check for any missing residues or loops in the crystal structure. If present, these can be modeled using tools like MODELLER or the SWISS-MODEL server. For the purpose of this guide, we will assume a complete structure.
-
Protonation and Charge Assignment: Use a tool like AutoDockTools (part of the MGLTools suite) to add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). This step is critical for accurate electrostatic interaction calculations.
-
Grid Box Definition: Define the docking grid box around the active site of LSD1. The active site is located in the amine oxidase-like (AOL) domain.[6] A common approach is to center the grid on the position of the co-crystallized inhibitor or key catalytic residues.
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides an initial assessment of the binding mode and a scoring function to estimate the binding affinity.
Protocol: Molecular Docking using AutoDock Vina
-
Input File Preparation: Prepare the prepared ligand and receptor files in the .pdbqt format.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the ligand and receptor files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Execution: Run AutoDock Vina from the command line using the configuration file as input.
-
Analysis of Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). Analyze the top-scoring poses in a molecular visualization tool. Pay close attention to key interactions with active site residues, such as hydrogen bonds and hydrophobic contacts. For LSD1, interactions with residues in the substrate-binding cavity are of particular interest.[7]
Table 1: Predicted Binding Affinities from Molecular Docking
| Ligand Analog | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| 3-(2-Pyrrolidinyl)benzonitrile | -7.5 | Lys661, Asp555, Ala539 |
| Analog A (with modification) | -8.2 | Lys661, Asp555, His564, Thr335 |
| Analog B (with modification) | -7.1 | Asp555, Ala539 |
Note: The data in this table is illustrative and would be generated from actual docking calculations.
Part 3: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the refinement of the binding mode.
Caption: A typical workflow for setting up and running a molecular dynamics simulation.
Protocol: MD Simulation using GROMACS
-
System Setup:
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER or CHARMM) and generate topology and parameter files for the ligand using a tool like Antechamber or CGenFF.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper temperature distribution.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) to achieve the correct density.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics to evaluate include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the receptor over time.
-
Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.
-
Part 4: Binding Free Energy Calculation
MD simulations can be further leveraged to calculate the binding free energy of the ligand to the protein, providing a more accurate estimate of binding affinity than docking scores alone.
Methods for Binding Free Energy Calculation
Several methods can be employed, each with its own balance of accuracy and computational cost.
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point methods that calculate the free energy by combining molecular mechanics energy terms with a continuum solvation model. They offer a good compromise between accuracy and computational expense.[8]
-
Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by "alchemically" transforming the ligand into another molecule or into nothing.[9][10][11]
Protocol: MM/PBSA Calculation using GROMACS and g_mmpbsa
-
Trajectory Extraction: Extract snapshots from the stable portion of the production MD trajectory.
-
Energy Calculations: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (typically estimated from the solvent-accessible surface area).
-
Free Energy Calculation: The binding free energy is then calculated as the difference in the free energies of the complex, the receptor, and the ligand.
Table 2: Comparison of Binding Affinity Estimates
| Method | Predicted Binding Affinity (kcal/mol) |
| Molecular Docking | -7.5 |
| MM/PBSA | -25.3 ± 2.1 |
| MM/GBSA | -28.7 ± 1.8 |
| Experimental (Hypothetical) | -9.8 (Ki = 100 nM) |
Note: The data in this table is illustrative. MM/PBSA and MM/GBSA values are often overestimations of the absolute binding free energy but are useful for ranking compounds.
Conclusion
The in silico workflow detailed in this guide provides a robust framework for investigating the interactions of 3-(2-Pyrrolidinyl)benzonitrile and its analogs with LSD1. By systematically progressing from initial binding pose prediction with molecular docking to dynamic stability analysis with MD simulations and quantitative affinity estimation with binding free energy calculations, researchers can gain valuable insights to guide the rational design of more potent and selective LSD1 inhibitors. The self-validating nature of this multi-step approach enhances the confidence in the predictive power of the computational models, ultimately accelerating the drug discovery process.
References
Sources
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- 3. rcsb.org [rcsb.org]
- 4. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 11. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chiral Synthesis of (R)-3-(2-Pyrrolidinyl)benzonitrile
Introduction: The Significance of Enantiopure 2-Arylpyrrolidines
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] Specifically, chiral 2-arylpyrrolidines represent a privileged structural motif with profound implications for biological activity. The absolute stereochemistry at the C2 position often dictates the pharmacological profile of a molecule, transforming its function from an agonist to an antagonist or modulating its potency and selectivity. (R)-3-(2-Pyrrolidinyl)benzonitrile is a key chiral building block for the synthesis of various therapeutic agents, valued for the precise three-dimensional orientation of its cyanophenyl substituent.
The synthesis of such compounds in an enantiomerically pure form is therefore not merely an academic exercise but a critical necessity in drug discovery and development. This guide provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-3-(2-Pyrrolidinyl)benzonitrile, leveraging a robust and highly stereoselective methodology based on the use of a chiral sulfinamide auxiliary.
Guiding Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis
The core of this synthetic strategy lies in the temporary installation of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step. We employ (R)-tert-butanesulfinamide, often referred to as Ellman's auxiliary, a highly effective chiral director for the synthesis of chiral amines.[2][3]
The logic is as follows:
-
Establishment of a Prochiral Center: A precursor γ-chloro ketone, 4-chloro-1-(3-cyanophenyl)butan-1-one, is synthesized. The carbonyl carbon of this molecule is prochiral.
-
Installation of the Chiral Director: The ketone is condensed with (R)-tert-butanesulfinamide. This reaction forms a chiral N-sulfinylketimine. The stereocenter on the sulfinamide group now dictates the facial selectivity of the imine.
-
Diastereoselective Transformation: A hydride-mediated reductive cyclization is performed. The bulky tert-butylsulfinyl group sterically shields one face of the C=N bond, forcing the hydride to attack from the less hindered face. This process simultaneously reduces the imine and triggers an intramolecular SN2 reaction, forming the pyrrolidine ring in a highly diastereoselective manner.
-
Auxiliary Cleavage: Once its role is complete, the chiral auxiliary is cleanly removed under acidic conditions to reveal the desired (R)-enantiomer of the target pyrrolidine.[4][5][6]
This approach is chosen for its reliability, high stereoselectivity (often >99% de), and the commercial availability of the chiral auxiliary in both enantiomeric forms.[2]
Visualized Synthetic Workflow
Caption: Overall workflow for the chiral synthesis of (R)-3-(2-Pyrrolidinyl)benzonitrile.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled with care, and anhydrous conditions should be maintained where specified.
Protocol 1: Synthesis of 4-Chloro-1-(3-cyanophenyl)butan-1-one (Precursor)
This protocol is based on a standard Friedel-Crafts acylation procedure.[7][8][9]
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (16.0 g, 120 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) (80 mL) to the flask. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 3-cyanobenzoyl chloride (prepared from 3-cyanobenzoic acid) or alternatively, 4-chlorobutyryl chloride (14.1 g, 100 mmol, 1.0 equiv) and benzonitrile (10.3 g, 100 mmol, 1.0 equiv) in anhydrous DCM (40 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a pale yellow oil.
Protocol 2: Synthesis of (R,E)-N-(4-chloro-1-(3-cyanophenyl)butylidene)-2-methylpropane-2-sulfinamide
This step installs the chiral auxiliary onto the ketone.[2]
-
Setup: To a 250 mL round-bottom flask, add 4-chloro-1-(3-cyanophenyl)butan-1-one (10.0 g, 51.6 mmol, 1.0 equiv), (R)-tert-butanesulfinamide (6.86 g, 56.8 mmol, 1.1 equiv), and anhydrous tetrahydrofuran (THF) (100 mL).
-
Catalyst Addition: To this stirred solution, add titanium(IV) ethoxide (Ti(OEt)₄) (21.3 mL, 103.2 mmol, 2.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir at this temperature for 12-18 hours under a nitrogen atmosphere. Monitor for the disappearance of the starting ketone by TLC.
-
Work-up: Cool the reaction to room temperature and add brine (50 mL) dropwise with vigorous stirring. Stir for 15 minutes, then filter the resulting suspension through a pad of Celite®. Wash the filter cake with ethyl acetate (100 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the N-sulfinylketimine.
Protocol 3: Diastereoselective Reductive Cyclization
This is the key stereochemistry-defining step.
-
Setup: To a flame-dried 500 mL flask under nitrogen, add the N-sulfinylketimine from the previous step (10.0 g, 33.4 mmol, 1.0 equiv) and dissolve it in anhydrous THF (150 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add lithium triethylborohydride (LiBEt₃H, 1.0 M solution in THF, 50.1 mL, 50.1 mmol, 1.5 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated ammonium chloride (NH₄Cl) solution (50 mL) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water (50 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, and concentrate. The resulting diastereomeric product is purified by flash chromatography to yield the protected (R,R)-pyrrolidine derivative.
Protocol 4: Cleavage of the Chiral Auxiliary
This final step removes the auxiliary to yield the target compound.[6][10]
-
Setup: Dissolve the purified N-sulfinyl pyrrolidine (5.0 g, 19.0 mmol, 1.0 equiv) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask.
-
Deprotection: Add a 4.0 M solution of HCl in 1,4-dioxane (14.3 mL, 57.1 mmol, 3.0 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour. A precipitate of the hydrochloride salt should form.
-
Isolation: Add diethyl ether (50 mL) to the mixture to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Drying: Dry the white solid under high vacuum to yield (R)-3-(2-Pyrrolidinyl)benzonitrile hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., 1M NaOH) and extraction into an organic solvent.
Protocol 5: Determination of Enantiomeric Excess
Enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP).
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as Daicel CHIRALPAK® AD-H or similar is recommended.
-
Mobile Phase: A typical mobile phase is a mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic modifier like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v Hexane:IPA:DEA). The exact ratio should be optimized for baseline separation.
-
Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Prep: Dissolve a small amount of the final product (free base form) in the mobile phase.
-
-
Analysis: Inject a sample of the racemic material first to identify the retention times of both enantiomers. Then, inject the synthesized (R)-enantiomer. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Quantitative Data Summary
| Step | Starting Material | Reagent(s) | Molar Eq. | Temp. | Time | Expected Yield | Expected Purity |
| 1 | Benzonitrile | 4-Chlorobutyryl Chloride, AlCl₃ | 1.0 / 1.2 | 0°C to rt | 4-6 h | 70-85% | >95% |
| 2 | γ-Chloro Ketone | (R)-t-BuSONH₂, Ti(OEt)₄ | 1.1 / 2.0 | 70 °C | 12-18 h | 85-95% | >95% |
| 3 | N-Sulfinylketimine | LiBEt₃H | 1.5 | -78 °C | 3 h | 75-90% | >98% de |
| 4 | N-Sulfinyl Pyrrolidine | HCl in Dioxane | 3.0 | rt | 1 h | 90-99% | >99% ee |
References
-
Aggarwal, V. K., Barbero, N., & McGarrigle, E. M. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. University of Bristol Research Portal. Available at: [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. Tetrahedron Letters, 50(26), 3482-3484. Available at: [Link]
-
Cativiela, C., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. Available at: [Link]
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. ResearchGate. Available at: [Link]
-
Aloiau, A. N., et al. (2024). (A) Traditional approaches to the synthesis and diastereoselective... ResearchGate. Available at: [Link]
-
Han, Z., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2879–2882. Available at: [Link]
-
Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
Bull, J. A., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
Colyer, J. T., et al. (2006). Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 71(18), 6857–6862. Available at: [Link]
-
Suna, E., et al. (2010). Asymmetric Synthesis of 1,3-Diamines by Diastereoselective Reduction of Enantiopure N–tert-Butanesulfinylketimines. Edgars Suna Group. Available at: [Link]
-
Foubelo, F., & Yus, M. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6526. Available at: [Link]
-
Suna, E., et al. (2014). Diastereoselective Hydroxymethylation of Cyclic N–tert-Butanesulfinylketimines Using Methoxymethanol as Formaldehyde Source. Edgars Suna Group. Available at: [Link]
-
Ivantsova, M. N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6660. Available at: [Link]
-
Ivantsova, M. N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. Available at: [Link]
-
D'hooghe, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(13), 5126. Available at: [Link]
-
Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). (3-Chlorobutyl)benzene. Organic Syntheses. Retrieved from [Link]
-
Aribert, N., et al. (2004). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Available at: [Link]
- Marcoux, J.-F., et al. (1990). Acylation of aromatics. Google Patents.
-
Majumder, S., & Choudhury, L. H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(64), 36845–36874. Available at: [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 4-chloro-1-butanol. PrepChem.com. Retrieved from [Link]
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- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
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- 6. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-(2-Pyrrolidinyl)benzonitrile
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (S)-3-(2-Pyrrolidinyl)benzonitrile, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and highly selective organocatalytic asymmetric reduction of a key pyrroline intermediate. The protocol is divided into two main stages: the synthesis of the prochiral precursor, 5-(3-cyanophenyl)-3,4-dihydro-2H-pyrrole, via a Michael addition and subsequent reductive cyclization, followed by the pivotal asymmetric transfer hydrogenation using a chiral phosphoric acid catalyst and a Hantzsch ester. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and successful implementation.
Introduction and Scientific Rationale
Chiral 2-arylpyrrolidines are privileged structural motifs found in a wide array of biologically active compounds and serve as crucial building blocks in pharmaceutical synthesis. The specific target, (S)-3-(2-Pyrrolidinyl)benzonitrile, incorporates a synthetically versatile nitrile group, making it a valuable intermediate for further chemical elaboration. The development of a stereocontrolled synthesis for this compound is therefore of considerable importance.
While numerous methods exist for the asymmetric synthesis of 2-substituted pyrrolidines, organocatalysis has emerged as a powerful strategy, offering mild reaction conditions, high enantioselectivities, and the avoidance of heavy metal catalysts. This protocol leverages the pioneering work in chiral Brønsted acid catalysis, specifically employing a chiral phosphoric acid (CPA) to orchestrate the enantioselective reduction of a cyclic imine (pyrroline).
The chosen synthetic pathway involves two key stages:
-
Synthesis of the Prochiral Pyrroline Intermediate: A reliable method to construct the required 5-(3-cyanophenyl)-3,4-dihydro-2H-pyrrole is through the reductive cyclization of a γ-nitroketone precursor. This precursor is readily accessible via a Michael addition of nitromethane to an α,β-unsaturated ketone (a chalcone derivative), which is synthesized from commercially available 3-cyanobenzaldehyde. This approach is highly convergent and avoids potential challenges associated with direct functionalization of the benzonitrile ring, such as in Friedel-Crafts reactions where the nitrile group is strongly deactivating.[1]
-
Enantioselective Asymmetric Reduction: The core of this synthesis is the asymmetric transfer hydrogenation of the cyclic imine functionality of the pyrroline. This is achieved using a chiral phosphoric acid catalyst, which activates the imine towards reduction, and a Hantzsch ester, which serves as a mild and efficient hydride source.[2][3] The chiral environment created by the CPA catalyst dictates the facial selectivity of the hydride transfer, leading to the desired (S)-enantiomer with high enantiomeric excess (ee).
This application note provides a detailed, self-validating protocol for each of these stages, complete with the underlying scientific principles and expected outcomes.
Overall Synthetic Workflow
The enantioselective synthesis of (S)-3-(2-Pyrrolidinyl)benzonitrile is accomplished through a three-step sequence starting from 3-cyanobenzaldehyde. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for (S)-3-(2-Pyrrolidinyl)benzonitrile.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of 5-(3-Cyanophenyl)-3,4-dihydro-2H-pyrrole (Prochiral Precursor)
This part is a three-step process starting from 3-cyanobenzaldehyde.
Step 1.1: Synthesis of 4-(3-cyanophenyl)but-3-en-2-one
-
To a solution of 3-cyanobenzaldehyde (10.0 g, 76.3 mmol) in acetone (150 mL), add a 10% aqueous solution of sodium hydroxide (20 mL) dropwise at room temperature with vigorous stirring.
-
A yellow precipitate will form. Continue stirring for 2-3 hours at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 4-(3-cyanophenyl)but-3-en-2-one as a pale yellow solid.
Step 1.2: Synthesis of 4-Nitro-1-(3-cyanophenyl)butan-1-one
-
Dissolve the 4-(3-cyanophenyl)but-3-en-2-one (10.0 g, 58.4 mmol) in nitromethane (100 mL).
-
Add a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mL), to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the excess nitromethane under reduced pressure.
-
The resulting crude oil, 4-nitro-1-(3-cyanophenyl)butan-1-one, can be used in the next step without further purification.
Step 1.3: Reductive Cyclization to 5-(3-Cyanophenyl)-3,4-dihydro-2H-pyrrole
-
To a stirred suspension of zinc dust (20.0 g, 306 mmol) in a mixture of ethanol (100 mL) and water (20 mL), add the crude 4-nitro-1-(3-cyanophenyl)butan-1-one (from the previous step) dissolved in ethanol (50 mL).
-
Cool the mixture in an ice bath and add concentrated hydrochloric acid (30 mL) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture at 80°C for 2 hours.[4]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the excess zinc.
-
Make the filtrate basic (pH > 10) with a concentrated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 5-(3-cyanophenyl)-3,4-dihydro-2H-pyrrole.
Part 2: Enantioselective Synthesis of (S)-3-(2-Pyrrolidinyl)benzonitrile
Step 2.1: Asymmetric Transfer Hydrogenation
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-(3-cyanophenyl)-3,4-dihydro-2H-pyrrole (1.0 g, 5.88 mmol) and a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 equivalents, 7.06 mmol) in an anhydrous, non-polar solvent such as toluene or dichloromethane (20 mL).
-
Add the chiral phosphoric acid catalyst, such as (R)-TRIP (triphenylsilyl-substituted BINOL-derived phosphoric acid) (1-5 mol%).
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to lower temperatures, e.g., 0°C or -20°C, which may need to be optimized for best enantioselectivity) for 24-72 hours.[3]
-
Monitor the reaction progress by TLC and chiral High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will need to be optimized, but a gradient of ethyl acetate in hexanes with a small percentage of triethylamine (to prevent product streaking) is a good starting point.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain (S)-3-(2-Pyrrolidinyl)benzonitrile.
Mechanistic Insight: Asymmetric Transfer Hydrogenation
The key to the enantioselectivity of this synthesis lies in the mechanism of the chiral phosphoric acid-catalyzed transfer hydrogenation. The CPA catalyst acts as a bifunctional catalyst, activating both the imine and the Hantzsch ester.
Sources
Application Note: 1H and 13C NMR Characterization of 3-(2-Pyrrolidinyl)benzonitrile
Introduction
3-(2-Pyrrolidinyl)benzonitrile, with the chemical formula C₁₁H₁₂N₂ and CAS number 1203797-58-3, is a molecule of interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzonitrile moiety linked to a pyrrolidine ring, presents a unique combination of aromatic and aliphatic features. The precise and unambiguous structural confirmation of this compound is paramount for its application in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the expected 1H and 13C NMR spectral characteristics of 3-(2-Pyrrolidinyl)benzonitrile and outlines the experimental protocols for its characterization.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, a standardized atom numbering system is essential. The structure and numbering for 3-(2-Pyrrolidinyl)benzonitrile are presented below:
Caption: Molecular structure and atom numbering of 3-(2-Pyrrolidinyl)benzonitrile.
Predicted 1H NMR Spectral Data
The predicted 1H NMR spectrum of 3-(2-Pyrrolidinyl)benzonitrile in CDCl₃ is expected to show distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the pyrrolidinyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H6 | 7.60 - 7.75 | m | - | 2H |
| H5 | 7.40 - 7.55 | t | J = 7.6 | 1H |
| H2 | 7.30 - 7.45 | d | J = 7.6 | 1H |
| H2' | 4.10 - 4.30 | t | J = 7.8 | 1H |
| H5'a, H5'b | 3.00 - 3.20 | m | - | 2H |
| H3'a, H3'b | 1.90 - 2.10 | m | - | 2H |
| H4'a, H4'b | 1.70 - 1.90 | m | - | 2H |
| NH | 1.50 - 2.50 | br s | - | 1H |
Rationale for Predictions:
-
Aromatic Protons (H2, H4, H5, H6): The protons on the benzonitrile ring will appear in the aromatic region (7.30-7.75 ppm). The nitrile group is strongly electron-withdrawing, deshielding the ortho (H2, H4) and para (H6) protons. The pyrrolidinyl group at C3 will have a less pronounced effect. The multiplicities will arise from ortho and meta couplings.
-
Pyrrolidine Protons (H2', H3', H4', H5'): These aliphatic protons will be found in the upfield region. The H2' proton, being benzylic and adjacent to the nitrogen, is expected to be the most downfield of the pyrrolidinyl protons. The remaining methylene protons (H3', H4', H5') will likely appear as complex multiplets due to geminal and vicinal couplings.
-
NH Proton: The proton on the nitrogen of the pyrrolidine ring is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts are based on the known effects of nitrile and amino substituents on aromatic and aliphatic carbons.[2][3]
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 112 - 115 |
| C2 | 132 - 135 |
| C3 | 145 - 148 |
| C4 | 129 - 132 |
| C5 | 130 - 133 |
| C6 | 128 - 131 |
| CN | 118 - 120 |
| C2' | 60 - 65 |
| C3' | 34 - 38 |
| C4' | 25 - 29 |
| C5' | 46 - 50 |
Rationale for Predictions:
-
Aromatic Carbons (C1-C6): The carbon attached to the nitrile group (C1) will be significantly shielded. The carbon attached to the pyrrolidinyl group (C3) will be deshielded. The other aromatic carbons will have shifts typical for a substituted benzene ring.
-
Nitrile Carbon (CN): The carbon of the nitrile group will appear in a characteristic region around 118-120 ppm.
-
Pyrrolidine Carbons (C2'-C5'): The C2' carbon, being attached to both the aromatic ring and the nitrogen, will be the most downfield of the aliphatic carbons. The C5' carbon, adjacent to the nitrogen, will also be deshielded compared to the C3' and C4' carbons.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of 3-(2-Pyrrolidinyl)benzonitrile into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial characterization.[2][4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
1H NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
13C NMR Acquisition
-
Spectrometer: 100 MHz or higher (corresponding to the proton frequency).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as 13C is less sensitive than 1H.
2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for tracing the connectivity within the pyrrolidine ring and assigning adjacent protons on the benzonitrile ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to, allowing for the definitive assignment of protonated carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like C1, C3, and CN) and confirming the overall connectivity of the molecule.[5]
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) and then perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for 1H NMR) or the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal and compare them to the predicted values to confirm the structure.
Visualization of Expected Proton Connectivity
The following diagram illustrates the expected correlations for the protons in a COSY experiment.
Caption: Expected COSY correlations for 3-(2-Pyrrolidinyl)benzonitrile.
Troubleshooting
-
Poor Resolution: Ensure the sample is fully dissolved and the spectrometer is properly shimmed.
-
Broad Peaks: This could be due to chemical exchange (especially the NH proton), aggregation at high concentrations, or the presence of paramagnetic impurities.
-
Low Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample.
References
- Facile Access to α-Aryl Substituted Pyrrolidines - The Royal Society of Chemistry.
- Electronic Supplementary Information - The Royal Society of Chemistry.
- Confirming the Structure of 3-Methylbenzonitrile Derivatives: A 2D NMR Comparison Guide - Benchchem.
Sources
Application Note: A Robust HPLC Purification Method for 3-(2-Pyrrolidinyl)benzonitrile
Abstract
3-(2-Pyrrolidinyl)benzonitrile is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its purity, particularly enantiomeric purity, is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note presents a detailed, robust, and scalable High-Performance Liquid Chromatography (HPLC) method for the purification of 3-(2-Pyrrolidinyl)benzonitrile. The narrative outlines the logical progression from analytical method development to a preparative-scale purification protocol, emphasizing the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable purification strategy for this and structurally related compounds.
Introduction: The Significance of Purifying 3-(2-Pyrrolidinyl)benzonitrile
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drugs to enhance their pharmacological properties.[1] 3-(2-Pyrrolidinyl)benzonitrile, with its chiral center at the 2-position of the pyrrolidine ring, presents a synthetic challenge in obtaining high-purity enantiomers. The biological activity of chiral molecules is often stereospecific, making the separation of enantiomers a critical step in drug discovery and development.[2][3] This document provides a comprehensive guide to developing a reliable HPLC purification method, ensuring the high purity required for downstream applications.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. 3-(2-Pyrrolidinyl)benzonitrile (C₁₁H₁₂N₂) possesses a unique combination of a polar pyrrolidine ring and a more nonpolar benzonitrile moiety.[4] The basic nitrogen in the pyrrolidine ring (pKa ~10-11) can lead to peak tailing on standard silica-based columns due to interactions with residual acidic silanols. Therefore, mobile phase modifiers are often necessary to ensure symmetrical peak shapes.[5][6] The benzonitrile group provides a strong chromophore, allowing for sensitive UV detection.
Analytical Method Development: The Foundation for Preparative Success
The journey to a successful preparative HPLC purification begins with a well-optimized analytical method.[7][8] The goal of this phase is to achieve baseline separation of the target compound from its impurities with good peak shape and reasonable retention time.
Initial Screening: Column and Mobile Phase Selection
Given the polar nature of the pyrrolidinyl group, a reversed-phase HPLC approach is a logical starting point.[9] A C18 column is a versatile and robust choice for a wide range of compounds. To address the basicity of the analyte, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This protonates the pyrrolidine nitrogen, minimizing interactions with the stationary phase and improving peak symmetry. Acetonitrile is chosen as the organic solvent due to its low viscosity and UV transparency.
Workflow for Analytical Method Development
The following diagram illustrates the systematic approach to developing the analytical HPLC method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
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- 9. jordilabs.com [jordilabs.com]
Application Notes and Protocols for a Novel α7 Nicotinic Acetylcholine Receptor PET Radiotracer: [¹¹C]3-(2-Pyrrolidinyl)benzonitrile
Introduction: The Imperative for α7 Nicotinic Acetylcholine Receptor Imaging
The α7 nicotinic acetylcholine receptor (α7-nAChR) is a crucial ligand-gated ion channel extensively expressed in the central nervous system, particularly in regions paramount for cognitive functions such as the hippocampus and prefrontal cortex.[1][2] Dysregulation of α7-nAChR signaling is strongly implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, schizophrenia, and certain substance use disorders.[1][2] Consequently, the development of therapeutic agents targeting this receptor is a major focus of contemporary drug discovery.
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging modality that enables the in vivo quantification of biological processes, including receptor density and drug occupancy.[3] The development of a selective and specific PET radiotracer for the α7-nAChR would provide an invaluable tool for understanding the role of this receptor in disease, diagnosing and staging pathological conditions, and accelerating the development of novel therapeutics.[4][5][6]
This document provides detailed application notes and protocols for the use of a novel, hypothetical PET radiotracer, [¹¹C]3-(2-Pyrrolidinyl)benzonitrile, designed for the in vivo imaging of α7-nAChR. While this specific molecule is a representative model, the principles and methodologies described herein are grounded in established research on closely related α7-nAChR PET ligands.
Scientific Rationale and Ligand Design
The design of [¹¹C]3-(2-Pyrrolidinyl)benzonitrile is predicated on established structure-activity relationships for α7-nAChR ligands.[7][8] The pyrrolidinyl moiety is a common pharmacophore in many nicotinic receptor ligands, providing a key interaction with the receptor's binding pocket.[9][10] The benzonitrile group offers a scaffold for radiolabeling and can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. For the purposes of this guide, we will focus on radiolabeling with Carbon-11 ([¹¹C]), a positron-emitting radionuclide with a short half-life (t½ = 20.4 minutes) that is ideal for longitudinal studies.[11]
The successful application of a PET radiotracer hinges on several key characteristics, which have been considered in the conceptualization of [¹¹C]3-(2-Pyrrolidinyl)benzonitrile:
-
High Binding Affinity and Selectivity: The radiotracer must exhibit high affinity for the α7-nAChR to generate a robust signal and high selectivity over other receptor subtypes to ensure target-specific imaging.
-
Blood-Brain Barrier Penetration: For central nervous system targets, the radiotracer must efficiently cross the blood-brain barrier to reach its site of action.
-
Favorable Pharmacokinetics: The radiotracer should demonstrate rapid uptake in the brain followed by washout from non-target tissues, leading to a high signal-to-noise ratio.
-
Metabolic Stability: The radiotracer should be reasonably stable against metabolic degradation in vivo to minimize the interference of radiometabolites in image analysis.
Experimental Protocols
Protocol 1: Radiosynthesis of [¹¹C]3-(2-Pyrrolidinyl)benzonitrile
The radiosynthesis of [¹¹C]3-(2-Pyrrolidinyl)benzonitrile can be achieved via a [¹¹C]methylation reaction using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) and a suitable precursor. The following protocol is a representative example based on common ¹¹C-labeling methodologies.[12][13]
Workflow for Radiosynthesis of [¹¹C]3-(2-Pyrrolidinyl)benzonitrile
Sources
- 1. PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of H-bonding probes of α7 nAChR agonist selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel nicotinic acetylcholine receptor antagonist radioligand for PET studies | RTI [rti.org]
- 5. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel α7 nicotinic acetylcholine receptor ligands via pharmacophoric and docking studies of benzylidene anabaseine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): application to the design of related α7 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. air.unimi.it [air.unimi.it]
- 11. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of new carbon-11 labelled radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing Efficiency and Radiolabeling Yields of Carbon-11 Radioligands for Clinical Research Using the Loop Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Suite of Cell-Based Assays for Characterizing the Bioactivity of 3-(2-Pyrrolidinyl)benzonitrile as a Putative DPP-4 Inhibitor
Introduction: Unveiling the Therapeutic Potential of 3-(2-Pyrrolidinyl)benzonitrile
The compound 3-(2-Pyrrolidinyl)benzonitrile is a synthetic molecule featuring a cyanopyrrolidine core structure. This chemical motif is a well-established pharmacophore in a class of therapeutic agents known as Dipeptidyl Peptidase IV (DPP-4) inhibitors.[1] DPP-4, also known as CD26, is a transmembrane serine protease that plays a critical role in glucose metabolism.[2][3] Its primary function is the inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5] By cleaving these hormones, DPP-4 curtails their ability to stimulate glucose-dependent insulin secretion and suppress glucagon release.[5][6] Consequently, inhibiting DPP-4 has emerged as a key therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM).[7][8]
Given its structural similarity to known DPP-4 inhibitors such as vildagliptin and saxagliptin, it is hypothesized that 3-(2-Pyrrolidinyl)benzonitrile acts as an inhibitor of DPP-4.[1] This application note provides a detailed, tiered strategy employing a suite of robust cell-based assays to systematically evaluate the biological activity of this compound. The protocols herein are designed to first establish its cellular toxicity profile, then directly measure its inhibitory effect on cellular DPP-4 activity, and finally, to confirm its mechanism of action by assessing downstream physiological effects on GLP-1 signaling.
Part 1: Foundational Analysis - Determining the Therapeutic Window
Before assessing the specific inhibitory activity of a compound, it is imperative to determine its effect on general cell health. These foundational assays establish the concentration range where the compound can be studied without inducing significant cytotoxicity, a critical parameter for distinguishing targeted pharmacological effects from non-specific toxicity.[9][10]
Rationale for Viability and Cytotoxicity Profiling
Cell viability assays measure the overall health of a cell population, often by quantifying metabolic activity, while cytotoxicity assays measure the process of cell death, for instance, by detecting the loss of membrane integrity.[11][12] Performing dose-response studies with these assays allows for the calculation of the 50% cytotoxic concentration (CC50), which is essential for designing subsequent target-specific experiments. We will utilize the widely adopted Resazurin Reduction Assay for viability and a Lactate Dehydrogenase (LDH) release assay for cytotoxicity.
Protocol 1: Cell Viability Assessment using Resazurin Reduction Assay
This colorimetric assay uses the blue dye resazurin, which is reduced by metabolically active cells to the pink, fluorescent resorufin. The intensity of the color change is proportional to the number of viable cells.[10]
Materials:
-
DPP-4 expressing cell line (e.g., Caco-2, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(2-Pyrrolidinyl)benzonitrile
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ Caco-2 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of 3-(2-Pyrrolidinyl)benzonitrile in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure fluorescence at Ex/Em = 560/590 nm or absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining the cytotoxic profile of a test compound.
Part 2: Primary Target Engagement - Direct Measurement of DPP-4 Inhibition
Once a non-toxic concentration range is established, the next crucial step is to determine if 3-(2-Pyrrolidinyl)benzonitrile directly inhibits its putative target, DPP-4, within a cellular context.
Rationale for Cell-Based DPP-4 Activity Assay
A cell-based enzyme activity assay provides a more physiologically relevant assessment than a biochemical assay using isolated enzymes.[13] It accounts for factors such as cell permeability and intracellular target engagement. This assay utilizes a cell-permeable fluorogenic substrate, Gly-Pro-aminomethylcoumarin (GP-AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule.[14][15] A reduction in fluorescence in the presence of the compound indicates DPP-4 inhibition.
Protocol 2: Fluorometric Cell-Based DPP-4 Activity Assay
Materials:
-
DPP-4 expressing cell line (e.g., Caco-2, HepG2)
-
DPP-4 Assay Buffer
-
DPP-4 Substrate (H-Gly-Pro-AMC)
-
Sitagliptin or Vildagliptin (as a positive control inhibitor)
-
3-(2-Pyrrolidinyl)benzonitrile
-
96-well solid black plates
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ Caco-2 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Wash cells once with PBS. Prepare serial dilutions of 3-(2-Pyrrolidinyl)benzonitrile and the positive control (Sitagliptin) in assay buffer. Add 50 µL of the dilutions to the cells. Include vehicle-only wells.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the compound to enter the cells and interact with the enzyme.
-
Substrate Addition: Prepare the DPP-4 substrate solution in assay buffer according to the manufacturer's protocol (e.g., from a kit like Abcam ab204722 or Sigma-Aldrich MAK088).[14][15] Add 50 µL of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes at Ex/Em = 360/460 nm.
-
Analysis: Determine the rate of reaction (Vmax) for each well. Calculate the percentage of DPP-4 inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Data Presentation: Expected Outcome of Target Engagement Assay
| Compound | IC50 (nM) | Max Inhibition (%) |
| 3-(2-Pyrrolidinyl)benzonitrile | To be determined | To be determined |
| Sitagliptin (Control) | 15 - 30 | >95% |
Part 3: Mechanism of Action - Assessing Downstream Functional Consequences
Confirming that the inhibition of DPP-4 by 3-(2-Pyrrolidinyl)benzonitrile leads to the expected downstream physiological response provides crucial validation of its mechanism of action. The primary consequence of DPP-4 inhibition is the stabilization of active GLP-1.[4][5] Therefore, a functional assay should measure an increase in the concentration of active GLP-1 secreted from enteroendocrine cells.
Rationale for GLP-1 Secretion Assay
Enteroendocrine L-cells, such as the STC-1 or GLUTag cell lines, are responsible for secreting GLP-1 in response to nutrient stimuli.[16][17] These cells also express DPP-4, which rapidly degrades the secreted GLP-1.[17] By treating these cells with a DPP-4 inhibitor, the degradation of secreted GLP-1 is prevented, leading to a measurable increase in its active form in the culture supernatant.[18]
DPP-4 Signaling Pathway
Caption: Simplified DPP-4 signaling pathway in glucose homeostasis.
Protocol 3: In Vitro GLP-1 Secretion Assay
Materials:
-
STC-1 or GLUTag cell line
-
Complete culture medium (e.g., DMEM, 10% FBS)
-
HEPES buffer or other stimulation buffer
-
Glucose or other secretagogue (e.g., bombesin)
-
3-(2-Pyrrolidinyl)benzonitrile
-
Sitagliptin (positive control)
-
DPP-4 inhibitor cocktail (for sample preservation)
-
24-well plates
-
Active GLP-1 ELISA Kit
Procedure:
-
Cell Seeding: Seed 2 x 10⁵ STC-1 cells per well in a 24-well plate and culture until they reach ~80% confluency.[16]
-
Starvation: Aspirate the medium and wash cells twice with HEPES buffer. Add 500 µL of HEPES buffer to each well and incubate for 30-60 minutes at 37°C to establish a basal state.[16]
-
Inhibitor Pre-treatment: Remove the starvation buffer. Add 500 µL of HEPES buffer containing the desired concentration of 3-(2-Pyrrolidinyl)benzonitrile (at a non-toxic concentration determined in Protocol 1), sitagliptin, or vehicle control. Incubate for 30 minutes.
-
Stimulation: Add a known GLP-1 secretagogue (e.g., glucose to a final concentration of 10 mM) to the wells to stimulate GLP-1 secretion.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well into microcentrifuge tubes containing a DPP-4 inhibitor cocktail to prevent ex vivo degradation of GLP-1.[16]
-
Quantification: Centrifuge the samples to remove any cellular debris. Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Analysis: Normalize the secreted GLP-1 levels to total protein content from the cell lysate of each well. Compare the amount of active GLP-1 in compound-treated wells to the vehicle control.
Conclusion
This application note details a logical, three-tiered workflow for the comprehensive cell-based evaluation of 3-(2-Pyrrolidinyl)benzonitrile. By systematically assessing cytotoxicity, direct target engagement, and downstream functional outcomes, researchers can robustly characterize the compound's bioactivity and validate its hypothesized mechanism as a DPP-4 inhibitor. These protocols provide a solid foundation for further preclinical development and structure-activity relationship studies.
References
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Note: While not in the provided search, this is a foundational citation for the resazurin assay mentioned in search result[10]).
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Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. (Note: Foundational citation for DPP-4 mechanism, supports information in[4][5][6]).
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Mulak, A., & Kos-Kudła, B. (2020). More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling. Journal of Clinical Medicine, 9(9), 2843. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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Ahren, B. (2018). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 9, 379. Retrieved from [Link]
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Röhrborn, D., Wronkowitz, N., & Eckel, J. (2015). DPP4 in Diabetes. Frontiers in Immunology, 6, 386. Retrieved from [Link]
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Zhang, X., et al. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2021, 6688145. Retrieved from [Link]
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Parada Venegas, D., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3720. Retrieved from [Link]
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Rodriguez-Calvo, R., et al. (2023). Can DPP-4 Inhibitors Improve Glycemic Control and Preserve Beta-Cell Function in Type 1 Diabetes Mellitus? A Systematic Review. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]
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dos Santos, L., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 9(12), e3272. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Retrieved from [Link]
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Ma'ayan Lab. (n.d.). DPP4 Gene. Retrieved from [Link]
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Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]
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The Human Protein Atlas. (n.d.). Cell line - DPP4. Retrieved from [Link]
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Wewer Albrechtsen, N. J., et al. (2022). Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. American Journal of Physiology-Endocrinology and Metabolism, 323(5), E475-E484. Retrieved from [Link]
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Omar-Hmeadi, M., et al. (2018). DPP-4 is expressed in human pancreatic beta cells and its direct inhibition improves beta cell function and survival in type 2 diabetes. Molecular and Cellular Endocrinology, 473, 186-193. Retrieved from [Link]
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Diakogiannaki, E., et al. (2020). Dipeptidyl peptidase-4 and GLP-1 interplay in STC-1 and GLUTag cell lines. Peptides, 133, 170419. Retrieved from [Link]
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Creative Biogene. (n.d.). dipeptidyl peptidase 4. Retrieved from [Link]
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Khan, M. A. B., et al. (2024). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Cureus, 16(1), e52825. Retrieved from [Link]
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Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-595. Retrieved from [Link]
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Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]
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Kang, F., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 237-246. Retrieved from [Link]
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Application Notes and Protocols: Radiolabeling of 3-(2-Pyrrolidinyl)benzonitrile with ¹⁸F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide widely utilized in the development of radiotracers for Positron Emission Tomography (PET) imaging. Its favorable decay characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), allow for high-resolution imaging with acceptable radiation dosimetry. The synthesis of ¹⁸F-labeled radiopharmaceuticals is a critical aspect of nuclear medicine, enabling the non-invasive study of various physiological and pathological processes.
This document provides a detailed protocol for the radiolabeling of 3-(2-Pyrrolidinyl)benzonitrile with ¹⁸F. This compound and its derivatives are of interest in neuroscience research and drug development, and its successful radiolabeling is a key step in evaluating its potential as a PET imaging agent. The protocol described herein focuses on nucleophilic aromatic substitution (SₙAr), a common and effective method for introducing ¹⁸F into aromatic systems.
Scientific Principles and Rationale
The radiosynthesis of [¹⁸F]3-(2-Pyrrolidinyl)benzonitrile relies on the nucleophilic substitution of a suitable leaving group on a precursor molecule with cyclotron-produced, no-carrier-added (n.c.a.) [¹⁸F]fluoride. The efficiency of this reaction is highly dependent on several factors:
-
Precursor Design: The choice of precursor is paramount. For SₙAr reactions, the aromatic ring must be activated by electron-withdrawing groups (EWGs) to facilitate nucleophilic attack by the [¹⁸F]fluoride ion.[1][2] Common leaving groups include nitro (-NO₂), and trimethylammonium (-N⁺(CH₃)₃).[3][4][5][6] The pyrrolidinyl group must be protected during the radiolabeling step to prevent side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions after radiolabeling.
-
Reaction Conditions: Anhydrous conditions are crucial for nucleophilic fluorination as water can solvate the [¹⁸F]fluoride ion, reducing its reactivity.[7] The [¹⁸F]fluoride is typically activated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate (K₂CO₃). The reaction is usually performed in a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN), at elevated temperatures to overcome the activation energy of the reaction.[1]
Materials and Equipment
Reagents
-
Precursor: N-Boc-3-(2-Pyrrolidinyl)-X-benzonitrile (where X is a suitable leaving group, e.g., nitro or trimethylammonium triflate)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection
-
Sterile water for injection, USP
-
Ethanol, USP
-
Solid-phase extraction (SPE) cartridges (e.g., C18, alumina)
-
HPLC solvents (e.g., acetonitrile, water, buffers)
Equipment
-
Automated radiosynthesis module (e.g., GE TRACERlab, IBA Synthera) or a hot cell with remote manipulators
-
Reaction vessel
-
Heating and cooling system
-
Vacuum pump
-
Radiation detectors
-
High-Performance Liquid Chromatography (HPLC) system with radioactivity and UV detectors
-
Thin-Layer Chromatography (TLC) scanner
-
Dose calibrator
-
Sterile filtration unit (0.22 µm filter)
Experimental Protocols
Part 1: Preparation of [¹⁸F]Fluoride
The initial step involves the production and preparation of reactive [¹⁸F]fluoride.
-
Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding ¹⁸O-enriched water with protons.[8]
-
Trapping: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen or argon with heating to ensure anhydrous conditions for the subsequent nucleophilic substitution. This step is critical for high radiochemical yields.
Part 2: Radiolabeling Synthesis
This section details the nucleophilic aromatic substitution reaction to form the ¹⁸F-C bond.
Caption: Workflow for the radiosynthesis of [¹⁸F]3-(2-Pyrrolidinyl)benzonitrile.
Step-by-Step Protocol:
-
To the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex, add a solution of the N-Boc-protected precursor (typically 1-5 mg) dissolved in anhydrous DMSO or a mixture of DMSO and acetonitrile.
-
Seal the reaction vessel and heat the mixture to a specified temperature (e.g., 120-150 °C) for a set duration (e.g., 10-20 minutes).[1] The optimal temperature and time should be determined empirically for the specific precursor.
-
After the reaction is complete, cool the vessel to room temperature.
-
For deprotection, add an acidic solution (e.g., 1-2 M HCl or 20% TFA) and heat the mixture (e.g., 80-100 °C) for 5-10 minutes.[9][10]
Part 3: Purification and Formulation
Purification is essential to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts.
-
Initial Cleanup: Dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product and remove polar impurities.
-
HPLC Purification: Elute the crude product from the SPE cartridge with acetonitrile and inject it into a semi-preparative HPLC system. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer. The fraction corresponding to the [¹⁸F]3-(2-Pyrrolidinyl)benzonitrile peak (identified by co-injection with a non-radioactive standard) is collected.
-
Formulation: The collected HPLC fraction is typically diluted with sterile water for injection and may contain a small percentage of ethanol to ensure solubility. The final formulation should be isotonic and have a physiologically acceptable pH.
-
Sterile Filtration: Pass the final product solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[11][12][13]
Caption: Essential quality control tests for the final radiopharmaceutical product.
QC Parameters and Methods:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, free of particulate matter |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radionuclidic Identity | Half-life measurement, Gamma spectroscopy | Half-life: 105-115 min; Principal photon: 511 keV |
| Radiochemical Purity | Analytical HPLC, TLC | ≥ 95% |
| Chemical Purity | HPLC with UV detection | Precursor and other impurities below specified limits |
| Specific Activity | Calculated from radioactivity and mass | To be determined based on application |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Acetonitrile < 410 ppm) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the max recommended dose in mL) |
| Sterility | USP <71> | No microbial growth (can be a retrospective test) |
Analytical HPLC Method for Radiochemical Purity:
-
Column: Analytical reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water/buffer
-
Flow Rate: 1.0 mL/min
-
Detectors: In-line radioactivity detector and UV detector (at the absorbance maximum of the benzonitrile chromophore)
-
Analysis: The retention time of the main radioactive peak should match that of the non-radioactive reference standard. Radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the product peak.[14][15][16]
Field-Proven Insights and Troubleshooting
-
Low Radiochemical Yield:
-
Cause: Inadequate drying of [¹⁸F]fluoride.
-
Solution: Ensure a thorough azeotropic drying step. Multiple additions of acetonitrile followed by evaporation may be necessary.
-
-
Cause: Inactive precursor or competing side reactions.
-
Solution: Verify the purity and integrity of the precursor. Optimize reaction temperature and time to minimize decomposition.
-
-
-
Impure Product:
-
Cause: Incomplete deprotection.
-
Solution: Increase the concentration of the acid, the deprotection temperature, or the reaction time.
-
-
Cause: Co-elution of impurities during HPLC.
-
Solution: Optimize the HPLC mobile phase composition and gradient to achieve better separation.
-
-
-
Automated Synthesis: For routine production, transferring this protocol to an automated synthesis module is highly recommended. This enhances reproducibility, reduces radiation exposure to personnel, and ensures compliance with Good Manufacturing Practices (GMP).[9][17]
References
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Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Available at: [Link]
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Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021). International Atomic Energy Agency. Available at: [Link]
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Becaud, E., et al. (2009). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Bioconjugate Chemistry, 20(11), 2254–2261. Available at: [Link]
-
Baratto, L., et al. (2021). Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Pharmaceuticals, 14(8), 789. Available at: [Link]
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Mishani, E., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 115(15), 7917–7954. Available at: [Link]
-
Becaud, E., et al. (2009). Direct One-Step 18F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Bioconjugate Chemistry, 20(11), 2254-2261. Available at: [Link]
-
Ritter, T., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 544(7649), 221–225. Available at: [Link]
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Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. Available at: [Link]
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Remde, Y., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. Available at: [Link]
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Ferreira, T. A., et al. (2012). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Journal of Pharmaceutical Sciences, 48(4), 679-687. Available at: [Link]
-
Chen, L., et al. (2008). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Journal of Medicinal Chemistry, 51(18), 5687–5694. Available at: [Link]
-
Rokka, J., et al. (2017). HPLC and TLC methods for analysis of [18F]FDG and its metabolites from biological samples. Journal of Chromatography B, 1048, 140-149. Available at: [Link]
-
Siméon, F. G., et al. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(14), 3256-3266. Available at: [Link]
-
Fissers, J., et al. (2017). 18F-AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. Bioconjugate Chemistry, 28(3), 673–694. Available at: [Link]
-
Iida, S., et al. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. ChemRxiv. Available at: [Link]
-
Andrade, C. F., et al. (2019). Development of an HPLC method for the radiochemical purity evaluation of [18F]fluoroestradiol. ResearchGate. Available at: [Link]
-
Sharma, S. K., et al. (2023). Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. Molecules, 28(7), 3197. Available at: [Link]
-
Siméon, F. G., et al. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3256-66. Available at: [Link]
-
Bernard-Gauthier, V., et al. (2016). 18F-Labeled Peptides: The Future Is Bright. Journal of Medicinal Chemistry, 59(22), 10068–10091. Available at: [Link]
-
Sperandeo, A., et al. (2014). HPLC radio-chromatogram of [ 18 F]FCH. ResearchGate. Available at: [Link]
-
Intelli, A. J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-558. Available at: [Link]
-
Alexoff, D., et al. (2011). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals, 54(1), 35-40. Available at: [Link]
-
Weber, M., et al. (2021). Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging. Chemical Science, 12(30), 10306–10313. Available at: [Link]
-
Synthesis of 3-[F-18]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([F-18]F-PEB) from nitro and halide precursors. (2008). ResearchGate. Available at: [Link]
-
Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. (2018). Knowledge Commons. Available at: [Link]
-
Gao, M., et al. (2017). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. ACS Chemical Neuroscience, 8(8), 1734–1741. Available at: [Link]
-
Alexoff, D., et al. (2011). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals, 54(1), 35-40. Available at: [Link]
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Title: A Robust LC-MS/MS Method for the High-Sensitivity Analysis of 3-(2-Pyrrolidinyl)benzonitrile
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical guide details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 3-(2-Pyrrolidinyl)benzonitrile, a heterocyclic compound of interest in pharmaceutical research and development. The presence of both a basic pyrrolidine moiety and an aromatic nitrile group provides unique analytical challenges and opportunities. This document provides a foundational protocol, from sample preparation to data interpretation, grounded in the principles of mass spectrometry. We elucidate the rationale for selecting electrospray ionization in positive mode (ESI+), predict the characteristic fragmentation pathways using Collision-Induced Dissociation (CID), and provide a step-by-step workflow suitable for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
3-(2-Pyrrolidinyl)benzonitrile (MW: 186.25 g/mol , Formula: C₁₂H₁₄N₂) is a small molecule featuring two key functional groups: a secondary amine within a pyrrolidine ring and a cyano group on a benzene ring. The analysis of such compounds is critical for purity assessment, metabolite identification, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[1]
The choice of ionization technique is dictated by the physicochemical properties of the analyte.[1][2] 3-(2-Pyrrolidinyl)benzonitrile possesses a highly basic nitrogen atom in the pyrrolidine ring, making it an ideal candidate for protonation. Therefore, Electrospray Ionization (ESI) in positive ion mode is selected as the optimal method to generate the protonated molecule, [M+H]⁺. This "soft" ionization technique minimizes premature fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[3]
Tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation and quantification in complex matrices.[4] By isolating the protonated precursor ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a unique fragmentation "fingerprint." The resulting product ions are characteristic of the molecule's structure, allowing for highly selective detection.
Experimental Design and Protocols
This section outlines the complete workflow, from sample handling to data acquisition. The protocols are designed to be self-validating and reproducible.
Materials and Reagents
-
3-(2-Pyrrolidinyl)benzonitrile standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (Optima™ LC/MS Grade)
Sample Preparation Protocol
Proper sample preparation is paramount to ensure data quality and protect the instrumentation from contaminants.[4][5]
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-(2-Pyrrolidinyl)benzonitrile standard and dissolve it in 1.0 mL of methanol in a clean glass vial.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into a 1.5 mL microcentrifuge tube and add 990 µL of 50:50 (v/v) Methanol:Water. Vortex thoroughly.
-
Final Analyte Solution (100 ng/mL): Perform a subsequent 1:100 dilution. Transfer 10 µL of the 10 µg/mL working solution into a clean autosampler vial and add 990 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid). This concentration is suitable for initial method development on modern LC-MS/MS systems.[6]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[6]
Note on Complex Matrices: For analysis in biological fluids (e.g., plasma, urine), a more rigorous sample clean-up such as Solid-Phase Extraction (SPE) using a cation-exchange cartridge is recommended to remove interfering matrix components like salts and proteins.[7][8]
Experimental Workflow Visualization
The overall analytical process follows a logical sequence from sample preparation to final data analysis.
Caption: High-level workflow for the LC-MS/MS analysis of 3-(2-Pyrrolidinyl)benzonitrile.
Instrumentation and Method Parameters
The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation used. The method was designed for a standard UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[9]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes analyte protonation for ESI+ and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Volume | 2 µL | Minimizes peak broadening and matrix effects. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive (+) | The basic pyrrolidine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| Source Temperature | 150 °C | Facilitates desolvation of the ESI droplets. |
| Desolvation Temp. | 400 °C | Ensures complete solvent removal before ions enter the mass analyzer. |
| Gas Flow | Instrument Dependent | Optimized to aid in desolvation and ion sampling. |
| MS1 Scan Range | m/z 50 - 300 | To confirm the presence of the precursor ion [M+H]⁺. |
| Precursor Ion | m/z 187.12 | Calculated [M+H]⁺ for C₁₂H₁₄N₂. |
| Collision Energy | 15 - 35 eV (Ramped) | A range should be tested to observe primary and secondary fragments. |
| MS2 Scan Range | m/z 40 - 190 | To capture all significant product ions. |
Expected Results and Fragmentation Analysis
Precursor Ion Identification
In a full scan (MS1) analysis, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 187.12 . The high mass accuracy of modern instruments can be used to confirm the elemental composition (C₁₂H₁₅N₂⁺). It is also possible to observe adducts, such as the sodium adduct [M+Na]⁺ at m/z 209.10, though the protonated species will be dominant in the acidified mobile phase.
Collision-Induced Dissociation (CID) and Fragmentation Pathways
The MS/MS spectrum of m/z 187.12 is predicted to be rich in structural information. The fragmentation is governed by the cleavage of the most labile bonds, primarily adjacent to the charged site on the pyrrolidine nitrogen.[10][11]
Key Predicted Fragmentation Pathways:
-
Formation of the Pyrrolidine Immonium Ion (m/z 84.08): The most characteristic fragmentation for N-alkyl pyrrolidines involves the cleavage of the bond connecting the pyrrolidine ring to the benzonitrile moiety.[12][13] This results in a stable, resonance-stabilized immonium ion at m/z 84.08 (C₅H₁₀N⁺). This is often the base peak in the product ion spectrum.
-
Formation of the Benzylic Cation (m/z 103.04): The complementary fragment from the primary cleavage is the benzonitrile radical, which is less likely to be observed directly. However, a related fragment corresponding to the protonated benzonitrile cation at m/z 104.05 (C₇H₆N⁺) or a related benzylic fragment could be formed. Loss of HCN from the benzonitrile ring, a characteristic fragmentation of benzonitriles, could lead to a phenyl cation at m/z 77.[14][15]
-
Neutral Loss of Benzene (m/z 109.10): A rearrangement followed by the neutral loss of the benzene ring (78 Da) from the precursor ion could lead to a fragment at m/z 109.10.
The proposed fragmentation cascade provides multiple, highly specific transitions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assays.
Caption: Predicted major fragmentation pathway for protonated 3-(2-Pyrrolidinyl)benzonitrile.
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the analysis of 3-(2-Pyrrolidinyl)benzonitrile using LC-MS/MS. By leveraging ESI+ for efficient ionization and CID for characteristic fragmentation, this method offers high sensitivity and selectivity. The predicted fragmentation pattern, dominated by the formation of the pyrrolidine immonium ion (m/z 84.08), provides a robust basis for both qualitative identification and the development of quantitative assays. This guide serves as a comprehensive starting point for researchers requiring reliable analysis of this compound and its analogues.
References
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]
-
Gkotskou, D., Gika, H., & Wilson, I. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. [Link]
-
Filges, U., Grützmacher, H., & Heitbaum, J. (1989). Site of protonation of benzonitrile hydrogen interchange in the protonated species. Journal of the American Society for Mass Spectrometry. [Link]
-
Lu, W., & Rabinowitz, J. D. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Protein Science. [Link]
-
Ma, C., et al. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Stash, M. A., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging designer drugs. Rapid Communications in Mass Spectrometry. [Link]
-
mzCloud. (2020). 2-[(3S)-1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-1H-benzimidazole-5-carbonitrile. mzCloud Mass Spectrometry Database. [Link]
-
Rap, D. B., et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. [Link]
-
Gu, Z. M., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Wiley Online Library. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
-
Richelieu, F., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
-
Kowalczyk, E., Kwiatek, K., & Bocian, S. (2018). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
-
NIST. (n.d.). Benzonitrile. NIST WebBook. [Link]
-
International Laboratory USA. (n.d.). 3-(2-PYRROLIDINYL)BENZONITRILE. [Link]
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. organomation.com [organomation.com]
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- 7. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzonitrile [webbook.nist.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(2-Pyrrolidinyl)benzonitrile synthesis
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(2-Pyrrolidinyl)benzonitrile. Here, we provide a comprehensive, experience-driven resource that addresses common challenges and offers practical solutions to optimize your synthetic workflow. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Introduction to the Synthesis of 3-(2-Pyrrolidinyl)benzonitrile
3-(2-Pyrrolidinyl)benzonitrile is a valuable building block in medicinal chemistry, often explored for its potential role in developing novel therapeutics. Its synthesis, while not extensively documented in readily available literature, can be reliably achieved through modern cross-coupling methodologies. The inherent challenge lies in the direct formation of a C(sp²)-C(sp³) bond between the benzonitrile and pyrrolidine rings.
This guide proposes a robust three-stage synthetic strategy, which is both versatile and amenable to troubleshooting:
-
N-Protection of Pyrrolidine: To prevent side reactions at the nitrogen atom, the pyrrolidine ring is first protected, typically with a tert-butyloxycarbonyl (Boc) group.
-
Palladium-Catalyzed Cross-Coupling: The core transformation involves the coupling of an activated, N-protected pyrrolidine derivative with a functionalized benzonitrile. We will focus on the Stille cross-coupling reaction, which is known for its tolerance of a wide array of functional groups.[1]
-
N-Deprotection: The final step involves the removal of the protecting group to yield the target compound.
This guide will provide a detailed, step-by-step protocol for this proposed synthesis, followed by an in-depth troubleshooting section in a question-and-answer format to address specific issues that may arise during your experiments.
Proposed Synthetic Pathway Overview
The following diagram illustrates the proposed synthetic route for 3-(2-Pyrrolidinyl)benzonitrile, commencing with the preparation of the key organostannane intermediate.
Caption: Proposed three-stage synthesis of 3-(2-Pyrrolidinyl)benzonitrile.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-(tributylstannyl)pyrrolidine
This protocol is adapted from methodologies for the asymmetric deprotonation and stannylation of N-Boc-pyrrolidine.[2]
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.2 equiv) dropwise.
-
Slowly add s-BuLi (1.2 equiv) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting deep-orange solution at -78 °C for 3 hours.
-
Add Bu₃SnCl (1.3 equiv) dropwise. The color of the solution should fade to light yellow.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-(tributylstannyl)pyrrolidine.
Protocol 2: Stille Cross-Coupling of N-Boc-2-(tributylstannyl)pyrrolidine with 3-Bromobenzonitrile
This protocol is based on standard Stille coupling conditions.[1][3]
Materials:
-
N-Boc-2-(tributylstannyl)pyrrolidine (from Protocol 1)
-
3-Bromobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 equiv), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add a solution of N-Boc-2-(tributylstannyl)pyrrolidine (1.1 equiv) in toluene via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.[4] Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tin fluoride.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-(2-pyrrolidinyl)benzonitrile.
Protocol 3: N-Boc Deprotection to Yield 3-(2-Pyrrolidinyl)benzonitrile
This protocol utilizes standard acidic conditions for N-Boc deprotection.[5][6]
Materials:
-
N-Boc-3-(2-pyrrolidinyl)benzonitrile (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(2-pyrrolidinyl)benzonitrile (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equiv).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
If necessary, purify by flash column chromatography or crystallization to obtain pure 3-(2-Pyrrolidinyl)benzonitrile.
Troubleshooting and FAQs
This section addresses potential issues that may arise during the synthesis of 3-(2-Pyrrolidinyl)benzonitrile.
Stille Cross-Coupling Stage
Q1: My Stille coupling reaction shows low conversion or fails to proceed. What are the likely causes?
A1: Low conversion in Stille couplings can stem from several factors:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. Ensure that all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. The Pd₂(dba)₃ precatalyst should be of high quality.
-
Ligand Oxidation: Phosphine ligands like P(o-tol)₃ can be oxidized, rendering them ineffective. Use fresh, high-purity ligand.
-
Poor Quality Stannane: The N-Boc-2-(tributylstannyl)pyrrolidine precursor may have decomposed during synthesis or storage. Verify its purity by NMR before use.
-
Insufficient Temperature: While 100 °C is a good starting point, some less reactive aryl bromides may require higher temperatures (e.g., 110-120 °C in a higher boiling solvent like xylene).
Troubleshooting Workflow:
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
Purification challenges for chiral separation of 3-(2-Pyrrolidinyl)benzonitrile
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of the chiral separation of 3-(2-Pyrrolidinyl)benzonitrile. As a key chiral intermediate, achieving high enantiomeric purity is paramount. This guide offers troubleshooting protocols and expert FAQs designed to overcome common purification challenges.
Core Purification Challenges
The structure of 3-(2-Pyrrolidinyl)benzonitrile presents a unique set of challenges for chiral separation. The molecule contains a basic secondary amine within the pyrrolidine ring and a polar, aromatic benzonitrile group. This combination can lead to strong interactions with stationary phases, potentially causing issues like peak tailing on silica-based columns due to engagement with residual silanols.[1] Successful separation hinges on leveraging a combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions to differentiate the two enantiomers.
Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the direct separation of enantiomers.[1][2] Success lies in systematic method development and troubleshooting.
Q1: Where do I start? Selecting the right column and mobile phase.
Expert Answer: A systematic screening approach using a small, diverse set of Chiral Stationary Phases (CSPs) is the most efficient starting point.[3] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the industry standard and offer complementary selectivity.
For 3-(2-Pyrrolidinyl)benzonitrile, the presence of a hydrogen bond acceptor (nitrile) and a hydrogen bond donor/basic center (pyrrolidine NH) makes polysaccharide columns an excellent first choice.
Recommended Initial Screening Platforms
| CSP Type | Recommended Columns (Examples) | Primary Interaction Modes | Recommended Mobile Phases for Screening |
| Polysaccharide-Based | Daicel CHIRALPAK® IA, IC, ID; Phenomenex Lux® Cellulose-1, Amylose-1 | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion in the chiral polymer groove.[4] | Normal Phase (NP): n-Hexane/Isopropanol (IPA) Polar Organic (PO): Acetonitrile (ACN) or Methanol (MeOH) |
| Macrocyclic Glycopeptide-Based | Astec® CHIROBIOTIC® V2, T | Hydrogen bonding, ionic interactions (with the basic amine), inclusion complexing.[4] | Polar Ionic (PI): MeOH/Acetic Acid/Triethylamine Reversed-Phase (RP): ACN/Aqueous Buffer (e.g., Ammonium Acetate) |
Experimental Protocol: Initial CSP Screening
-
Sample Preparation: Prepare a ~1 mg/mL solution of racemic 3-(2-Pyrrolidinyl)benzonitrile in the mobile phase.
-
Column Selection: Begin with a polysaccharide column (e.g., CHIRALPAK® IC-3).
-
Initial Mobile Phase: Start with a normal phase condition, such as 90:10 (v/v) n-Hexane:IPA.[4]
-
Flow Rate: Use a standard flow rate, typically 1.0 mL/min for a 4.6 mm ID column.
-
Detection: The benzonitrile chromophore allows for UV detection, typically around 230 nm.
-
Analysis: Inject the racemic sample. If no separation or poor resolution is observed after 30 minutes, move to the next screening condition (e.g., a polar organic mobile phase or a different CSP).[5]
Q2: My peaks are broad or tailing. How can I improve peak shape?
Expert Answer: Poor peak shape is typically caused by undesirable secondary interactions between the analyte and the stationary phase. For 3-(2-Pyrrolidinyl)benzonitrile, the basic pyrrolidine nitrogen is the likely culprit, interacting with acidic sites (residual silanols) on the silica support.
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: This is the most effective solution.
-
For Normal Phase or Polar Organic modes, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA). This neutralizes acidic silanols and improves peak symmetry.
-
For Reversed-Phase mode, add an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%). This ensures the basic nitrogen is consistently protonated, preventing mixed-mode interactions.
-
-
Adjust Temperature: Increasing the column temperature (e.g., to 40°C) can improve mass transfer kinetics and often leads to sharper peaks.[5] However, be aware that it can sometimes reduce selectivity.
-
Check Column Health: A deteriorated column with damaged silica packing can cause peak tailing. Test the column with a standard to ensure it meets performance specifications.
Q3: The resolution is poor (Rs < 1.5). How can I optimize it?
Expert Answer: Resolution (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k'). To improve resolution, you must systematically manipulate these factors. A resolution value of >1.5 is desired as it indicates baseline separation.
Optimization Strategies:
-
To Increase Selectivity (α): This is the most powerful way to improve resolution.
-
Change Co-Solvent: Switching from IPA to ethanol in normal phase can alter hydrogen bonding interactions and improve selectivity.
-
Lower Temperature: Decreasing the column temperature often enhances the subtle energetic differences in how enantiomers interact with the CSP, increasing selectivity.[5]
-
Change CSP: If optimization fails, the chosen CSP may not be suitable. Switch to a CSP with a different chiral selector (e.g., from cellulose-based to amylose-based, or to a macrocyclic glycopeptide).[3]
-
-
To Increase Efficiency (N):
-
Lower Flow Rate: Reducing the flow rate (e.g., from 1.0 to 0.5 mL/min) allows more time for equilibrium between the mobile and stationary phases, resulting in narrower peaks.[5]
-
-
To Optimize Retention Factor (k'):
-
Adjust Mobile Phase Strength: The ideal retention factor is typically between 2 and 10. If retention is too low, decrease the amount of the strong solvent (e.g., move from 90:10 to 95:5 Hexane:IPA). If retention is too high, increase the strong solvent percentage.
-
Q4: Why should I consider Supercritical Fluid Chromatography (SFC) over HPLC?
Expert Answer: SFC is a powerful alternative to HPLC and is often considered the primary screening tool in modern pharmaceutical labs.[6] It uses supercritical CO2 as the main mobile phase, which provides distinct advantages.
SFC vs. HPLC for Chiral Separations
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Speed | 3-5 times faster due to low viscosity and high diffusivity of the mobile phase.[7][8] | Slower analysis times. |
| Solvent Usage | "Greener" technology; significantly reduces organic solvent consumption.[8] | High consumption of organic solvents (Hexane, ACN, etc.). |
| Selectivity | Often provides unique or complementary selectivity compared to HPLC.[6][9] | Established and well-understood selectivity profiles. |
| Preparative Scale | Excellent for preparative work; CO2 evaporates, leaving a concentrated product in the modifier.[7] | Solvent removal is energy and time-intensive. |
| Operating Cost | Lower solvent purchase and disposal costs. | Higher costs associated with solvents. |
For 3-(2-Pyrrolidinyl)benzonitrile, SFC is highly recommended. The same polysaccharide columns used for HPLC are highly effective in SFC, often with just CO2 and an alcohol (e.g., methanol) as the mobile phase.[6][10]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This classical resolution technique is valuable for large-scale preparations where chromatography may be cost-prohibitive. It involves reacting the racemic base with a chiral acid to form two diastereomeric salts, which are then separated based on differences in their solubility.[11][12]
Q1: How do I select an appropriate chiral resolving agent?
Expert Answer: Since 3-(2-Pyrrolidinyl)benzonitrile is a base, you must use an enantiomerically pure chiral acid as the resolving agent. The goal is to form a stable salt that crystallizes well.
Common Chiral Acids for Resolving Bases:
-
(R)- or (S)-Mandelic Acid
-
L- or D-Tartaric Acid[13]
-
(1R)- or (1S)-(-)-10-Camphorsulfonic acid
Selection Protocol:
-
Small-Scale Screening: In separate vials, dissolve small, equimolar amounts of your racemic base and a candidate resolving acid in a range of solvents (e.g., ethanol, isopropanol, acetone).
-
Observe Crystallization: Look for the vial that produces crystalline solid upon cooling or standing. Amorphous oils or gels are not useful.
-
Analyze the Solid: Isolate the crystals, liberate the free base, and analyze its enantiomeric excess (ee%) by a validated chiral HPLC method to see if preferential crystallization occurred.
Q2: The enantiomeric excess (ee%) of my crystallized product is low.
Expert Answer: Low enantiomeric excess after a single crystallization is common. The key is to optimize the conditions to maximize the solubility difference between the two diastereomeric salts.
Troubleshooting Steps:
-
Recrystallize: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt. Each step should enrich the less-soluble diastereomer.
-
Solvent Screening: The choice of solvent is critical.[12] A solvent that provides a large difference in solubility between the two salts will give the best resolution. Screen a variety of solvents of different polarities (e.g., alcohols, ketones, esters, and their mixtures with water).
-
Control Cooling Rate: Slow, controlled cooling generally yields purer crystals than rapid crashing out of solution.[16]
-
Check Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial crystalline product, though at the expense of yield.
Frequently Asked Questions (FAQs)
Q1: How do I determine the enantiomeric excess (ee%) of my purified sample? Chiral HPLC is the standard method for determining the enantiomeric purity of your final product.[17][18] Once you have a method that provides baseline separation (Rs > 1.5) of the two enantiomers, you can calculate the ee%.
-
Inject a sample of the purified material.
-
Integrate the peak areas for both enantiomers.
-
Calculate ee% using the formula: ee% = [ |Peak Area 1 - Peak Area 2| / (Peak Area 1 + Peak Area 2) ] * 100
Q2: Is there a risk of racemization during purification? Racemization is the conversion of one enantiomer into its mirror image, leading to a loss of enantiomeric purity. The chiral center in 3-(2-Pyrrolidinyl)benzonitrile (the carbon attached to both the pyrrolidine ring and the benzonitrile ring) is generally stable. However, exposure to harsh conditions, such as very strong bases or high temperatures for prolonged periods, could potentially abstract the proton at the chiral center and risk racemization.[19] It is crucial to use mild conditions whenever possible during purification and workup steps.
Q3: Can I use an indirect method, like derivatization, for this separation? Yes. The indirect approach involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[2][20] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column). After separation, the chiral auxiliary must be cleaved to yield the desired pure enantiomer. While effective, this method is more labor-intensive than direct chromatography due to the extra reaction and cleavage steps.
References
- BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
- BenchChem. (2025). Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center.
- BenchChem. (2025).
- Bioanalysis Zone. (2017).
-
Han, F., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications. [Link]
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Shukla, A. (2018).
- ScienceDirect.
-
PubMed Central (PMC). (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. [Link]
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
-
Zheng, J., et al. (2005). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. PubMed. [Link]
-
Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central (PMC). [Link]
-
Regalado, E. L., & Welch, C. J. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
- Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Pirkle, W. H., & Hoover, D. J. Determination of Enantiomeric Purity by Direct Methods.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
-
Santosh, K. C. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Douša, M., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]
- Ziegler, H., et al. (2013). Process of isolating enantiomer components from enantiomer mixtures by particle-size-controlled crystallization.
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Utsukihara, T., et al. (2008). Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with ( S)-2-methoxy-2-phenylacetic acid. ResearchGate. [Link]
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Utsukihara, T., et al. (2008). Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with (S)-2-methoxy-2-phenylacetic acid. Consensus. [Link]
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Wallace, J., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central (PMC). [Link]
-
Reddy, G. J., et al. (2007). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. ResearchGate. [Link]
- Ukrainian Chemistry Journal. (2025).
-
Bhewade, P., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PubMed Central (PMC). [Link]
- Kim, H., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- ACS Publications. (2023).
-
Okunrobo, L. O., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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- 6. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 3-(2-Pyrrolidinyl)benzonitrile
Welcome to the technical support guide for the synthesis of 3-(2-Pyrrolidinyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely used method for forming C-N bonds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 3-(2-Pyrrolidinyl)benzonitrile?
A1: The most prevalent method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the reaction of an aryl halide (typically 3-bromobenzonitrile or 3-chlorobenzonitrile) with pyrrolidine.[2][3] The reaction's utility comes from its high functional group tolerance and its ability to create C-N bonds that are otherwise difficult to form.[1]
Q2: What are the essential components of a Buchwald-Hartwig reaction for this synthesis?
A2: A successful reaction requires five key components:
-
Aryl Halide: 3-bromobenzonitrile is a common starting material due to its reactivity being higher than the corresponding chloride.[4]
-
Amine: Pyrrolidine.
-
Palladium Precatalyst: A source of Palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.[5]
-
Ligand: A phosphine or N-heterocyclic carbene (NHC) ligand is critical for catalyst stability and activity. Bulky, electron-rich phosphine ligands are often preferred.[6]
-
Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[4]
-
Solvent: An anhydrous, aprotic solvent like toluene, dioxane, or THF is necessary.[4]
Q3: Why is the choice of ligand so critical for the reaction's success?
A3: The ligand is arguably the most crucial variable for optimization. It serves several functions:
-
Stabilizes the Catalyst: It prevents the palladium catalyst from decomposing into inactive palladium black.[6]
-
Modulates Reactivity: The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[1]
-
Enables Coupling of Challenging Substrates: For less reactive aryl chlorides or sterically hindered substrates, bulky and electron-rich ligands like XPhos or SPhos are often required to promote the desired reaction.[6]
Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, which is fundamental to understanding and troubleshooting the reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 3-(2-Pyrrolidinyl)benzonitrile.
Problem 1: Low to No Product Yield with Starting Material Unconsumed
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Inactive Catalyst | The active catalyst is Pd(0). If a Pd(II) precatalyst like Pd(OAc)₂ is used, it may not be reducing to Pd(0) efficiently. The catalyst can also be "poisoned" by impurities (e.g., sulfur compounds) in reagents or solvents.[7] | Use a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or a pre-catalyst designed for easy activation. Ensure high-purity, anhydrous, and degassed reagents and solvents are used.[4] |
| Oxygen Contamination | Oxygen can oxidize the electron-rich phosphine ligands and the active Pd(0) catalyst to inactive species, halting the catalytic cycle.[6][7] | Thoroughly degas the solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Inappropriate Base | The base may be too weak to deprotonate the pyrrolidine-palladium complex, a crucial step before reductive elimination.[4] For substrates with sensitive functional groups, a strong base like NaOtBu could cause side reactions. | Sodium tert-butoxide (NaOtBu) is a strong base effective for many couplings. If side reactions are a concern, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures.[4] |
| Incorrect Ligand Choice | The ligand may not be suitable for the specific aryl halide. 3-Bromobenzonitrile is moderately electron-deficient, but the choice of ligand is still key to promoting the reaction over catalyst decomposition. | For aryl bromides, bulky, electron-rich phosphine ligands are generally effective. Screen a panel of ligands such as XPhos, SPhos, or RuPhos to identify the optimal choice for your system.[6] |
Problem 2: Starting Material is Consumed, but Yield is Low (Side Product Formation)
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Hydrodehalogenation | The aryl halide is reduced to benzonitrile instead of coupling with pyrrolidine. This can occur via β-hydride elimination from the palladium amido intermediate, an unproductive side reaction.[1] | Ensure the reaction is strictly anhydrous, as water can be a proton source. Using a bulkier ligand can sometimes sterically disfavor the conformation required for β-hydride elimination. |
| Catalyst Decomposition | At elevated temperatures or with insufficient ligand, the catalyst can decompose to form palladium black, which is catalytically inactive.[6] This is often visible as a black precipitate. | Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1). Avoid excessive temperatures; screen temperatures from 80-110 °C to find a balance between reaction rate and catalyst stability.[5] |
| Product Degradation | The product itself might be unstable under the reaction conditions, especially if the reaction is run for an extended period at high temperatures. | Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid potential degradation of the desired product. |
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the synthesis. Optimization may be required.
Reagents & Equipment:
-
3-Bromobenzonitrile
-
Pyrrolidine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard oven-dried glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer, heating mantle, nitrogen or argon line
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 equivalents) and 3-bromobenzonitrile (1.0 equivalent).
-
Solvent & Amine: Add anhydrous, degassed toluene via syringe. Stir the mixture for a few minutes, then add pyrrolidine (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-bromobenzonitrile is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Product Purification
Purification is critical for obtaining high-purity 3-(2-Pyrrolidinyl)benzonitrile.
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes is a common starting point.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with the solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate by rotary evaporation, followed by drying under high vacuum to yield the final product.[8] For stubborn impurities, distillation under reduced pressure may be an option, though flash chromatography is more common for this type of compound.[9][10]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Technical Support Center: N-Arylation of Pyrrolidine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- LookChem. (n.d.). Purification of Benzonitrile.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
Sources
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- 9. researchgate.net [researchgate.net]
- 10. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Technical Support Center: NMR Analysis of 3-(2-Pyrrolidinyl)benzonitrile
Welcome to the technical support guide for the NMR analysis of 3-(2-Pyrrolidinyl)benzonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of acquiring and interpreting NMR spectra for this specific heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for a pure sample of 3-(2-Pyrrolidinyl)benzonitrile?
A1: Understanding the anticipated spectral fingerprint is the first step in any NMR analysis. While a publicly available, fully assigned spectrum for 3-(2-Pyrrolidinyl)benzonitrile is not readily found, we can predict the chemical shifts with high confidence by analyzing its constituent parts: the substituted benzonitrile ring and the pyrrolidine ring.
The benzonitrile moiety will produce signals in the aromatic region (typically 7.0-8.0 ppm), while the pyrrolidine ring will show signals in the aliphatic region (1.5-4.5 ppm). The electron-withdrawing nature of the nitrile group (-CN) and the electronic effects of the pyrrolidinyl substituent will influence the precise positioning of the aromatic protons. The pyrrolidine N-H proton is expected to be a broad singlet and its position can be highly dependent on solvent, concentration, and temperature.
Below is a table summarizing the predicted chemical shifts. These values are estimates based on standard substituent effects and data from similar structures.[1][2][3][4]
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Pyrrolidinyl)benzonitrile
| Assignment (Proton) | Predicted ¹H Shift (ppm) | Multiplicity | Assignment (Carbon) | Predicted ¹³C Shift (ppm) |
| Pyrrolidine N-H | 1.5 - 3.0 | br s | C (Nitrile, -C≡N) | ~118-120 |
| Pyrrolidine CH₂ (β, γ) | 1.6 - 2.2 | m | C (ipso-CN) | ~112-114 |
| Pyrrolidine CH₂ (α) | 3.0 - 3.5 | m | Pyrrolidine CH₂ | ~25-35 |
| Pyrrolidine CH (α to Ar) | 4.0 - 4.5 | t or m | Pyrrolidine CH₂ (N-linked) | ~45-50 |
| Aromatic C-H | 7.4 - 7.7 | m | Pyrrolidine CH (Ar-linked) | ~60-65 |
| Aromatic C-H | 7.7 - 7.9 | m | Aromatic C-H | ~129-135 |
| Aromatic C (ipso-pyrrolidinyl) | ~145-148 |
Note: Chemical shifts can vary based on the deuterated solvent used, sample concentration, and temperature.[5]
Q2: My NMR spectrum shows several unexpected peaks. How can I determine their origin?
A2: Extraneous peaks are a common issue in NMR analysis and can originate from several sources. A systematic approach is the most effective way to identify them.
-
Residual Solvent Peaks: The most common source of extra peaks is the deuterated solvent itself, which is never 100% isotopically pure. For example, CDCl₃ will always show a singlet at ~7.26 ppm, and DMSO-d₆ shows a quintet at ~2.50 ppm.[5][6] Water is also a frequent contaminant, appearing as a broad peak (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[5]
-
Synthesis-Related Impurities: These impurities can include unreacted starting materials, reagents, or byproducts from the synthesis.[7] For 3-(2-Pyrrolidinyl)benzonitrile, potential synthesis routes might involve the reaction of a benzonitrile derivative with pyrrolidine.[8][9] Therefore, residual benzonitrile or pyrrolidine could be present.
-
Common Lab Contaminants: Solvents used during workup and purification (e.g., ethyl acetate, dichloromethane, hexane) are notoriously difficult to remove completely and frequently appear in spectra.[10][11][12] Silicone grease from glassware is also a common culprit, appearing as small, broad peaks around 0 ppm.
The following workflow provides a logical process for identifying the source of these unknown signals.
Mandatory Visualization
Caption: Workflow for troubleshooting unknown peaks in an NMR spectrum.
Data Presentation
Table 2: Chemical Shifts of Common Laboratory Solvents and Contaminants [10][11][13]
| Compound | ¹H Shift in CDCl₃ (ppm) | ¹³C Shift in CDCl₃ (ppm) | Multiplicity (¹H) |
| Acetone | 2.17 | 30.8, 206.7 | s |
| Dichloromethane | 5.30 | 53.8 | s |
| Diethyl Ether | 1.21, 3.48 | 15.1, 65.9 | t, q |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 14.2, 21.0, 60.4, 171.1 | t, s, q |
| Hexane | 0.88, 1.26 | 14.0, 22.5, 31.4 | m |
| Toluene | 2.36, 7.17-7.28 | 21.4, 125.5, 128.3, 129.1, 137.8 | s, m |
| Water | 1.56 | - | s (broad) |
Q3: The peaks in my spectrum are broad and the resolution is poor. What can I do to improve it?
A3: Poor resolution and broad peaks can obscure crucial information like coupling constants. This issue typically stems from problems with the sample preparation or the NMR instrument's magnetic field homogeneity.
-
Shimming: The most critical factor for good resolution is the homogeneity of the magnetic field, which is optimized through a process called shimming. If you are running the spectrometer yourself, ensure you perform a thorough shimming procedure. Automated shimming routines are effective, but manual adjustment can sometimes provide superior results.
-
Sample Concentration: An overly concentrated sample can lead to increased viscosity, which slows molecular tumbling and results in broader lines. Try diluting your sample. Conversely, a very dilute sample will have a poor signal-to-noise ratio, which can be mistaken for poor resolution.[14]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen can cause significant line broadening. If you suspect metal contamination, filtering the sample through a small plug of Celite or silica may help. To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the NMR solvent before preparing the sample.
-
Chemical Exchange: Broad peaks can also arise from chemical exchange processes occurring on the NMR timescale, such as rotamers or proton exchange.[12] The N-H proton of the pyrrolidine ring is an exchangeable proton and is often broad.[6]
Mandatory Visualization
Caption: Decision tree for improving poor NMR spectral resolution.
Q4: How can I definitively identify the N-H proton of the pyrrolidine ring?
A4: The signal for the N-H proton can be ambiguous; it is often broad and its chemical shift is highly variable. The definitive method for identifying an exchangeable proton (like N-H or O-H) is a D₂O exchange experiment .[12][14]
The principle is simple: deuterium (D) is NMR-inactive in a ¹H experiment. When a small amount of deuterium oxide (D₂O) is added to the sample, the labile N-H proton will exchange with a deuterium atom from the D₂O. This exchange removes the proton from the molecule, causing its corresponding peak to disappear or significantly diminish in the ¹H NMR spectrum.
Experimental Protocols
Protocol: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare your sample of 3-(2-Pyrrolidinyl)benzonitrile in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the NMR tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the sample back into the spectrometer. It is advisable to re-shim the instrument, as the addition of D₂O will slightly change the magnetic susceptibility of the sample.
-
Analyze and Compare: Acquire a new ¹H NMR spectrum. Compare this spectrum to the original one. The peak corresponding to the N-H proton should have disappeared or be significantly reduced in intensity. A new, broad peak for HOD may appear.[14]
References
- Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. Benchchem.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
-
NMR in Lab- Solvent Impurities. Chemistry LibreTexts. Available from: [Link]
-
Babij NR, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. Available from: [Link]
-
Gottlieb HE, Kotlyar V, Nudelman A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 1997;62(21):7512-7515. Available from: [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available from: [Link]
-
Guide to Solving NMR Questions. The OChem Whisperer. Available from: [Link]
- 2-(2-Pyrrolidinyl)benzonitrile | 1203798-93-9. Benchchem.
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available from: [Link]
-
Benzonitrile at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]
- Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry.
-
13C NMR Chemical Shifts. Organic Chemistry Data (University of Wisconsin). Available from: [Link]
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry.
-
Benzonitrile-(nitrile-13C), 99 atom % 13C, 98% (CP). PubChem. Available from: [Link]
-
Synthesis of Benzonitrile. YouTube. Available from: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Available from: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. Available from: [Link]
-
Benzonitrile-impurities. Pharmaffiliates. Available from: [Link]
-
Scheme 3. Products of benzonitrile/pyrrolidine reactions. ResearchGate. Available from: [Link]
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- 4. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
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Stability issues of 3-(2-Pyrrolidinyl)benzonitrile in solution
Technical Support Center: 3-(2-Pyrrolidinyl)benzonitrile
Welcome to the technical support guide for 3-(2-Pyrrolidinyl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Knowledge & Handling
Question 1: What are the primary structural features of 3-(2-Pyrrolidinyl)benzonitrile that influence its stability?
Answer: The stability of 3-(2-Pyrrolidinyl)benzonitrile is dictated by its two key functional groups: the pyrrolidine ring and the benzonitrile group .
-
Pyrrolidine Ring: This is a saturated secondary amine, making it basic and nucleophilic.[1] The nitrogen atom can be readily protonated in acidic conditions. The ring's carbon atoms, particularly the one adjacent to the nitrogen (α-carbon), are susceptible to oxidation, which can lead to ring-opening or the formation of lactams (cyclic amides).[2][3][4]
-
Benzonitrile Group: The nitrile (-C≡N) group is relatively stable but can undergo hydrolysis to a benzamide and subsequently to a benzoic acid derivative under either strong acidic or basic conditions.[5][6][7][8][9] The phenyl ring itself is generally stable but can influence the reactivity of the nitrile group.
Understanding the distinct reactivity of these two moieties is the first step in diagnosing stability issues.
Question 2: What are the recommended storage and handling conditions for 3-(2-Pyrrolidinyl)benzonitrile in its solid form and in solution?
Answer: Proper storage is critical to prevent degradation before the compound is even used.
-
Solid Form: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10][11][12] Inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent slow oxidation.
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary:
-
Use anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile).
-
Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials or wrapping vials in foil.
-
| Condition | Recommendation | Rationale |
| Temperature | Solid: 2-8°C (short-term), -20°C (long-term). Solution: ≤ -20°C. | Minimizes rates of hydrolytic and oxidative degradation. |
| Atmosphere | Store under inert gas (Argon or Nitrogen). | The pyrrolidine ring is susceptible to oxidation.[2][4] |
| Light | Protect from light (use amber vials). | Prevents potential photolytic degradation. |
| Moisture | Store in a desiccated environment. | Minimizes hydrolysis of the nitrile group.[5][6] |
Section 2: Troubleshooting Solution Stability
Question 3: My solution of 3-(2-Pyrrolidinyl)benzonitrile in an aqueous buffer turned yellow/brown overnight. What is the likely cause?
Answer: A color change is a common indicator of oxidative degradation. The pyrrolidine ring is the most likely site of oxidation. Atmospheric oxygen, or the presence of trace metal ions which can catalyze oxidation, can lead to the formation of colored degradation products.[2][4]
Troubleshooting Steps:
-
De-gas Buffers: Before preparing your solution, sparge all aqueous buffers with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Water: Use HPLC-grade or Milli-Q water to minimize trace metal contamination.
-
Consider Antioxidants: If compatible with your assay, the addition of a small amount of an antioxidant like ascorbic acid or BHT may be beneficial, but this must be validated for non-interference.
-
Prepare Fresh: The most reliable solution is to prepare the aqueous solution immediately before use.
Question 4: I'm observing a time-dependent loss of my compound's concentration when analyzed by HPLC. What degradation pathway should I suspect?
Answer: A progressive loss of the parent compound in solution, especially in aqueous media, strongly suggests hydrolysis. The stability will be highly dependent on the pH of your solution.
-
Acidic Conditions (pH < 5): The nitrile group can undergo acid-catalyzed hydrolysis. The reaction proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack. This ultimately forms 3-(2-pyrrolidinyl)benzamide and then 3-(2-pyrrolidinyl)benzoic acid.[7][8]
-
Basic Conditions (pH > 8): The nitrile group is also susceptible to base-catalyzed hydrolysis, where a hydroxide ion directly attacks the nitrile carbon.[5][6][9] This pathway also leads to the corresponding amide and carboxylic acid.
-
Neutral Conditions (pH ~7): While more stable than at pH extremes, hydrolysis can still occur, albeit at a slower rate, especially with elevated temperatures.
The diagram below illustrates the potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation of 3-(2-Pyrrolidinyl)benzonitrile.
Question 5: How can I determine the optimal pH for my solution to maximize stability?
Answer: You should perform a simple pH stability screen. This involves preparing your compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9) and monitoring its purity over time.
Workflow for pH Stability Screening:
Caption: Workflow for conducting a pH stability screen.
Generally, a slightly acidic to neutral pH (around 5-7) is often a good starting point to minimize both base-catalyzed hydrolysis of the nitrile and potential oxidation issues that can be prevalent under more basic conditions.
Section 3: Advanced Protocols & Analysis
Question 6: How can I proactively identify potential degradation products through a forced degradation study?
Answer: A forced degradation or "stress testing" study is a powerful way to predict the likely degradation pathways and products of a molecule.[13][14][15] It involves subjecting the compound to harsh conditions to accelerate degradation.[16][17] This helps in developing stability-indicating analytical methods.[13] A typical study includes acid/base hydrolysis, oxidation, and thermal and photolytic stress.[16]
Protocol: Forced Degradation Study
Objective: To generate likely degradation products of 3-(2-Pyrrolidinyl)benzonitrile and assess its intrinsic stability.
Materials:
-
3-(2-Pyrrolidinyl)benzonitrile
-
Solvents: Acetonitrile (ACN), Water (HPLC Grade)
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress agent in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal: Dilute stock 1:1 with ACN:Water. Incubate at 60°C for 72 hours.
-
Control: Dilute stock 1:1 with ACN:Water. Store at 4°C.
-
-
Sample Quenching:
-
For Acid Hydrolysis: Neutralize with an equivalent amount of 0.1 M NaOH.
-
For Base Hydrolysis: Neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis:
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable HPLC method (see below). Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the parent peak area. The goal is to achieve 5-20% degradation.[14][16]
-
Question 7: What is a good starting point for an HPLC method to monitor the purity and degradation of this compound?
Answer: A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach for purity analysis of small molecules like this.[20][21]
Protocol: RP-HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~230 nm (or as determined by a UV scan)
-
Injection Volume: 10 µL
Rationale: The C18 column provides good retention for the aromatic ring. The acidic mobile phase (formic acid) ensures that the basic pyrrolidine nitrogen is protonated, leading to sharp, symmetrical peak shapes. The gradient elution ensures that both the parent compound and any potential, more polar (e.g., hydrolyzed acid) or less polar degradants are eluted and resolved.
References
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Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline.
-
Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH).
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Forced Degradation Studies . Creative Biolabs.
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACSSynthesis.
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A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology.
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners . National Institutes of Health (NIH).
-
PYRROLIDINE FOR SYNTHESIS . Loba Chemie.
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EXP13 Hydrolysis of Benzonitrile . Scribd.
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Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia . Pearson.
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Pyrrolidine . Apollo Scientific.
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SAFETY DATA SHEET - Pyrrolidine . Fisher Scientific.
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Methylenedioxypyrovalerone . Wikipedia.
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Safety Data Sheet: 2-Pyrrolidone . Carl ROTH.
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SAFETY DATA SHEET - Pyrrolidine . Sigma-Aldrich.
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Protection and subsequent oxidation of pyrrolidine 4a–f . ResearchGate.
-
The acid-catalysed hydrolysis of benzonitrile . Semantic Scholar.
-
Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid . Homework.Study.com.
-
Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen . ResearchGate.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) . YouTube.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI.
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Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC . Agilent.
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Application Notes and Protocols for the Analytical Purity Assessment of L-Pyroglutaminol . Benchchem.
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Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery . ResearchGate.
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Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics . PubMed.
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Small Molecule Development Analytical Methods for Faster Time to Market . Hovione.
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Identity and Purity - Small Molecules . Pacific BioLabs.
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Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments . Technical University of Denmark.
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Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil . ResearchGate.
-
Benzonitrile . Grokipedia.
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Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity . Springer.
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Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments . PubMed.
-
Benzonitrile | C6H5(CN) | CID 7505 . PubChem.
-
BENZONITRILE . Ataman Kimya.
-
BENZONITRILE . Ataman Kimya.
-
Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - Insights into degradation pathways, persistent metabolites and involved degrader organisms . ResearchGate.
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Overcoming poor solubility of 3-(2-Pyrrolidinyl)benzonitrile in assays
Welcome to the technical support center for 3-(2-Pyrrolidinyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound in various experimental assays. Poor solubility is a significant hurdle in drug discovery, often leading to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure reliable and reproducible results.
I. Understanding the Challenge: The "Why" Behind Poor Solubility
3-(2-Pyrrolidinyl)benzonitrile, like many promising compounds in drug discovery pipelines, possesses physicochemical properties that limit its solubility in aqueous-based assay buffers. This is often due to a combination of factors including its aromatic benzonitrile and pyrrolidinyl moieties, which can contribute to a higher lipophilicity and strong crystal lattice energy. When a compound's concentration exceeds its solubility limit in an assay, it can precipitate, leading to a lower effective concentration at the target and unreliable data.[1] It is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, making this a critical issue to address.[2]
II. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions and issues encountered when working with 3-(2-Pyrrolidinyl)benzonitrile.
Q1: My 3-(2-Pyrrolidinyl)benzonitrile, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?
A1: This is a classic sign of a compound with poor aqueous solubility. While Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar and polar compounds, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous environment.[3][4][5] The water in the buffer acts as an anti-solvent, causing the compound to crash out of the solution. The final concentration of DMSO in your assay is likely too low to maintain the solubility of 3-(2-Pyrrolidinyl)benzonitrile.[6]
Q2: I see a milky white suspension in my wells after adding my compound. Can I still proceed with my absorbance/fluorescence reading?
A2: It is highly discouraged. A milky or cloudy appearance indicates compound precipitation. This particulate matter can interfere with optical measurements by scattering light, leading to artificially high absorbance or fluorescence readings and, consequently, inaccurate results. Furthermore, the actual concentration of the dissolved, active compound is unknown and significantly lower than intended.[1]
Q3: Can I just increase the concentration of my DMSO stock to use a smaller volume in my assay?
A3: While preparing a more concentrated stock to minimize the final DMSO percentage is a common strategy, it can be counterproductive if the compound's solubility in the final aqueous buffer is the limiting factor.[5] In fact, a highly concentrated DMSO stock can sometimes lead to more rapid precipitation upon dilution due to a more significant localized concentration gradient when the DMSO disperses into the aqueous buffer.
Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A4: The tolerance to DMSO is cell-line dependent. As a general rule, it is best practice to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[6] However, some cell lines may tolerate up to 1%. It is crucial to perform a DMSO toxicity control experiment for your specific cell line to determine the maximum permissible concentration that does not affect cell viability or the experimental readout.[6][7]
III. Troubleshooting Guide: Strategies for Overcoming Poor Solubility
When encountering solubility issues with 3-(2-Pyrrolidinyl)benzonitrile, a systematic approach is necessary. The following sections detail proven strategies, from simple adjustments to more advanced formulation techniques.
Strategy 1: Optimizing the Co-Solvent System
The most direct approach is to modify the solvent environment to be more favorable for your compound.
-
Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[8][9][10] They work by reducing the polarity of the solvent mixture.
-
Experimental Protocol: Co-Solvent Screening
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of 3-(2-Pyrrolidinyl)benzonitrile in 100% DMSO.
-
Select Co-solvents: Choose a panel of biocompatible co-solvents. See the table below for suggestions.
-
Prepare Dilutions: In a 96-well plate, prepare serial dilutions of your compound in 100% DMSO.
-
Add to Assay Buffer with Co-solvents: In separate 96-well plates, add your assay buffer containing different final concentrations of the selected co-solvents (e.g., 1%, 2%, 5%).
-
Transfer Compound: Transfer a small, fixed volume of the DMSO stock dilutions to the corresponding wells of the plates containing the co-solvent-modified buffer.
-
Visual Inspection: Incubate at room temperature for 1-2 hours and visually inspect for precipitation. A simple light box or microscope can aid in detecting subtle precipitation.
-
Quantitative Analysis (Optional): For a more rigorous assessment, the concentration of the dissolved compound can be measured by HPLC after filtering or centrifuging the samples to remove any precipitate.[6]
-
-
Data Presentation: Common Co-solvents for Biological Assays
| Co-Solvent | Typical Final Concentration | Advantages | Considerations |
| DMSO | < 1% | Widely used, dissolves many compounds.[3] | Can be toxic to cells at higher concentrations.[7] |
| Ethanol | < 1-2% | Biocompatible, effective for many compounds. | Can have biological effects on its own.[7] |
| Polyethylene Glycol (e.g., PEG300, PEG400) | 1-10% | Low toxicity, good solubilizing agent.[8] | Can increase viscosity of the solution. |
| Propylene Glycol | 1-10% | Generally recognized as safe (GRAS).[8] | May not be as effective as other co-solvents. |
-
Visualization: Co-Solvent Selection Workflow
Caption: Workflow for selecting an appropriate co-solvent.
Strategy 2: Utilizing Cyclodextrins for Enhanced Solubility
For compounds that are particularly challenging to solubilize, cyclodextrins offer a powerful alternative.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules, like 3-(2-Pyrrolidinyl)benzonitrile, forming inclusion complexes that are water-soluble.[12][13][14] This approach can significantly increase the aqueous solubility of a compound without the need for organic co-solvents.[12]
-
Experimental Protocol: Cyclodextrin Formulation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[13]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your assay buffer (e.g., 10-50 mM).
-
Prepare Compound Stock: Prepare a concentrated stock of 3-(2-Pyrrolidinyl)benzonitrile in a suitable organic solvent (e.g., DMSO).
-
Form Inclusion Complex: Add the compound stock solution dropwise to the cyclodextrin solution while vortexing or sonicating. The molar ratio of cyclodextrin to the compound should be optimized, typically starting with a 1:1 or 2:1 ratio.
-
Equilibrate: Allow the mixture to equilibrate for at least one hour at room temperature to ensure complex formation.
-
Filter (Optional): If any undissolved compound is visible, filter the solution through a 0.22 µm filter to remove any non-encapsulated precipitate.
-
Assay Dilution: Use this cyclodextrin-formulated stock for serial dilutions in your assay.
-
-
Visualization: Cyclodextrin Encapsulation
Caption: Mechanism of cyclodextrin-mediated solubilization.
IV. Best Practices for Handling and Storage
Proper handling and storage of both the solid compound and its stock solutions are critical to prevent solubility-related issues.
-
Solid Compound: Store 3-(2-Pyrrolidinyl)benzonitrile according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.
-
DMSO Stock Solutions:
-
Storage: Store DMSO stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] Repeated freezing and thawing can lead to compound precipitation, which may not readily redissolve.
-
Warming: Before use, allow the DMSO stock to thaw completely at room temperature and vortex gently to ensure homogeneity. Visually inspect for any precipitate. If precipitate is observed, gentle warming (up to 37°C) and sonication may help to redissolve the compound.[6]
-
Avoid Refrigeration: Do not store DMSO stocks at 4°C, as DMSO can absorb water from the atmosphere, which can lower the solubility of the compound over time.[15]
-
V. Concluding Remarks
Overcoming the poor solubility of 3-(2-Pyrrolidinyl)benzonitrile is achievable with a systematic and informed approach. By understanding the underlying principles of solubility and employing the strategies outlined in this guide, researchers can generate more accurate and reliable data, ultimately accelerating their research and development efforts. Remember to always include appropriate solvent and formulation controls in your experiments to ensure that the observed effects are due to the compound itself and not the vehicle.
VI. References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Popa, G., Tătărău-Milea, C., Gherghiceanu, F., Șeremet, O. C., Niculescu, A. G., Bîrcă, A. C., ... & Dinu-Pîrvu, C. E. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Garg, N., Singh, B., & Singh, R. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(13), 3045. [Link]
-
Popa, G., Tătărău-Milea, C., Gherghiceanu, F., Șeremet, O. C., Niculescu, A. G., Bîrcă, A. C., ... & Dinu-Pîrvu, C. E. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
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Loftsson, T., & Järvinen, T. (1999). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. International journal of pharmaceutics, 183(1), 63-70. [Link]
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Mishra, A., & Kumar, A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1878. [Link]
-
Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2852. [Link]
-
Shrestha, H., & Shrestha, R. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of pharmaceutical sciences, 103(10), 2993-3006. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
ResearchGate. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
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Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. SCIRP. [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Stegmann, C. M., & Bighash, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]
-
Pharma IQ. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharma IQ. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
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National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
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ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]
-
Ziath. (n.d.). Compound Solubility and HTS Screening. Ziath. [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]
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Technical Support Center: Scalable Synthesis of 3-(2-Pyrrolidinyl)benzonitrile
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the scalable synthesis of 3-(2-Pyrrolidinyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals engaged in producing this key intermediate for preclinical studies. Our goal is to provide not just a protocol, but a comprehensive resource grounded in robust chemical principles to empower you to troubleshoot and optimize the synthesis at scale. The methodologies described herein are designed for reproducibility, safety, and efficiency, addressing the common hurdles encountered when transitioning from bench-scale to multi-gram or kilogram production.
Section 1: Recommended Synthetic Workflow & Rationale
For preclinical campaigns, a synthetic route must be robust, cost-effective, and scalable. After evaluating several potential pathways, we have established a three-step sequence that begins with readily available commercial starting materials. This convergent approach minimizes step-count and avoids costly or hazardous reagents, making it suitable for scale-up.
The chosen strategy involves the addition of a Grignard reagent to N-Boc-2-pyrrolidinone, followed by a diastereoselective reduction and a final deprotection. This pathway is advantageous because it builds the core C-C bond early and leverages well-understood, reliable transformations.
Caption: A three-step scalable synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
| Problem ID | Observed Issue | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| G-01 | Failure of Grignard reagent (3-cyanophenylmagnesium bromide) to initiate. | 1. Wet Glassware/Solvent: Grignard reagents are potent bases and nucleophiles that are rapidly quenched by protic sources like water.[1] 2. Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing reaction. | 1. Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or dry in an oven (>120°C) overnight. Use freshly distilled, anhydrous THF. 2. Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the aryl halide. These activators chemically clean the metal surface, exposing fresh magnesium to initiate the reaction. |
| G-02 | Low yield (<60%) in the Grignard addition step (Step 1). | 1. Side Reaction (Wurtz Coupling): Homocoupling of the Grignard reagent with the starting aryl bromide can form 3,3'-dicyanobiphenyl. 2. Poor Temperature Control: Adding the lactam too quickly can cause an exotherm, leading to side reactions. | 1. Control Addition Rate: Add the 3-bromobenzonitrile solution to the magnesium suspension slowly to maintain a gentle reflux and prevent localized high concentrations of the aryl halide. 2. Maintain Low Temperature: Add the N-Boc-2-pyrrolidinone solution dropwise while maintaining the internal reaction temperature below 10°C to control the reaction rate and minimize side product formation. |
| R-01 | Incomplete reduction of the cyclic iminium intermediate (Step 2). | 1. Decomposition of NaBH₄: Sodium borohydride can decompose in acidic conditions or with prolonged exposure to methanol. 2. Insufficient Stoichiometry: The stoichiometry may be insufficient to reduce both the iminium ion and any residual starting ketone. | 1. Control Reagent Addition: Add the NaBH₄ portion-wise to the cooled solution of the intermediate in methanol. This maintains a sufficient concentration of the reducing agent. 2. Increase Equivalents: Use 1.5-2.0 equivalents of NaBH₄ to ensure the reaction goes to completion. Monitor by TLC or LC-MS until the starting material is consumed. |
| P-01 | Final product is an oil and difficult to handle/purify. | 1. Amorphous Free Base: The free amine form of the product is often a low-melting solid or a thick oil, which is challenging to purify by crystallization.[2] 2. Residual Solvent: Trapped solvent can prevent solidification. | 1. Isolate as a Crystalline Salt: After deprotection with HCl, the resulting hydrochloride salt is typically a stable, crystalline solid that is much easier to handle, filter, and dry. This also aids in purification as the salt has different solubility properties. 2. Trituration: If the salt is still oily, triturate with a non-polar solvent like MTBE or diethyl ether to induce crystallization and wash away non-polar impurities. |
| S-01 | Reaction exotherm is difficult to control during scale-up. | 1. Surface Area to Volume Ratio: As scale increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This is a common challenge in process chemistry.[1][2] | 1. Engineering Controls: Use a jacketed reactor with an efficient cooling system. 2. Procedural Controls: Extend the addition times for all reagents (e.g., double the addition time for every five-fold increase in scale). Consider a "reverse addition" (adding the warmer component to the colder one) if practical for your setup. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why was N-Boc-2-pyrrolidinone chosen as the starting material?
-
A1: This starting material offers several advantages for scalable synthesis. The Boc (tert-butyloxycarbonyl) protecting group is stable to the nucleophilic and basic conditions of the Grignard reaction but is easily removed under acidic conditions that are orthogonal to the rest of the molecule.[3] Furthermore, it is a commercially available and relatively inexpensive solid, making it easy to handle at large scales.
Q2: The final product needs to be a single enantiomer. How can this protocol be adapted?
-
A2: To achieve an enantiomerically pure product, this protocol can be modified in two primary ways:
-
Asymmetric Reduction: Replace the achiral reducing agent (NaBH₄) in Step 2 with a chiral reducing agent or a catalytic asymmetric hydrogenation system. This would induce stereoselectivity during the reduction of the C=N bond of the cyclic iminium intermediate.
-
Chiral Starting Material: A more robust approach for scale is to start with an enantiomerically pure building block derived from L-proline or D-proline, which are part of the chiral pool. This would require a different synthetic route but ensures the stereocenter is set from the beginning.
-
Q3: What analytical techniques are critical for ensuring the quality of the final product for preclinical use?
-
A3: A comprehensive suite of analytical methods is required to establish identity, purity, and stability.[4]
-
Identity: ¹H NMR and ¹³C NMR confirm the chemical structure, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.
-
Purity: A stability-indicating HPLC method (typically reverse-phase) with UV detection is the primary tool for quantifying purity and detecting impurities.[5] A second, orthogonal method like GC-MS is often used to test for volatile impurities or byproducts.
-
Residual Solvents: Headspace GC is used to quantify residual solvents from the synthesis (e.g., THF, Methanol, Dioxane).
-
Chiral Purity: If a single enantiomer is synthesized, a chiral HPLC method is necessary to determine the enantiomeric excess (ee%).
-
Q4: During purification, I notice a significant byproduct. What could it be?
-
A4: The most likely byproduct from this sequence, especially if the reduction step is too aggressive (e.g., wrong temperature, too much reductant), is the over-reduction of the nitrile group to a primary amine (3-(aminomethyl)phenyl)-2-pyrrolidine. This can be identified by MS (mass increase of 4 amu) and the disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum. To avoid this, maintain low temperatures during the reduction and use the minimum required equivalents of NaBH₄.
Section 4: Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Grignard reactions are highly exothermic and moisture-sensitive.
Protocol 4.1: Preparation of 3-cyanophenylmagnesium bromide (Step 1a)
-
Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry all glassware under vacuum and allow it to cool under a nitrogen atmosphere.
-
Charge the flask with magnesium turnings (1.2 eq).
-
Add a single crystal of iodine. A purple plume will be observed, which will then fade as the magnesium is activated.
-
In the addition funnel, prepare a solution of 3-bromobenzonitrile (1.0 eq) in anhydrous THF (approx. 2 M concentration).
-
Add ~10% of the 3-bromobenzonitrile solution to the magnesium. Initiation is marked by a gentle reflux and the disappearance of the brown iodine color. If it does not start, gently warm the flask.
-
Once initiated, add the remaining 3-bromobenzonitrile solution dropwise at a rate that maintains a steady, gentle reflux.
-
After the addition is complete, stir the resulting dark grey-brown solution for an additional 1 hour at room temperature to ensure complete formation. The Grignard reagent is now ready for the next step.
Protocol 4.2: Synthesis of N-Boc-3-(2-pyrrolidinyl)benzonitrile (Steps 1b & 2)
-
Cool the freshly prepared Grignard reagent to 0°C in an ice-water bath.
-
Prepare a solution of N-Boc-2-pyrrolidinone (1.1 eq) in anhydrous THF (approx. 2 M).
-
Add the N-Boc-2-pyrrolidinone solution dropwise to the Grignard reagent, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours. Monitor consumption of the lactone by TLC.
-
Cool the reaction mixture back to 0°C. Cautiously quench the reaction by slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude iminium precursor as a thick oil.
-
Dissolve the crude oil in methanol (approx. 0.5 M). Cool the solution to 0°C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol in vacuo.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield crude N-Boc-3-(2-pyrrolidinyl)benzonitrile, which can be purified by column chromatography or taken directly to the next step if sufficiently pure.
Protocol 4.3: Deprotection to 3-(2-Pyrrolidinyl)benzonitrile HCl (Step 3)
-
Dissolve the crude or purified N-Boc-3-(2-pyrrolidinyl)benzonitrile (1.0 eq) in 1,4-dioxane (approx. 0.5 M).
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at room temperature.
-
Gas evolution (CO₂) will be observed. Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
A white precipitate of the HCl salt will form. If necessary, add MTBE to further precipitate the product.
-
Filter the solid product, wash with cold MTBE, and dry under high vacuum to a constant weight.
Section 5: Data Summary
Table 1: Typical Reaction Parameters and Yields
| Step | Key Reagents | Typical Scale (Starting Material) | Solvent | Temp (°C) | Time (h) | Typical Yield | Purity (by HPLC) |
| 1. Grignard Addition | 3-Bromobenzonitrile, Mg, N-Boc-2-pyrrolidinone | 100 g | THF | 0 to RT | 3 | ~85% (crude) | N/A |
| 2. Reduction | Crude Intermediate, NaBH₄ | 140 g (crude) | Methanol | 0 to RT | 3 | ~90% | >95% |
| 3. Deprotection | Protected Intermediate, HCl | 125 g | 1,4-Dioxane | RT | 4-6 | ~95% | >99% |
| Overall | ~72% | >99% |
Table 2: Key Analytical Characterization Data
| Technique | Parameter | Expected Result for 3-(2-Pyrrolidinyl)benzonitrile HCl |
| ¹H NMR | (400 MHz, D₂O) | δ 7.8-8.0 (m, 2H), 7.6-7.7 (m, 2H), 4.8-4.9 (m, 1H), 3.4-3.6 (m, 2H), 2.4-2.6 (m, 1H), 2.0-2.2 (m, 3H). |
| ¹³C NMR | (100 MHz, D₂O) | δ 136.5, 133.4, 131.8, 131.2, 120.1, 114.2, 60.1, 47.3, 32.5, 25.8. |
| IR (ATR) | (cm⁻¹) | 2950-3100 (N-H, C-H stretch), 2230 (C≡N stretch), 1600 (C=C stretch). |
| HRMS (ESI+) | [M+H]⁺ (free base) | Calculated for C₁₁H₁₃N₂: 173.1073; Found: 173.1075. |
| HPLC | Column: C18, 4.6x150mm | Mobile Phase: Acetonitrile/Water + 0.1% TFA; Gradient elution. |
References
-
Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
A three-step strategy for the conversion of pyridines into benzonitriles. Nature Synthesis. Available at: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. Available at: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]
-
How can I purify impure benzonitrile? ResearchGate. Available at: [Link]
-
Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules. Available at: [Link]
-
Purification of Benzonitrile. LookChem. Available at: [Link]
-
Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Molecules. Available at: [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave. Available at: [Link]
-
Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. Available at: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Available at: [Link]
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Synthesis of 3-(2-Pyrrolidinyl)benzonitrile - A Guide to Preventing Racemization
Last Updated: January 16, 2026
Introduction
Welcome to the technical support guide for the stereoselective synthesis of 3-(2-Pyrrolidinyl)benzonitrile. This molecule is a valuable building block in pharmaceutical development, and maintaining its chiral integrity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] Racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—is a critical challenge that can arise at multiple stages of the synthesis.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this synthesis and preserve the desired stereochemistry of your product.
Why is Stereochemical Integrity Crucial?
In drug development, often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[4] Therefore, the ability to synthesize and accurately quantify the enantiomeric excess (ee) of the target compound is a non-negotiable aspect of modern pharmaceutical development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 3-(2-Pyrrolidinyl)benzonitrile, with a focus on preventing racemization.
Question 1: My final product shows significant racemization. At which steps is this most likely to occur?
Answer: Racemization can occur at several key stages of the synthesis. The most common culprits are:
-
N-Deprotection: The removal of certain nitrogen-protecting groups, particularly under harsh acidic or basic conditions, can lead to racemization. The choice of protecting group and deprotection method is therefore critical.
-
Activation of the C2 Position: Any reaction that involves the formation of a carbanion or a related reactive intermediate at the C2 position of the pyrrolidine ring (the carbon attached to the benzonitrile group) can be a major source of racemization.[5] This is especially true if the intermediate has a planar geometry.
-
Purification: Prolonged exposure to acidic or basic conditions during workup or chromatography can also contribute to loss of enantiomeric purity.
Question 2: I am using a Boc-protected proline derivative as my starting material. What is the best way to introduce the 3-cyanophenyl group while avoiding racemization?
Answer: Starting with a chiral building block like N-Boc-proline is an excellent strategy.[6][7] To introduce the 3-cyanophenyl group, a common approach is a Grignard or organolithium addition to a suitable electrophile derived from the proline carboxylic acid. To minimize racemization during this step:
-
Maintain Low Temperatures: These reactions should be carried out at low temperatures (e.g., -78 °C to 0 °C) to suppress side reactions and potential epimerization.
-
Use a Suitable Electrophile: Converting the carboxylic acid to a Weinreb amide can provide a more controlled reaction with the organometallic reagent, reducing the risk of over-addition and side reactions that could lead to racemization.
-
Careful Quenching: The reaction should be quenched at low temperature with a mild proton source, such as a saturated aqueous solution of ammonium chloride.
Question 3: What are the recommended conditions for N-Boc deprotection to prevent racemization of the final product?
Answer: The N-Boc group is widely used due to its stability and relatively mild removal conditions.[7] However, standard deprotection methods using strong acids like neat trifluoroacetic acid (TFA) can sometimes lead to partial racemization.
Recommended Protocol for N-Boc Deprotection:
| Reagent | Solvent | Temperature | Time | Considerations |
| 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1-2 hours | Generally clean and effective. The HCl salt of the product is formed. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | 30-60 minutes | Use a minimal amount of TFA (e.g., 20-30% v/v). Higher concentrations and longer reaction times increase the risk of racemization. |
Expert Tip: After deprotection, it is crucial to neutralize the reaction mixture carefully and promptly to avoid prolonged exposure of the free amine to acidic conditions.
Question 4: How can I accurately determine the enantiomeric excess (ee) of my synthesized 3-(2-Pyrrolidinyl)benzonitrile?
Answer: Accurate determination of enantiomeric excess is essential for validating your synthetic method. The most reliable techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination.[4][8] A polysaccharide-based chiral stationary phase is often effective for separating the enantiomers of pyrrolidine derivatives.[4]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds.[8] For many pyrrolidine derivatives, derivatization is necessary to increase volatility before GC analysis.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA): In the presence of a CSA, the enantiomers form diastereomeric complexes that can be distinguished by NMR, allowing for the determination of their ratio.[4]
Protocol for ee Determination by Chiral HPLC:
-
Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like isopropanol. Also, prepare a racemic standard to identify the retention times of both enantiomers.[4]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or photodiode array (PDA) detector.[4]
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).[4]
-
Mobile Phase: An isocratic mixture of a non-polar solvent like n-Hexane and a polar modifier such as Isopropanol (IPA) or Ethanol. The ratio should be optimized for the best separation.[4]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).[4]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers in your sample's chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = |([S] - [R]) / ([S] + [R])| * 100 , where [S] and [R] are the peak areas of the two enantiomers.[4]
-
Visualizing the Synthetic Strategy and Potential for Racemization
Workflow for Stereoselective Synthesis
Caption: Racemization mechanism via a planar intermediate at the C2 position.
Recommended Protocol for Stereoselective Synthesis
This protocol outlines a reliable method for the synthesis of 3-(2-Pyrrolidinyl)benzonitrile, designed to minimize racemization.
Step 1: Synthesis of the Weinreb Amide of N-Boc-L-proline
-
Dissolution: Dissolve N-Boc-L-proline (1 equiv.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and a coupling agent such as EDC (1.2 equiv.) along with an additive like HOBt (1.2 equiv.).
-
Base Addition: Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv.), to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Grignard Addition to the Weinreb Amide
-
Grignard Reagent Preparation: Prepare 3-cyanophenylmagnesium bromide from 3-bromobenzonitrile and magnesium turnings in dry THF.
-
Reaction Setup: Dissolve the purified Weinreb amide (1 equiv.) in dry THF under an inert atmosphere and cool to -78 °C.
-
Addition: Slowly add the prepared Grignard reagent (1.5 equiv.) to the solution of the Weinreb amide.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-Boc-3-(2-Pyrrolidinyl)benzonitrile can be purified by column chromatography.
Step 3: N-Boc Deprotection
-
Dissolution: Dissolve the purified N-Boc-3-(2-Pyrrolidinyl)benzonitrile (1 equiv.) in 1,4-dioxane.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv.) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 3-(2-Pyrrolidinyl)benzonitrile. If the free base is required, dissolve the salt in water and neutralize with a mild base (e.g., sodium bicarbonate) before extracting with an organic solvent.
Conclusion
The successful synthesis of enantiomerically pure 3-(2-Pyrrolidinyl)benzonitrile hinges on a careful selection of reagents and reaction conditions at every step. By understanding the potential pitfalls that can lead to racemization and implementing the robust protocols outlined in this guide, researchers can confidently produce this valuable chiral building block with high stereochemical integrity. Always verify the enantiomeric excess of your final product using a validated analytical method like chiral HPLC to ensure it meets the stringent quality requirements for pharmaceutical development.
References
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Benchchem.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Application Notes & Protocols: Chiral Ligand Synthesis Using N-Boc-D-proline. Benchchem.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications.
- Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate.
- Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries. Sci-Hub.
- A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. ScienceDirect.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. PubMed Central.
- The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. ResearchGate.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis. Benchchem.
- Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Racemization. Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyrrolidine-Containing Compounds
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing pyrrolidine-containing compounds. The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, its synthesis is often plagued by side reactions that can impact yield, purity, and stereochemical integrity.
This resource provides in-depth troubleshooting guides, mechanistic explanations, and preventative strategies to help you overcome common hurdles in your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges encountered during pyrrolidine synthesis in a direct question-and-answer format.
Issue 1: Low Yields & Incomplete Reactions
Q: My Paal-Knorr reaction to form a pyrrole derivative is giving low yields and the starting 1,4-dicarbonyl is still present. What's going wrong?
A: Low yields in the Paal-Knorr synthesis are often a matter of reaction conditions, specifically pH control.[3][4] The reaction, which condenses a 1,4-dicarbonyl with ammonia or a primary amine, is sensitive to acidity.[4][5]
-
Mechanistic Insight: The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration.[5][6] If the conditions are too acidic (pH < 3), the amine nucleophile becomes protonated and non-nucleophilic. Concurrently, the dicarbonyl can undergo an acid-catalyzed self-condensation to form furan byproducts, a competing reaction known as the Paal-Knorr Furan Synthesis.[3][4]
-
Troubleshooting Steps:
-
pH Control: Ensure the reaction is run under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the desired reaction without promoting furan formation.[3][4] Avoid strong mineral acids or ammonium hydrochloride salts.[3][4]
-
Reaction Monitoring: Use TLC or GC-MS to monitor the consumption of the starting material and the appearance of both the desired pyrrolidine and potential furan byproducts.[3]
-
Amine Reactivity: The nucleophilicity of the amine is key. Electron-withdrawing groups on the amine can slow the reaction, requiring longer reaction times or gentle heating.
-
Q: My reductive amination of a 1,4-dicarbonyl compound to form a pyrrolidine is stalling. How can I drive it to completion?
A: Reductive amination is a powerful method but can be sluggish if not optimized.[7][8] The key is the efficient formation of the intermediate iminium ion, which is then reduced.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) as it is milder and selective for the iminium ion over the ketone/aldehyde starting material.
-
Water Scavenging: The initial condensation to form the imine/enamine intermediate releases water, which can hydrolyze the iminium ion back to the starting materials. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium forward.
-
pH Adjustment: A slightly acidic medium (e.g., using acetic acid as a solvent or co-solvent) is often necessary to catalyze imine formation without deactivating the amine.
-
Issue 2: Formation of Impurities
Q: I'm attempting a simple N-alkylation of pyrrolidine and getting a mixture of the desired secondary amine, the tertiary amine (over-alkylation), and the quaternary ammonium salt. How can I achieve mono-alkylation?
A: Over-alkylation is a classic problem because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[3]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the starting pyrrolidine relative to the alkylating agent. This is practical only if the pyrrolidine is inexpensive.
-
Slow Addition: Add the alkylating agent slowly and at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile, minimizing the chance of the product reacting further.[3][9]
-
Protecting Group Strategy: This is the most robust solution. Protect the pyrrolidine nitrogen with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[3][10] After performing other desired transformations, the protecting group can be cleanly removed.[10]
-
Reductive Amination: Instead of direct alkylation, consider reductive amination by reacting pyrrolidine with the corresponding aldehyde or ketone. This method is highly selective for producing the mono-alkylated product.[8]
-
Q: In my synthesis involving a 1,3-dipolar cycloaddition of an azomethine ylide, I'm observing oxazolidine byproducts instead of the expected pyrrolidine. Why is this happening?
A: This side reaction occurs when the azomethine ylide reacts with a carbonyl compound (often the aldehyde used to generate the ylide) instead of the intended alkene dipolarophile.[11][12]
-
Mechanistic Insight: Azomethine ylides are versatile 1,3-dipoles that can react with various dipolarophiles, including C=C, C≡C, and C=O bonds.[11][12][13] If the aldehyde used for ylide generation is present in excess or if the alkene dipolarophile is unreactive, the ylide may be trapped by the aldehyde's carbonyl group, leading to an oxazolidine.[11]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use the aldehyde in a stoichiometric amount or slightly less than the amino acid precursor.
-
Increase Alkene Reactivity: Use an electron-deficient alkene (e.g., acrylates, maleimides) as the dipolarophile, as they are more reactive towards typical azomethine ylides.[11]
-
Alternative Ylide Generation: Consider methods that do not require an aldehyde, such as the thermal ring-opening of a suitable aziridine.[11]
-
Issue 3: Stereochemical Control
Q: I am performing a reaction on a chiral pyrrolidine derivative, and I'm losing stereochemical purity due to epimerization at the C2 or C5 position. How can I prevent this?
A: Epimerization, particularly at carbons adjacent to a carbonyl group or the nitrogen atom, is often base-catalyzed. The proton at the stereocenter is acidic and can be removed by a base to form a planar, achiral enolate or a related intermediate, which is then re-protonated from either face, leading to racemization.
-
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, use non-basic or weakly basic conditions. If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, DBU) in stoichiometric amounts and at low temperatures.
-
Protecting Groups: An N-Boc or N-Cbz protecting group can sometimes reduce the acidity of the α-protons by decreasing the electron-donating character of the nitrogen, but this effect can be subtle.
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the equilibrium that leads to proton abstraction.
-
Reaction Time: Minimize reaction time to reduce the exposure of the stereocenter to epimerizing conditions. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Q: My diastereoselectivity is low in a [3+2] cycloaddition to form a polysubstituted pyrrolidine. How can I improve it?
A: Low diastereoselectivity is a common challenge and is highly dependent on the specific substrates, catalyst, and reaction conditions.[14]
-
Troubleshooting Steps:
-
Catalyst/Ligand Screening: For metal-catalyzed cycloadditions, the choice of the chiral ligand is critical.[14] Screen a variety of ligands with different steric and electronic properties to find the optimal match for your substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the organization of the transition state. Test a range of solvents from nonpolar (e.g., toluene, CH₂Cl₂) to polar aprotic (e.g., THF, acetonitrile).
-
Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
-
Substrate Modification: The steric bulk of substituents on both the dipole and the dipolarophile can have a profound impact on facial selectivity. Modifying these groups can often steer the reaction towards a single diastereomer.[15]
-
Data Summary & Key Parameters
Table 1: Troubleshooting Common Pyrrolidine Synthesis Methods
| Synthesis Method | Common Problem | Likely Cause(s) | Recommended Solution(s) |
| Paal-Knorr Synthesis | Low Yield / Furan Byproduct | Reaction too acidic (pH < 3).[3][4] | Maintain neutral/weakly acidic pH; use acetic acid as a catalyst.[3][4] |
| N-Alkylation | Over-alkylation | Product is more nucleophilic than starting material.[3] | Use excess amine, slow addition of alkylating agent, or employ a protecting group strategy.[3] |
| Reductive Amination | Stalled Reaction | Equilibrium not favoring iminium ion; wrong reducing agent. | Add dehydrating agent (molecular sieves); use STAB as the reductant. |
| [3+2] Cycloaddition | Low Stereoselectivity | Poor transition state organization.[14] | Screen catalysts/ligands, optimize solvent and temperature.[14] |
| [3+2] Cycloaddition | Oxazolidine Formation | Ylide reacts with aldehyde instead of alkene.[11] | Use stoichiometric aldehyde; use a more reactive (electron-deficient) alkene.[11] |
| Chiral Synthesis | Epimerization | Base-catalyzed proton abstraction at the stereocenter. | Avoid strong bases; use low temperatures; minimize reaction time. |
Experimental Protocols
Protocol 1: General Procedure for a Paal-Knorr Pyrrole Synthesis
This protocol provides a general method for the synthesis of an N-substituted pyrrole from a 1,4-diketone and a primary amine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-diketone (1.0 eq).
-
Reagent Addition: Add a suitable solvent (e.g., ethanol, toluene, or acetic acid). Add the primary amine (1.1 - 1.5 eq). If not using acetic acid as the solvent, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting diketone is consumed (typically 2-24 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Visualizations: Reaction Mechanisms & Workflows
Diagram 1: Paal-Knorr Pyrrole vs. Furan Synthesis
This diagram illustrates the critical branch point in the Paal-Knorr reaction, where pH determines the product outcome.
Caption: Paal-Knorr reaction pathway decision based on pH.
Diagram 2: Troubleshooting Workflow for Low Stereoselectivity
This decision tree provides a logical workflow for optimizing a reaction with poor stereochemical outcomes.
Caption: Systematic workflow for optimizing reaction stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify polar pyrrolidine compounds that show poor solubility in common organic solvents? A1: Purification of highly polar compounds can be challenging.[9] If standard silica gel chromatography fails, consider reverse-phase (C18) column chromatography using gradients of water/methanol or water/acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. Alternatively, techniques like ion-exchange chromatography or recrystallization from a suitable polar solvent system can be effective.
Q2: Are there any "green" or more sustainable methods for pyrrolidine synthesis? A2: Yes, the field is moving towards more sustainable practices. Biocatalysis, using enzymes like imine reductases (IREDs), offers a green alternative for asymmetric reductive aminations, often proceeding in aqueous media with high selectivity.[16] Multicomponent reactions (MCRs) are also considered green as they improve atom economy and reduce the number of steps and purification procedures required.[2]
Q3: How do I choose the right nitrogen protecting group for my pyrrolidine synthesis? A3: The choice depends on the stability of your molecule to the deprotection conditions.
-
Boc (tert-butyloxycarbonyl): Stable to bases and hydrogenation but easily removed with strong acids (e.g., TFA, HCl). It's a very common and versatile choice.[10]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but removed by catalytic hydrogenation (e.g., H₂, Pd/C). This is useful if your molecule has acid-labile groups.
-
Fmoc (Fluorenylmethyloxycarbonyl): Primarily used in peptide synthesis, it is stable to acids but readily cleaved by bases like piperidine.
References
-
RSC Publishing. (2023, March 23). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Retrieved January 16, 2026, from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]
-
Chemistry Stack Exchange. (2020, July 30). Synthesis question: Using reductive amination to form pyrrolidine. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved January 16, 2026, from [Link]
-
MDPI. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 16, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 16, 2026, from [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved January 16, 2026, from [Link]
-
Springer. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 16, 2026, from [Link]
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Validation & Comparative
Navigating the Structure-Activity Landscape of 3-(2-Pyrrolidinyl)benzonitrile Derivatives: A Comparative Guide for Nicotinic Acetylcholine Receptor Ligand Design
For researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs), the 3-(2-pyrrolidinyl)benzonitrile scaffold represents a promising starting point. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon experimental data from key literature to illuminate the path toward designing potent and selective nAChR modulators. By dissecting the roles of various structural motifs, we aim to provide a rational framework for optimizing ligand-receptor interactions.
Introduction: The Therapeutic Potential of Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to a range of receptor subtypes, with the α4β2 and α7 subtypes being particularly abundant in the brain and implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] Consequently, the development of subtype-selective nAChR ligands is a major focus of modern drug discovery. The 3-(2-pyrrolidinyl)benzonitrile core, combining a pyrrolidine ring common to many nAChR ligands with a benzonitrile moiety, offers a versatile platform for exploring the chemical space around these important targets.
Core Scaffold Analysis: Unpacking the Roles of the Pyrrolidine and Benzonitrile Moieties
The fundamental 3-(2-pyrrolidinyl)benzonitrile structure can be systematically modified at several key positions to modulate its pharmacological profile. Understanding the impact of these modifications is crucial for rational drug design.
Caption: Workflow for a typical nAChR radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [3H]epibatidine + assay buffer.
-
Non-specific Binding: Receptor membranes + [3H]epibatidine + excess non-labeled ligand.
-
Competition Binding: Receptor membranes + [3H]epibatidine + serial dilutions of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours). [3]4. Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The 3-(2-pyrrolidinyl)benzonitrile scaffold holds considerable promise for the development of novel nAChR ligands. The SAR insights gleaned from related compound series provide a strong foundation for the rational design of new analogs with improved potency and subtype selectivity. Key takeaways include the critical role of the pyrrolidine nitrogen and its stereochemistry for receptor recognition, and the significant influence of substitutions on the aromatic ring in fine-tuning affinity and selectivity. Future efforts should focus on systematic exploration of the benzonitrile moiety, including the introduction of diverse substituents and the replacement of the nitrile group with other functionalities to further probe the ligand-receptor interaction space. The detailed experimental protocols provided herein offer a robust framework for the pharmacological evaluation of these novel compounds, ensuring the generation of high-quality, reproducible data to guide the drug discovery process.
References
- Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic ACh receptors as therapeutic targets in CNS disorders. Trends in pharmacological sciences, 36(2), 96–108.
- Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., ... & Zoli, M. (2009). Structural and functional diversity of native brain nicotinic receptors. Biochemical pharmacology, 78(7), 703-711.
- Glennon, R. A., Dukat, M., & Li, R. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & medicinal chemistry, 4(12), 2211-2217.
- Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120.
- Appiani, R., Pallavicini, M., Ahamouda, A., & Bolchi, C. (2022). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters, 65, 128701.
- Barlow, R. B., & Johnson, O. (1989). Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine. British journal of pharmacology, 98(3), 799–808.
- Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & therapeutics, 137(1), 22-54.
- Itier, V., & Bertrand, D. (2001). Neuronal nicotinic receptors: from protein structure to function. FEBS letters, 504(3), 118-125.
- Mazurov, A. A., Miao, L., Miller, C. H., & Xiao, Y. (2011). Recent progress in the development of α7 nicotinic acetylcholine receptor ligands. Current medicinal chemistry, 18(31), 4835-4853.
- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(1), 1-11.
- Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75-111.
- Bolchi, C., Appiani, R., Pallavicini, M., Gotti, C., Wu, J., & Clementi, F. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & medicinal chemistry letters, 65, 128701.
- Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., & Damaj, M. I. (2011). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 3'-(4-nitrophenyl) compound 5a. Journal of medicinal chemistry, 54(21), 7548–7558.
- Akelis, C., Khamis, D., Sirijaroonsutt, M., Chantadisai, M., Chotikasemsri, P., Saparpakorn, P., ... & Reungpatthanaphong, P. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 27(19), 6598.
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A Comparative Analysis of Cyanopyrrolidine-Based DPP-IV Inhibitors and Their Place in Diabetes Research
Introduction: The Critical Role of DPP-IV Inhibition in Type 2 Diabetes Mellitus
Dipeptidyl peptidase-IV (DPP-IV), a serine protease, has emerged as a pivotal therapeutic target in the management of type 2 diabetes mellitus (T2DM). This enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, we can prolong the action of endogenous incretins, thereby enhancing glycemic control with a low risk of hypoglycemia.[1][2]
This guide provides a comparative overview of a significant class of DPP-IV inhibitors: the cyanopyrrolidines. While we will use 3-(2-Pyrrolidinyl)benzonitrile as a foundational structure for discussion, publicly available experimental data for this specific compound is limited. Therefore, this analysis will broaden to encompass the well-characterized and clinically relevant cyanopyrrolidine-based inhibitors, such as Vildagliptin and Saxagliptin. We will objectively compare their performance metrics against other prominent classes of DPP-IV inhibitors, including the beta-amino acid derivative Sitagliptin and the xanthine-based Linagliptin, supported by experimental data from peer-reviewed literature.
The Cyanopyrrolidine Scaffold: A Cornerstone of DPP-IV Inhibition
The cyanopyrrolidine moiety is a key pharmacophore in a major class of DPP-IV inhibitors.[1] These compounds are peptidomimetics, designed to mimic the proline-containing substrates of DPP-IV. The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme, leading to potent inhibition.[3]
While specific data for 3-(2-Pyrrolidinyl)benzonitrile is not extensively available in public literature, its core structure represents the fundamental building block of more complex and potent inhibitors like Vildagliptin and Saxagliptin. The development and optimization of these molecules have been guided by extensive structure-activity relationship (SAR) studies.[4]
Visualizing the DPP-IV Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-IV inhibitors in enhancing the incretin effect.
Caption: Mechanism of DPP-IV Inhibition.
Comparative Analysis of DPP-IV Inhibitors
The efficacy and safety of a DPP-IV inhibitor are determined by several key parameters: potency (IC50), selectivity, and its pharmacokinetic profile. Below, we compare these characteristics for representative inhibitors from different structural classes.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates greater potency.
| Inhibitor | Structural Class | DPP-IV IC50 (nM) |
| Vildagliptin | Cyanopyrrolidine | ~3.5-62 |
| Saxagliptin | Cyanopyrrolidine | ~0.5-50 |
| Sitagliptin | Beta-amino acid | ~18-19 |
| Linagliptin | Xanthine-based | ~1 |
| Alogliptin | Pyrimidinedione | ~7-24 |
Note: IC50 values can vary depending on assay conditions.
Linagliptin exhibits the highest potency in vitro, followed by the cyanopyrrolidines Saxagliptin and Vildagliptin.[5][6] Sitagliptin and Alogliptin demonstrate slightly lower but still potent inhibitory activity. The high potency of the cyanopyrrolidine class is attributed to the formation of a reversible covalent bond with the DPP-IV enzyme.[3]
Selectivity Profile
High selectivity for DPP-IV over other related proteases, such as DPP-8 and DPP-9, is a critical safety feature. Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies, including hematological and immunological toxicities.[7]
| Inhibitor | Selectivity for DPP-IV over DPP-8 | Selectivity for DPP-IV over DPP-9 |
| Vildagliptin | >100-fold | >100-fold |
| Saxagliptin | >100-fold | >100-fold |
| Sitagliptin | >2600-fold | >2600-fold |
| Linagliptin | >10,000-fold | >10,000-fold |
| Alogliptin | >14,000-fold | >14,000-fold |
All the listed inhibitors demonstrate good to excellent selectivity for DPP-IV. Linagliptin and Alogliptin show the highest selectivity. While the cyanopyrrolidines Vildagliptin and Saxagliptin have a slightly lower selectivity margin compared to others, it is still well within a range considered safe for therapeutic use.[6]
Pharmacokinetic Properties
The pharmacokinetic profiles of DPP-IV inhibitors influence their dosing frequency and potential for drug-drug interactions.
| Inhibitor | Oral Bioavailability (%) | Half-life (t½, hours) | Primary Route of Elimination |
| Vildagliptin | ~85 | ~2-3 | Hepatic metabolism |
| Saxagliptin | ~67 | ~2.5 | Renal and hepatic |
| Sitagliptin | ~87 | ~12.4 | Renal |
| Linagliptin | ~30 | ~12 | Enterohepatic |
| Alogliptin | ~80-85 | ~21 | Renal |
The cyanopyrrolidines, Vildagliptin and Saxagliptin, have shorter half-lives compared to Sitagliptin, Linagliptin, and Alogliptin.[8] Saxagliptin is metabolized to an active metabolite which contributes to its overall efficacy.[8] Linagliptin is unique in that it is primarily eliminated via the enterohepatic system, which means no dose adjustment is required in patients with renal impairment.[9]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, we outline the standard methodologies used to evaluate DPP-IV inhibitors.
In Vitro DPP-IV Inhibition Assay
This assay determines the potency (IC50) of a test compound against the DPP-IV enzyme.
Principle: The assay is a fluorometric kinetic assay that utilizes a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin). The DPP-IV enzyme cleaves this substrate, releasing the fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.
Workflow Diagram:
Sources
- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ASK DIS: DPP-4 Inhibitors Comparison [askdis.blogspot.com]
A Comparative Guide to the Cross-reactivity of Cyanopyrrolidine-Based Peptidase Inhibitors
For researchers, scientists, and drug development professionals, the journey of bringing a new therapeutic agent from the bench to the bedside is paved with meticulous evaluation and rigorous testing. A critical aspect of this journey, particularly for enzyme inhibitors, is the characterization of their selectivity. This guide provides an in-depth technical comparison of the cross-reactivity of 3-(2-Pyrrolidinyl)benzonitrile and its structural class of cyanopyrrolidine-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors with other peptidases. By understanding the nuances of inhibitor selectivity, we can better predict potential off-target effects and design safer, more effective therapeutics.
The Significance of Selectivity in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[1][2][3] Inhibitors of DPP-4, often referred to as "gliptins," are a well-established class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[4] The 3-(2-Pyrrolidinyl)benzonitrile scaffold is a key pharmacophore in many potent DPP-4 inhibitors, with the cyanopyrrolidine moiety binding to the catalytic site of the enzyme.[5]
However, the human genome encodes for several other peptidases with structural and functional similarities to DPP-4, including Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Fibroblast Activation Protein (FAP).[2][6] While DPP-4 is a transmembrane protein, DPP-8 and DPP-9 are cytosolic enzymes.[7] The physiological roles of DPP-8 and DPP-9 are not fully elucidated, but preclinical studies have raised concerns that non-selective inhibition of these enzymes could lead to severe toxicities, including dermatological, hematological, and immunological adverse events. Therefore, a high degree of selectivity for DPP-4 over other peptidases is a critical attribute for any new DPP-4 inhibitor candidate.
Structural Basis of Selectivity
The selectivity of DPP-4 inhibitors is largely dictated by the specific interactions they form within the enzyme's active site. The DPP-4 active site is comprised of several subsites, including S1, S2, S1', S2', and a unique S2 extensive subsite, which is not present in DPP-8 and DPP-9.[2][6]
-
S1 Pocket: This hydrophobic pocket accommodates the pyrrolidine ring of the inhibitor.
-
S2 Pocket: This subsite is also largely hydrophobic.
-
S2 Extensive Subsite: High selectivity for DPP-4 is often achieved through interactions with this subsite. Inhibitors like sitagliptin, alogliptin, and linagliptin engage this region, leading to a significantly higher affinity for DPP-4 compared to DPP-8 and DPP-9.[1][2] In contrast, inhibitors that primarily interact with the S1 and S2 subsites, such as vildagliptin, tend to exhibit lower selectivity.[1]
The presence of the nitrile group in cyanopyrrolidine-based inhibitors allows for a covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the DPP-4 active site, contributing to their high potency.[8]
Comparative Analysis of Inhibitor Cross-reactivity
To objectively compare the cross-reactivity of different DPP-4 inhibitors, we must look at their half-maximal inhibitory concentrations (IC50) against a panel of relevant peptidases. The following table summarizes publicly available data for several well-characterized DPP-4 inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions; therefore, data from head-to-head comparative studies are most valuable.[9]
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Sitagliptin | 18[2] | >100,000 | >100,000 | - | >5,555 | >5,555 |
| Vildagliptin | 3.5[2] | 280 | 32 | - | 80 | 9 |
| Saxagliptin | 26[2] | 550 | 110 | - | 21 | 4 |
| Alogliptin | <10 | >100,000 | >100,000 | - | >10,000 | >10,000 |
| Linagliptin | 1 | 40,000 | >100,000 | 89 | 40,000 | >100,000 |
| Compound 17a * | 17[5] | 22,500 | 19,800 | - | 1324 | 1164 |
Note: Compound 17a is a novel pyrrolidine-2-carbonitrile derivative, structurally related to 3-(2-Pyrrolidinyl)benzonitrile.[5]
From this data, it is evident that inhibitors like Sitagliptin, Alogliptin, and Linagliptin exhibit exceptional selectivity for DPP-4, with selectivity ratios of over 1000-fold against DPP-8 and DPP-9. In contrast, Vildagliptin and Saxagliptin show lower, yet still significant, selectivity. The novel compound 17a also demonstrates a favorable selectivity profile.
Experimental Workflow for Assessing Peptidase Cross-reactivity
A robust and standardized in vitro assay is essential for determining the cross-reactivity profile of a potential drug candidate. A common and reliable method is a fluorescence-based enzymatic assay.
Caption: Workflow for determining peptidase inhibitor selectivity.
Detailed Protocol for In Vitro Peptidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl or HEPES buffer at physiological pH (e.g., 7.5)
-
Test compound (e.g., 3-(2-Pyrrolidinyl)benzonitrile) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of each enzyme in the assay buffer. The final concentration should be optimized to yield a linear reaction rate over the measurement period.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent and then dilute it to the working concentration in the assay buffer.
-
Prepare a serial dilution of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control wells: Add assay buffer and the respective enzyme solution.
-
Test Compound wells: Add the serially diluted test compound and the respective enzyme solution.
-
Blank wells: Add assay buffer only (no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).[10] Record data at regular intervals for a period where the reaction rate of the enzyme control is linear.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable non-linear regression model (e.g., four-parameter logistic equation).
-
Calculate the selectivity ratio by dividing the IC50 value for the off-target peptidase (e.g., DPP-8) by the IC50 value for the target peptidase (DPP-4).
-
Conclusion and Future Directions
The evaluation of cross-reactivity is a cornerstone of preclinical drug development for peptidase inhibitors. For compounds based on the 3-(2-Pyrrolidinyl)benzonitrile scaffold, achieving high selectivity for DPP-4 over related peptidases like DPP-8 and DPP-9 is paramount to ensuring a favorable safety profile. As this guide has demonstrated, a combination of structural biology insights and robust in vitro screening assays allows for the rational design and selection of highly selective DPP-4 inhibitors.
Future research in this area will likely focus on developing inhibitors with even greater selectivity and exploring the therapeutic potential of modulating other dipeptidyl peptidases. The continued application of the principles and methodologies outlined in this guide will be instrumental in advancing the next generation of peptidase-targeted therapies.
References
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DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in Pharmacology. Available at: [Link]
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DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. National Institutes of Health. Available at: [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available at: [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]
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A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. National Institutes of Health. Available at: [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]
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Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. National Institutes of Health. Available at: [Link]
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Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]
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Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]
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A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi. Available at: [Link]
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Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health. Available at: [Link]
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Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer. PNAS. Available at: [Link]
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Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. National Institutes of Health. Available at: [Link]
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Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. Available at: [Link]
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A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. National Institutes of Health. Available at: [Link]
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Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. National Institutes of Health. Available at: [Link]
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Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]
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A Head-to-Head Comparison of Pyrrolidinyl-Based Enzyme Inhibitors: A Guide for Researchers
The pyrrolidinyl ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its stereochemical complexity and ability to engage in key binding interactions have made it a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides a comprehensive head-to-head comparison of pyrrolidinyl-based inhibitors targeting four major enzyme classes: Dipeptidyl Peptidase-4 (DPP-4), Neuraminidase, Poly (ADP-ribose) Polymerase (PARP), and Protein Kinases. We will delve into their comparative efficacy, selectivity, and the experimental methodologies crucial for their evaluation, offering insights to guide researchers in drug discovery and development.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The "Gliptins"
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels.[1][2] Inhibition of DPP-4 enhances the action of these hormones, making it a key therapeutic strategy for type 2 diabetes.[2] Several approved DPP-4 inhibitors, known as "gliptins," feature a pyrrolidinyl moiety that plays a critical role in their mechanism of action.
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors competitively block the active site of the DPP-4 enzyme, preventing the degradation of incretin hormones.[3] This leads to increased levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[1][2] This targeted action results in improved glycemic control with a low risk of hypoglycemia.[2]
Figure 1: Mechanism of DPP-4 Inhibition.
Head-to-Head Comparison of Pyrrolidinyl-based DPP-4 Inhibitors
While many DPP-4 inhibitors exist, several prominent ones incorporate a pyrrolidine ring. Their performance characteristics are summarized below.
| Inhibitor | Pyrrolidine Moiety Feature | IC50 (nM) vs. Human DPP-4 | Key Differentiators & Clinical Insights |
| Vildagliptin | Cyanopyrrolidine | ~34 | Metabolized in the kidneys to inactive metabolites.[1] |
| Saxagliptin | Cyanopyrrolidine | ~26 | Undergoes hepatic metabolism to an active metabolite.[1] |
| Teneligliptin | Fused pyrrolidine rings | ~1-3 | Possesses a unique "anchor-lock" binding mechanism, contributing to its long duration of action.[3] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4. The release of the fluorescent aminomethylcoumarin (AMC) is monitored. Inhibitors will reduce the rate of AMC release.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (pyrrolidinyl-based inhibitors)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. A solvent like DMSO is typically used for initial stock solutions, with the final concentration in the assay kept low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
Assay Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of the diluted test compounds, positive control, or vehicle control (buffer with DMSO) to the respective wells.
-
Add 10 µL of the diluted DPP-4 enzyme to all wells except the background control wells (add 10 µL of assay buffer instead).
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Add 10 µL of the diluted Gly-Pro-AMC substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity at 37°C for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4][5]
-
Causality and Self-Validation: The use of a positive control with a known IC50 validates the assay's performance. The kinetic measurement allows for the confirmation of a linear reaction rate, ensuring the accuracy of the calculated inhibition values.
Neuraminidase Inhibitors: Combating Influenza
Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells.[6][7] Pyrrolidine-based neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, thereby blocking its activity and halting the spread of the virus.[8]
Mechanism of Action and Viral Lifecycle
Viral neuraminidase cleaves the glycosidic linkages of sialic acids on the surface of the host cell, to which the newly budded viral particles are attached via their hemagglutinin proteins.[7][9] This cleavage allows the release of progeny virions. Pyrrolidinyl-based inhibitors bind to the active site of neuraminidase, preventing this cleavage and trapping the viruses on the cell surface.[8]
Figure 2: Mechanism of Neuraminidase Inhibition.
Head-to-Head Comparison of Pyrrolidinyl-based Neuraminidase Inhibitors
Several pyrrolidine derivatives have been developed as neuraminidase inhibitors. Their comparative efficacy against different influenza strains is a key consideration.
| Inhibitor | Structural Feature | IC50 (nM) vs. Influenza A (H1N1) | IC50 (nM) vs. Influenza B | Key Insights |
| A-315675 | Pyrrolidine-based | 0.024 - 0.31 | 0.024 - 0.31 | Potent inhibitor of both influenza A and B strains. |
| Oseltamivir Carboxylate | Dihydropyran ring (active form) | ~1 | ~8 | A widely used neuraminidase inhibitor for comparison. |
Note: IC50 values are highly dependent on the viral strain and assay conditions.[10][11][12][13][14]
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol describes a standard method for assessing the inhibitory activity of compounds against influenza neuraminidase.
Principle: The assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
Influenza virus stock (with known neuraminidase activity)
-
MUNANA substrate
-
Assay Buffer: MES buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Test compounds (pyrrolidinyl-based inhibitors)
-
Positive control inhibitor (e.g., Oseltamivir carboxylate)
-
Stop Solution: e.g., 0.14 M NaOH in 83% ethanol
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Virus Titration: Determine the optimal dilution of the virus stock that gives a linear rate of substrate cleavage over the assay period.
-
Compound Dilution: Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Assay Setup:
-
Add 25 µL of the diluted test compounds, positive control, or vehicle control to the wells of the microplate.
-
Add 25 µL of the diluted virus to each well.
-
Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 50 µL of the MUNANA substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Add 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity of each well.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the DPP-4 assay.[15][16]
Causality and Self-Validation: The pre-incubation step of the inhibitor with the virus allows for the establishment of binding equilibrium, which is crucial for accurate IC50 determination, especially for slow-binding inhibitors.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Targeting DNA Repair in Cancer
PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[17][18][19] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP for survival.[20] Pyrrolidinyl-based PARP inhibitors exploit this dependency through a concept known as synthetic lethality.
Mechanism of Action and DNA Repair Pathway
PARP1 detects SSBs and, upon binding, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[19] These PAR chains act as a scaffold to recruit other DNA repair proteins.[18] PARP inhibitors not only block the catalytic activity of PARP but also trap PARP on the DNA at the site of the break.[21] This trapping prevents the completion of DNA repair, leading to the accumulation of SSBs, which can then collapse replication forks and generate double-strand breaks (DSBs). In cells with defective homologous recombination (HR) repair (e.g., BRCA-mutated cells), these DSBs cannot be efficiently repaired, leading to cell death.[20]
Figure 3: Mechanism of PARP Inhibition and Synthetic Lethality.
Selectivity Profile of a Pyrrolidinyl-based PARP Inhibitor
A key aspect of PARP inhibitor development is selectivity for PARP1/2 over other members of the PARP family to minimize off-target effects.
| Inhibitor | Pyrrolidinyl Feature | IC50 (nM) vs. PARP1 | Selectivity vs. other PARPs | Key Insights |
| Niraparib | Indazole carboxamide with a pyrrolidine moiety | ~3.8 | Highly selective for PARP1 and PARP2 over other PARP family members. | Demonstrates significant PARP trapping activity.[22] |
| A-966492 | Similar scaffold to Niraparib | ~1.5 | Exhibits high selectivity for PARP1 and PARP2.[22] | A research tool with a selectivity profile intermediate between veliparib and niraparib.[23][24] |
| AZD5305 | Novel nicotinamide mimetic core | <1 | ~500-fold selectivity for PARP1 vs. PARP2. | A next-generation PARP1-selective inhibitor with potent anti-tumor activity.[25] |
Experimental Protocol: PARP1 Activity Assay (Cell-based)
This protocol describes a method to assess the inhibition of PARP1 activity within a cellular context.
Principle: This assay measures the level of poly(ADP-ribosyl)ation (PARylation) in cells following DNA damage. PARP inhibitors will reduce the amount of PAR produced.
Materials:
-
Cancer cell line (e.g., BRCA-deficient)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)
-
Test compounds (pyrrolidinyl-based PARP inhibitors)
-
Lysis buffer
-
Primary antibody against PAR
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Western blotting or ELISA equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
-
Induction of DNA Damage: Add a DNA damaging agent to the cells and incubate for a short period (e.g., 10-15 minutes) to induce PARP1 activation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them to release the cellular proteins.
-
Detection of PARylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the anti-PAR antibody to visualize the extent of PARylation.
-
ELISA: Use a sandwich ELISA format where a capture antibody binds total protein, and the anti-PAR antibody is used for detection.
-
-
Data Analysis: Quantify the intensity of the PAR signal in treated versus untreated cells. Calculate the percent inhibition of PARylation and determine the IC50 value.
Causality and Self-Validation: The inclusion of a positive control (DNA damage without inhibitor) and a negative control (no DNA damage) is essential. A known PARP inhibitor should also be used as a reference compound.
Protein Kinase Inhibitors: Modulating Cellular Signaling
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins.[26] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrrolidine scaffold is a common feature in many kinase inhibitors, contributing to their binding affinity and selectivity.
Mechanism of Action and Signaling Pathway (MAPK/ERK Pathway)
Many pyrrolidinyl-based kinase inhibitors target components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[27][28] This pathway relays extracellular signals to the nucleus to control cell proliferation, differentiation, and survival.[26] Inhibitors can target various kinases within this cascade, such as MEK or ERK, to block the downstream signaling events that drive tumor growth.
Figure 4: Inhibition of the MAPK/ERK Signaling Pathway.
Selectivity Profiling of Pyrrolidinyl-based Kinase Inhibitors
A critical aspect of kinase inhibitor development is assessing their selectivity across the kinome to minimize off-target effects.
| Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Targets |
| Compound A | MEK1/2 | 5-20 | RAF, p38α |
| Compound B | ERK1/2 | 10-50 | CDK2, GSK3β |
Note: This is a representative table. The selectivity profile of a kinase inhibitor is extensive and typically screened against a large panel of kinases.
Experimental Protocol: Kinase Selectivity Profiling (Luminescence-based)
This protocol outlines a high-throughput method for profiling the selectivity of a kinase inhibitor.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The amount of ATP consumed is proportional to the kinase activity. The luminescent signal is inversely proportional to kinase activity.
Materials:
-
A panel of purified protein kinases
-
Corresponding kinase-specific substrates
-
ATP
-
Test compound (pyrrolidinyl-based kinase inhibitor)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Luminescence Measurement: Read the luminescence of each well.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each kinase at each compound concentration.
-
Determine the IC50 value for each kinase to generate a selectivity profile.[29]
-
Causality and Self-Validation: Running the assay with a known broad-spectrum kinase inhibitor (e.g., staurosporine) and a known selective inhibitor for one of the panel kinases helps validate the assay's performance and the selectivity profiles obtained.[30]
Conclusion
The pyrrolidinyl scaffold continues to be a remarkably versatile and effective structural motif in the design of enzyme inhibitors. As demonstrated in this guide, its presence is central to the function of inhibitors targeting a diverse range of enzymes crucial in human disease. For researchers in drug discovery, a thorough understanding of the comparative efficacy, selectivity, and the robust experimental methodologies for their evaluation is paramount. The head-to-head comparisons and detailed protocols provided herein serve as a valuable resource to guide the rational design and development of the next generation of pyrrolidinyl-based therapeutics.
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Matrosovich, M., et al. (2015). Influenza Virus Neuraminidase: Structure and Function. PubMed Central. [Link]
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Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. (2016, August 5). BMC Structural Biology. [Link]
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In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons. PubMed. [Link]
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A Comparative Guide to Validating the Binding Affinity of 3-(2-Pyrrolidinyl)benzonitrile to Lysine-Specific Demethylase 1 (LSD1)
In the landscape of epigenetic drug discovery, the precise validation of a compound's binding affinity to its intended target is a cornerstone of a successful research program. This guide provides a comprehensive comparison of methodologies for validating the binding of a novel small molecule, 3-(2-Pyrrolidinyl)benzonitrile, to its putative target, Lysine-Specific Demethylase 1 (LSD1). While structurally related to known LSD1 inhibitors, rigorous validation is paramount to unequivocally establish its mechanism of action and therapeutic potential.[1]
This document will navigate through the principles and practical applications of leading biophysical and cellular assays, offering a rationale for experimental choices and presenting illustrative data to guide researchers in their own validation workflows.
Introduction to 3-(2-Pyrrolidinyl)benzonitrile and the LSD1 Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. 3-(2-Pyrrolidinyl)benzonitrile represents a chemical scaffold with potential for potent and selective inhibition of LSD1. The validation of its direct physical interaction with LSD1 is the foundational step in its development as a chemical probe or therapeutic candidate.
Part 1: Biophysical Characterization of Binding Affinity — The In Vitro Gold Standards
To quantify the direct interaction between 3-(2-Pyrrolidinyl)benzonitrile and purified LSD1 protein, two orthogonal, label-free biophysical methods are recommended: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Employing both techniques provides a self-validating system, as they measure different physical phenomena to arrive at the binding affinity, thereby increasing confidence in the obtained parameters.
Surface Plasmon Resonance (SPR): A Real-Time Kinetic Analysis
SPR is a powerful optical technique for studying biomolecular interactions in real time.[2] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (3-(2-Pyrrolidinyl)benzonitrile) to an immobilized ligand (LSD1 protein). This allows for the determination of not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants.[3][4]
Caption: Workflow for SPR-based binding affinity analysis.
-
Immobilization: Covalently immobilize high-purity, recombinant human LSD1 protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.
-
Analyte Preparation: Prepare a series of concentrations of 3-(2-Pyrrolidinyl)benzonitrile in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Measurement:
-
Inject each concentration of the compound over the LSD1 and a reference flow cell for a defined period (e.g., 120 seconds) to monitor association.
-
Follow with an injection of running buffer to monitor dissociation for an extended period (e.g., 300 seconds).
-
-
Regeneration: Inject a low pH solution (e.g., glycine-HCl, pH 2.5) to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) to extract ka, kd, and calculate KD (kd/ka).
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6][7] It is considered the gold standard for determining binding affinity as it is performed with both components free in solution, without any modification or immobilization.[6] ITC directly measures the binding constant (KA, from which KD is derived), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[5]
Caption: Workflow for ITC-based binding affinity and thermodynamic analysis.
-
Sample Preparation: Dialyze the purified LSD1 protein and dissolve the 3-(2-Pyrrolidinyl)benzonitrile in the exact same buffer to minimize heats of dilution. A typical buffer would be 50 mM HEPES, 150 mM NaCl, pH 7.5, with 1-2% DMSO.
-
Loading the Calorimeter: Load the LSD1 solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Set up a series of small injections (e.g., 2 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
-
Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot these values against the molar ratio of compound to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.[6]
Comparison of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass-based detection of binding to an immobilized ligand.[3] | Measurement of heat changes upon binding in solution.[5] |
| Key Outputs | KD, ka (on-rate), kd (off-rate) | KD, ΔH (enthalpy), n (stoichiometry), ΔS (entropy) |
| Protein Req. | Low (µg amounts) | High (mg amounts) |
| Compound Req. | Low (µM concentrations) | High (mM concentrations for stock) |
| Label-Free | Yes | Yes |
| Throughput | Medium to High | Low to Medium |
| Strengths | Provides kinetic information (residence time). High sensitivity. | Gold standard for affinity. Provides full thermodynamic profile.[6] |
| Limitations | Immobilization may affect protein conformation. Mass transport artifacts. | Requires large amounts of pure protein. Sensitive to buffer mismatches. |
| Illustrative KD | 150 nM | 185 nM |
Part 2: Cellular Target Engagement — Validating Binding in a Physiological Context
Confirming that a compound binds to its target within the complex milieu of a living cell is a critical step to bridge the gap between in vitro affinity and cellular activity. The Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays are two powerful methods for this purpose.
Cellular Thermal Shift Assay (CETSA®): Ligand-Induced Thermal Stabilization
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation, remaining soluble at higher temperatures compared to its unbound state.[8][9]
Caption: Workflow for CETSA® to determine target engagement in cells.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., THP-1 cells) and treat with a dose-response of 3-(2-Pyrrolidinyl)benzonitrile or vehicle control for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures for a short duration (e.g., 3 minutes), followed by cooling.[10]
-
Lysis and Fractionation: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by high-speed centrifugation.[9]
-
Detection: Collect the supernatant and quantify the amount of soluble LSD1 using a specific antibody-based method like Western blotting or an AlphaLISA®.
-
Data Analysis: For each compound concentration, plot the amount of soluble LSD1 as a function of temperature to generate a "melt curve." The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay: Proximity-Based Measurement in Live Cells
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells in real-time.[11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[12] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[12]
Caption: Workflow for the NanoBRET™ Target Engagement assay.
-
Cell Engineering: Transfect cells (e.g., HEK293) with a vector encoding for the LSD1 protein fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells into a white, 384-well plate.
-
Compound Treatment: Add serial dilutions of 3-(2-Pyrrolidinyl)benzonitrile to the wells.
-
Tracer and Substrate Addition: Add the specific NanoBRET™ fluorescent tracer for LSD1 and the Nano-Glo® live-cell substrate.
-
Signal Detection: After an equilibration period (e.g., 2 hours), measure the luminescence signal at two wavelengths (donor emission ~460nm, acceptor emission >600nm) using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50, which reflects the compound's apparent affinity in a cellular context.[13]
Comparison of Cellular Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[8] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[11] |
| Cell State | Intact cells, but endpoint is lytic. | Live cells, real-time measurement.[11] |
| Key Outputs | Thermal shift (ΔTm), Isothermal dose-response EC50. | IC50 (apparent affinity), can be adapted for residence time.[14] |
| Requirements | A good antibody for the target protein. | Expression of a NanoLuc®-fusion protein, specific fluorescent tracer. |
| Throughput | Medium (plate-based formats available).[10] | High (384-well and 1536-well formats). |
| Strengths | Measures engagement with the endogenous or unmodified protein. | Highly quantitative, high throughput, real-time kinetics possible.[11][14] |
| Limitations | Indirect readout, some targets may not show a thermal shift. | Requires genetic modification of cells, potential for fusion tag interference. |
| Illustrative EC50/IC50 | 450 nM | 380 nM |
Conclusion
Validating the binding affinity of a novel compound like 3-(2-Pyrrolidinyl)benzonitrile to its target, LSD1, requires a multi-faceted and orthogonal approach. This guide outlines a robust validation cascade, beginning with precise in vitro characterization using SPR and ITC, followed by essential confirmation of target engagement in a physiological context with CETSA® and NanoBRET™.
By leveraging SPR, we gain critical insights into the kinetics of the interaction, while ITC provides an unambiguous, in-solution measurement of affinity and thermodynamics. Subsequently, CETSA® offers proof of target binding to the native protein in cells, and NanoBRET™ provides a high-throughput, quantitative measure of cellular potency. The convergence of data from these distinct yet complementary methodologies provides the highest degree of confidence in the binding characteristics of a compound, paving the way for its further development as a valuable tool for research or therapeutic application.
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A Comparative Analysis of Benzonitrile Derivatives in Neurological Disorders: From Bench to Bedside
Introduction
The benzonitrile scaffold, a simple aromatic ring bearing a cyano group, has emerged as a "privileged structure" in the realm of central nervous system (CNS) drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for designing molecules that can cross the blood-brain barrier and modulate key neurological targets.[2] This guide provides a comprehensive comparative analysis of prominent benzonitrile derivatives that have either reached clinical practice or are showing significant promise in preclinical development for a range of debilitating neurological disorders. We will delve into their mechanisms of action, compare their efficacy based on available experimental data, and provide detailed protocols for their evaluation, offering a holistic perspective for researchers, scientists, and drug development professionals.
The Benzonitrile Scaffold: A Versatile Pharmacophore for CNS Drug Design
The nitrile group of the benzonitrile moiety is a key contributor to its utility in medicinal chemistry. It is a polar group that can act as a hydrogen bond acceptor, yet the overall lipophilicity of the molecule can be readily tuned by substitutions on the benzene ring. This balance of properties is crucial for achieving desirable ADME (absorption, distribution, metabolism, and excretion) characteristics for CNS penetration.[2] Furthermore, the nitrile group can participate in dipole-dipole interactions and act as a bioisostere for other functional groups, allowing for fine-tuning of target engagement.[3]
Approved Benzonitrile Derivatives: A Clinical and Mechanistic Comparison
Several benzonitrile-containing molecules have successfully navigated the rigorous drug development pipeline and are now established therapies for specific neurological conditions. Here, we compare three prominent examples: Safinamide, Perampanel, and Riluzole.
Safinamide (Xadago®)
Safinamide is a multimodal drug approved as an adjunctive therapy for Parkinson's disease.[4] Its therapeutic efficacy stems from a unique dual mechanism of action that addresses both dopaminergic and non-dopaminergic pathways implicated in the disease's progression.[5]
-
Mechanism of Action: Safinamide acts as a highly selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[5][6] By inhibiting MAO-B, Safinamide increases the synaptic availability of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[6] Uniquely, it also modulates glutamate release through the blockade of voltage-gated sodium and calcium channels, which may contribute to its anti-dyskinetic effects.[4][5]
Perampanel (Fycompa®)
Perampanel is a first-in-class anti-epileptic drug (AED) used for the adjunctive treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[7][8]
-
Mechanism of Action: Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7][8] AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the CNS.[9] By binding to an allosteric site on the AMPA receptor, Perampanel reduces neuronal hyperexcitability and seizure propagation.[9][10]
Riluzole (Rilutek®)
Riluzole is the first drug approved for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons.[1][11] While its efficacy is modest, it has been shown to extend survival.[11][12]
-
Mechanism of Action: The precise mechanism of Riluzole is not fully elucidated, but it is believed to exert its neuroprotective effects through multiple pathways.[13] It is known to inhibit glutamate release, inactivate voltage-gated sodium channels, and interfere with intracellular signaling events following receptor binding.[12][13] These actions collectively reduce glutamatergic excitotoxicity, a key contributor to motor neuron death in ALS.[14]
Comparative Efficacy and Safety
Direct head-to-head clinical trials comparing these three drugs are lacking due to their distinct indications. However, a comparative overview can be synthesized from individual placebo-controlled trials and meta-analyses.
| Parameter | Safinamide | Perampanel | Riluzole |
| Primary Indication | Parkinson's Disease (adjunctive) | Epilepsy (adjunctive) | Amyotrophic Lateral Sclerosis |
| Key Efficacy Outcome | Increase in "ON" time without troublesome dyskinesia | Reduction in seizure frequency | Extension of survival/time to tracheostomy |
| Reported Efficacy | Significantly increases "ON" time and reduces "OFF" time.[15][16] | Dose-dependent reduction in seizure frequency and increased responder rates.[5][8] | Modest but significant increase in survival by 2-3 months.[11][14] |
| Common Adverse Events | Dyskinesia, somnolence, dizziness, nausea. | Dizziness, somnolence, fatigue, irritability.[17][18] | Nausea, asthenia, decreased lung function. |
Emerging Benzonitrile Derivatives in Preclinical Development
The clinical success of the aforementioned drugs has spurred further investigation into the benzonitrile scaffold for a wider range of neurological disorders.
Alzheimer's Disease
The multifactorial nature of Alzheimer's disease presents several targets for drug intervention. Preclinical studies are exploring benzonitrile derivatives that can modulate pathways involved in amyloid-beta (Aβ) and tau pathologies, as well as neuroinflammation.[19][20] For instance, certain benzothiazole derivatives, which share a fused ring system with some benzonitrile compounds, have shown promise in tackling tau and α-synuclein fibrils.[21]
Huntington's Disease
Huntington's disease is a fatal genetic disorder characterized by the progressive breakdown of nerve cells in the brain.[18] While there is no cure, treatments aim to manage symptoms.[17][18] Some preclinical investigations have explored the neuroprotective effects of various compounds, and the benzonitrile scaffold could be incorporated into molecules designed to target pathways involved in mutant huntingtin protein aggregation or downstream cellular dysfunction.[17][22]
Ischemic Stroke
Neuroprotection is a key therapeutic strategy for minimizing brain damage following an ischemic stroke.[19] Recently, a series of benzyloxy benzamide derivatives, which are structurally related to benzonitriles, have been developed as potent neuroprotective agents.[13][23] The lead compound, LY-836 , acts by disrupting the interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS), a key interaction in the excitotoxicity cascade.[13][23] In a rat model of middle cerebral artery occlusion (MCAO), LY-836 significantly reduced infarct volume and improved neurological scores.[23]
Multiple Sclerosis
Multiple sclerosis (MS) is a chronic inflammatory and demyelinating disease of the CNS.[15][17] Fenebrutinib, an investigational benzonitrile-containing molecule, is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[24] BTK is a key enzyme in the signaling pathways of B cells and myeloid cells, both of which are implicated in the pathology of MS.[24] By inhibiting BTK, fenebrutinib is thought to reduce neuroinflammation.[24]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzonitrile derivatives can be significantly altered by the nature and position of substituents on the benzene ring.
-
Lipophilicity and CNS Penetration: The overall lipophilicity of the molecule, often quantified as logP, is a critical determinant of its ability to cross the blood-brain barrier.[2] Substituents that increase lipophilicity, such as alkyl or halogen groups, can enhance CNS penetration, but excessive lipophilicity can lead to off-target effects and poor pharmacokinetic properties.[3]
-
Electronic Effects: The electron-withdrawing nature of the nitrile group influences the reactivity and binding interactions of the entire molecule. The addition of other electron-withdrawing or -donating groups can modulate the electronic landscape of the aromatic ring, thereby affecting target binding affinity.
-
Steric Factors: The size and shape of substituents can influence how a molecule fits into the binding pocket of its target protein. Bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding.
For example, in the development of MAO inhibitors, the nature of the substituent on the benzazole ring (a related heterocyclic system) has been shown to influence selectivity for MAO-A versus MAO-B.[9][23][25]
Experimental Protocols for Evaluation
The neuroprotective and therapeutic potential of benzonitrile derivatives are assessed using a combination of in vitro and in vivo models.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This assay is a common first step to evaluate the ability of a compound to protect neuronal cells from a toxic insult.
Step-by-Step Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test benzonitrile derivative for 2 hours.
-
Induction of Toxicity: Add a neurotoxic agent, such as amyloid-beta peptide (Aβ₂₅₋₃₅) at a final concentration of 10 µM, to the wells (except for the control group).[26]
-
Incubation: Incubate the plates for an additional 24 hours.[26]
-
Viability Assay (MTT):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Morris Water Maze for Spatial Learning and Memory
This is a widely used behavioral test in rodents to assess hippocampal-dependent spatial learning and memory, which is often impaired in models of Alzheimer's disease.[4][11][12]
Step-by-Step Methodology:
-
Apparatus: Use a circular pool (approximately 1.5 m in diameter) filled with opaque water (made with non-toxic white paint) maintained at 24-25°C.[7] A hidden escape platform is submerged 1 cm below the water surface.[7]
-
Acclimatization: Handle the animals for several days before the experiment to reduce stress.
-
Training Phase (4-5 days):
-
Place the animal into the pool at one of four designated start positions.
-
Allow the animal to swim and find the hidden platform.
-
If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.[8]
-
Allow the animal to remain on the platform for 15-30 seconds.[4]
-
Perform 4 trials per day for each animal, with different start positions.
-
-
Probe Trial (Day after last training day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the animal's swimming path using a video tracking system.
-
-
Data Analysis: Analyze the escape latency (time to find the platform) and path length during the training phase. For the probe trial, analyze the time spent in the target quadrant (where the platform was previously located).
Assessment of Mitochondrial Dysfunction
Mitochondrial dysfunction is a common pathological feature of many neurodegenerative diseases.[5][6]
Step-by-Step Methodology (Measurement of Mitochondrial Membrane Potential using JC-1):
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat them with the benzonitrile derivative and/or a neurotoxin as described in the neuroprotection assay.
-
JC-1 Staining:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add JC-1 staining solution (5 µg/mL) to each well and incubate for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Red fluorescence (J-aggregates, indicating high membrane potential) is measured at an excitation/emission of ~585/590 nm.
-
Green fluorescence (JC-1 monomers, indicating low membrane potential) is measured at an excitation/emission of ~514/529 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Synthesis of Benzonitrile Derivatives: A Representative Protocol for Riluzole
The synthesis of benzonitrile derivatives often involves the introduction of the cyano group onto a pre-existing aromatic ring or the construction of the aromatic ring with the cyano group already in place. The synthesis of Riluzole provides a good example of the former.
Synthesis of Riluzole from 4-(trifluoromethoxy)aniline: [12]
-
Reaction Setup: To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).[12]
-
Stirring: Stir the mixture for 20 minutes at room temperature.[12]
-
Bromination: Cool the reaction mixture and add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[12]
-
Workup:
-
Purification: Recrystallize the crude product from a diethyl ether-petroleum ether mixture to yield pure Riluzole.[12]
Future Perspectives and Conclusion
The benzonitrile scaffold has proven to be a remarkably fruitful starting point for the development of drugs targeting a variety of neurological disorders. The clinical success of Safinamide, Perampanel, and Riluzole validates the utility of this pharmacophore in CNS drug design. The ongoing preclinical research into novel benzonitrile derivatives for Alzheimer's disease, ischemic stroke, and multiple sclerosis highlights the broad therapeutic potential of this chemical class.
Future research will likely focus on:
-
Improving selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target side effects.
-
Multi-target-directed ligands (MTDLs): Developing single molecules that can modulate multiple pathological pathways, which is particularly relevant for complex diseases like Alzheimer's.
-
Personalized medicine: Identifying biomarkers that can predict which patients are most likely to respond to a particular benzonitrile-based therapy.
References
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FDA. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. Available at: [Link].
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Wikipedia. Safinamide. Available at: [Link].
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Bensimon G, Lacomblez L, Meininger V. Riluzole for the treatment of amyotrophic lateral sclerosis. Available at: [Link].
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Practical Neurology. Perampanel: Novel Mechanism for the Management of Epilepsy. Available at: [Link].
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A Comparative Guide to Profiling Off-Target Effects of 3-(2-Pyrrolidinyl)benzonitrile in Cellular Models
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
In the landscape of modern drug discovery, the aphorism "no drug has only one effect" serves as a guiding principle. While the on-target efficacy of a therapeutic candidate is paramount, its off-target interactions are equally critical determinants of its ultimate clinical success and safety profile. Off-target effects, which can range from benign to severely toxic, are a leading cause of costly late-stage clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of robust scientific inquiry.
This guide focuses on 3-(2-Pyrrolidinyl)benzonitrile , a molecule that marries a benzonitrile moiety with a pyrrolidine ring.[2] Both are privileged structures in medicinal chemistry, appearing in a wide array of bioactive compounds. This structural composition suggests a spectrum of potential biological activities, and by extension, a corresponding array of potential off-target interactions. The benzonitrile group is a key feature in molecules targeting various receptors, while the pyrrolidine ring is a common scaffold in central nervous system (CNS) active agents and enzyme inhibitors.[2][3]
Given the limited publicly available data on the specific biological targets of 3-(2-Pyrrolidinyl)benzonitrile, this guide provides a comprehensive framework for its initial off-target characterization. We will objectively compare its hypothetical performance with that of selected alternative compounds, providing the rationale and detailed experimental protocols for a panel of robust cellular assays. This proactive approach to safety pharmacology is essential for de-risking novel chemical entities early in the development pipeline.[1][4][5][6]
Comparative Compounds: Rationale for Selection
To contextualize the off-target profile of 3-(2-Pyrrolidinyl)benzonitrile, a carefully selected panel of comparator compounds is essential. The chosen molecules share structural motifs or belong to drug classes with well-documented off-target profiles, providing a benchmark for our investigation.
-
ABT-239 : This potent and selective histamine H3 receptor (H3R) inverse agonist is an ideal comparator due to its structural similarity, incorporating both a benzonitrile group and a substituted pyrrolidinyl moiety.[7] ABT-239 was investigated for cognitive disorders but was discontinued in human trials due to the dangerous cardiac side effect of QT prolongation, highlighting a critical off-target liability.[7] Its profile makes it an excellent positive control for potential H3R and cardiac ion channel interactions.
-
Vildagliptin : As a dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin features a cyanopyrrolidine scaffold, making it relevant for exploring potential enzymatic inhibition.[8] The broader class of DPP-4 inhibitors has been studied for various off-target effects, providing a rich dataset for comparison.[3]
-
Varenicline : A partial agonist of nicotinic acetylcholine receptors (nAChRs), Varenicline is included to probe for potential interactions with this important class of ligand-gated ion channels in the CNS.[9][10] The pyrrolidine-like core of Varenicline makes this a pertinent comparison for neurological off-target effects.
Experimental Workflow for Off-Target Profiling
A tiered and systematic approach is crucial for efficiently profiling the off-target effects of a novel compound. The following workflow outlines a logical progression from broad liability screening to more specific mechanistic assays.
Caption: A tiered experimental workflow for characterizing off-target effects.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key assays to assess the off-target profile of 3-(2-Pyrrolidinyl)benzonitrile and its comparators.
General Cytotoxicity Assessment: MTT Assay
Rationale: Before investigating specific off-target interactions, it is crucial to determine the concentration range at which the compound exhibits general cytotoxicity.[11][12][13][14] The MTT assay is a colorimetric method that measures cellular metabolic activity, which correlates with cell viability. This allows for the selection of non-toxic concentrations for subsequent, more specific assays.
Protocol:
-
Cell Culture: Plate human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 3-(2-Pyrrolidinyl)benzonitrile, comparator compounds, and a vehicle control (e.g., 0.1% DMSO) in cell culture medium. Treat the cells with these dilutions for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
G-Protein Coupled Receptor (GPCR) Interaction: Histamine H3 Receptor Binding Assay
Rationale: Given the structural similarity to ABT-239, a primary hypothesis is that 3-(2-Pyrrolidinyl)benzonitrile may interact with the histamine H3 receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.[15][16]
Protocol:
-
Membrane Preparation: Use commercially available cell membranes prepared from CHO-K1 cells stably expressing the human histamine H3 receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of the radioligand [3H]-Nα-methylhistamine, and varying concentrations of the test compounds (3-(2-Pyrrolidinyl)benzonitrile, ABT-239 as positive control).
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.
-
Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled H3R antagonist) from total binding. Calculate the Ki (inhibition constant) for each compound from the IC50 values using the Cheng-Prusoff equation.
Ion Channel Modulation: hERG Potassium Channel Assay
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.[17][18] Given the known hERG liability of the structurally related ABT-239, this assay is a critical safety assessment.[7] Automated patch-clamp electrophysiology provides a high-throughput and accurate method to measure hERG channel function.[17][19]
Protocol:
-
Cell Line: Use HEK293 cells stably expressing the hERG channel.
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[17]
-
Cell Preparation: Prepare a single-cell suspension and place it in the instrument.
-
Electrophysiology: Establish a whole-cell patch-clamp configuration. Apply a specific voltage protocol to elicit hERG currents.[20]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compounds.
-
Data Acquisition: Record the hERG tail current at each compound concentration.
-
Analysis: Measure the percentage of current inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value for hERG channel block.
Drug Metabolism Interaction: Cytochrome P450 (CYP) Inhibition Assay
Rationale: Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions (DDIs).[21][22][23][24] A fluorescent-based in vitro assay provides a rapid and efficient method to screen for inhibition of the most common CYP isoforms.[4][21]
Protocol:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).
-
Reaction Mixture: In a 96-well plate, combine the CYP enzyme, a specific fluorescent probe substrate for each isoform, and the NADPH regenerating system.
-
Compound Addition: Add the test compounds at various concentrations. Include known inhibitors for each isoform as positive controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., acetonitrile).
-
Fluorescence Reading: Measure the fluorescence of the metabolized probe using a plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Calculate the percent inhibition of CYP activity for each compound concentration and determine the IC50 value.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate easy comparison between 3-(2-Pyrrolidinyl)benzonitrile and the selected comparator compounds.
Table 1: Comparative Off-Target Profile
| Assay | 3-(2-Pyrrolidinyl)benzonitrile (IC50/Ki, µM) | ABT-239 (IC50/Ki, µM) | Vildagliptin (IC50/Ki, µM) | Varenicline (IC50/Ki, µM) |
| Cytotoxicity (MTT, HEK293) | [Experimental Data] | >50 | >100 | >50 |
| Histamine H3 Receptor Binding | [Experimental Data] | 0.0015 | >10 | >10 |
| hERG Channel Inhibition | [Experimental Data] | 1.2 | >30 | >30 |
| CYP3A4 Inhibition | [Experimental Data] | >10 | >50 | >25 |
| nAChR (α4β2) Activation | [Experimental Data] | >10 (antagonist) | >10 | 0.1 (partial agonist) |
Note: Values for comparator compounds are representative and based on literature.
Signaling Pathway Considerations: Histamine H3 Receptor
Should 3-(2-Pyrrolidinyl)benzonitrile demonstrate significant activity at the histamine H3 receptor, further investigation into its functional consequences is warranted. The H3 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[25]
Caption: Simplified signaling pathway of the Histamine H3 receptor.
Conclusion and Future Directions
This guide outlines a foundational strategy for characterizing the off-target profile of 3-(2-Pyrrolidinyl)benzonitrile. By employing a systematic series of in vitro cellular assays and comparing the results to structurally and functionally relevant compounds, researchers can build a comprehensive safety and selectivity profile. The initial focus on cytotoxicity, followed by targeted assays for GPCRs (H3R), ion channels (hERG), and metabolic enzymes (CYPs), addresses the most common and critical off-target liabilities in early drug discovery.
Positive findings, or "hits," in any of these assays should trigger further investigation, including dose-response analyses, functional assays to determine agonism versus antagonism, and screening against a broader panel of related targets to establish a more detailed selectivity profile. This data-driven, iterative process is indispensable for making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective therapeutics.
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Safety Operating Guide
Navigating the Disposal of 3-(2-Pyrrolidinyl)benzonitrile: A Guide to Safety and Compliance
Hazard Identification and Risk Assessment
Understanding the potential hazards of 3-(2-Pyrrolidinyl)benzonitrile is the first step in its safe management. This requires an evaluation of both the pyrrolidine ring and the benzonitrile group.
-
Pyrrolidine Moiety: Pyrrolidine is a cyclic amine that is known to be a flammable liquid and can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[2][3] Exposure can lead to respiratory irritation and other health effects.[4]
-
Benzonitrile Moiety: Benzonitrile and related nitrile compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[5][6][7] Upon combustion, they can produce toxic fumes, including oxides of nitrogen (NOx) and carbon monoxide (CO).[8][9]
Based on this analysis, it is prudent to treat 3-(2-Pyrrolidinyl)benzonitrile as a hazardous substance with the potential for toxicity, flammability, and corrosivity.
Table 1: Inferred Hazard Profile of 3-(2-Pyrrolidinyl)benzonitrile
| Hazard Classification | Inferred from | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | Benzonitrile, Pyrrolidine | Harmful or fatal if swallowed, in contact with skin, or inhaled.[2][3][5][6] |
| Skin Corrosion/Irritation | Pyrrolidine | May cause severe skin burns and irritation.[2][3] |
| Serious Eye Damage/Irritation | Pyrrolidine | May cause serious eye damage.[2][3] |
| Flammability | Pyrrolidine | May be a flammable liquid and vapor.[1][3][4] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling 3-(2-Pyrrolidinyl)benzonitrile, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
All handling of 3-(2-Pyrrolidinyl)benzonitrile should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9]
-
Ensure that safety showers and eyewash stations are readily accessible.[9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) are required.[10] A lab coat or chemical-resistant apron must be worn.[4]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator appropriate for organic vapors should be used.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the laboratory safety officer.
-
Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[1][3]
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[1][2] Do not use combustible materials like paper towels. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Package: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Complete an incident report detailing the spill and the response actions taken.
Step-by-Step Disposal Procedures
The disposal of 3-(2-Pyrrolidinyl)benzonitrile must be handled in accordance with local, state, and federal regulations.[12][13] Improper disposal can lead to significant environmental harm and legal repercussions.
Central Principle: Do not dispose of 3-(2-Pyrrolidinyl)benzonitrile down the drain or in the regular trash.[9][14] This compound must be treated as hazardous waste.
Workflow for Proper Disposal of 3-(2-Pyrrolidinyl)benzonitrile
Sources
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A Researcher's Guide to the Safe Handling of 3-(2-Pyrrolidinyl)benzonitrile
Hazard Analysis: Understanding the Risks
The toxicological profile of 3-(2-Pyrrolidinyl)benzonitrile is primarily dictated by its benzonitrile and pyrrolidine components. Benzonitrile and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5][6] The nitrile group (-C≡N) can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. Pyrrolidine is a flammable and corrosive amine that can cause severe skin burns and eye damage.[7][8] Therefore, it is crucial to treat 3-(2-Pyrrolidinyl)benzonitrile with a high degree of caution.
Key Potential Hazards:
-
Acute Toxicity: Harmful or fatal if ingested, inhaled, or in contact with skin.[2][3][4][5] Symptoms of exposure can be delayed and may include headache, confusion, nausea, and weakness.[9]
-
Skin and Eye Irritation/Corrosion: The pyrrolidine component suggests a high potential for skin and eye irritation, and possibly severe burns upon direct contact.[6][7]
-
Flammability: Both benzonitrile and pyrrolidine are flammable or combustible liquids.[1][7][8][10] Keep away from heat, sparks, and open flames.[1][7][8][10]
-
Incompatibility: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[4][9][11]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-(2-Pyrrolidinyl)benzonitrile.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must meet ANSI Z87.1 standards. Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[8][10][12][13][14] |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A fully buttoned lab coat made of appropriate material should be worn. Consider a disposable gown for procedures with a high risk of splashing.[10][12] |
| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves for any defects before use. Double-gloving is recommended. Change gloves frequently, and immediately if they become contaminated.[7][8][10][13][14] |
| Respiratory Protection | Use in a certified chemical fume hood. | A respirator may be necessary for large-scale operations or in case of ventilation failure. Consult your institution's environmental health and safety department for respirator selection and fit-testing.[8][10][12] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe handling of 3-(2-Pyrrolidinyl)benzonitrile.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9][10] The storage location should be a designated area for toxic and flammable compounds. Keep containers tightly sealed.[9][10]
Handling and Use
All manipulations of 3-(2-Pyrrolidinyl)benzonitrile should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure that all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are accessible.[1][8]
-
Weighing and Transfer:
-
Perform all weighing and transfers of the compound within the fume hood.
-
Use a disposable weighing boat or paper.
-
Carefully uncap the container, avoiding any sudden movements that could generate dust or aerosols.
-
Use a clean, dedicated spatula for solid transfers. For liquids, use a calibrated pipette with a fresh tip.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly and carefully.
-
If the reaction is exothermic, have a cooling bath ready.
-
Ensure the reaction apparatus is securely clamped and that any joints are properly sealed.
-
-
Post-Reaction Workup:
-
Quench the reaction carefully, being mindful of any potential for gas evolution or exotherms.
-
Perform all extractions and purifications within the fume hood.
-
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Use an absorbent material like vermiculite or sand to contain the spill.[10]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety personnel.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to handle the cleanup.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[9][10] If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][4] Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
All waste containing 3-(2-Pyrrolidinyl)benzonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste (gloves, weighing paper, absorbent materials) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically resistant container.
-
Do not mix incompatible waste streams.
-
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2][10]
Nitrile Glove Recycling
While gloves contaminated with 3-(2-Pyrrolidinyl)benzonitrile must be disposed of as hazardous waste, consider implementing a nitrile glove recycling program in your lab for uncontaminated gloves.[15][16] Several programs exist that can help reduce your lab's environmental footprint.[15][17]
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling 3-(2-Pyrrolidinyl)benzonitrile.
Caption: Workflow for the safe handling of 3-(2-Pyrrolidinyl)benzonitrile.
References
- Benzonitrile - High-Purity Aromatic Compound - Consolid
- Benzonitrile 100-47-0 wiki - Guidechem. (URL: )
- Pyrrolidine - Apollo Scientific. (URL: )
- Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. (URL: )
- Pyrrolidine - HAZARD SUMMARY - NJ.gov. (URL: )
- Benzonitrile - Sciencemadness Wiki. (URL: )
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
- Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone - Benchchem. (URL: )
- Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer. (URL: )
- BENZONITRILE FOR SYNTHESIS MSDS - Loba Chemie. (URL: )
- SAFETY DATA SHEET - 4-(1-Pyrrolidinyl)benzonitrile - Fisher Scientific. (URL: )
- SAFETY DATA SHEET - Benzonitrile - Sigma-Aldrich. (URL: )
- Hazardous Laboratory Chemicals Disposal Guide - Reed College. (URL: )
- SAFETY DATA SHEET - 4-(1-Pyrrolidinyl)
- Closing the loop: Nitrile glove recycling at UW–Madison labor
- SAFETY DATA SHEET - Benzonitrile - Chem Service. (URL: )
- How to Recycle Nitrile Gloves. (URL: )
- Benzonitrile: Human health tier II assessment - Australian Government Department of Health. (URL: )
- Treatment and disposal of chemical wastes in daily labor
- Glove Recycling for Labs - Polycarbin. (URL: )
- BENZONITRILE - HAZARD SUMMARY - NJ.gov. (URL: )
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- 9. Page loading... [wap.guidechem.com]
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- 12. nj.gov [nj.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
